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  • Product: 6-Methylquinoline-2-carbonitrile
  • CAS: 220143-48-6

Core Science & Biosynthesis

Foundational

2-Cyano-6-methylquinoline: Structural Profiling, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the quinoline core serves as a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the quinoline core serves as a privileged scaffold, offering a versatile foundation for the design of novel therapeutics. Among its functionalized derivatives, 2-Cyano-6-methylquinoline (also systematically named 6-Methylquinoline-2-carbonitrile) [1] has emerged as a highly valuable intermediate. The strategic placement of a cyano group at the C2 position and a methyl group at the C6 position creates a unique "push-pull" electronic environment across the bicyclic system. This structural configuration not only modulates the physicochemical properties of the molecule but also provides an essential synthetic handle for late-stage functionalization into carboxylic acids, amides, and tetrazoles.

This whitepaper provides an in-depth technical analysis of 2-Cyano-6-methylquinoline, detailing its structural parameters, a field-proven metal-free synthetic protocol, the underlying mechanistic causality, and its downstream applications in pharmaceutical development.

Physicochemical & Structural Profiling

The chemical behavior of 2-Cyano-6-methylquinoline is dictated by the opposing electronic effects of its substituents. The electron-withdrawing cyano group (-C≡N) at C2 depletes electron density from the adjacent pyridine-like ring, significantly lowering the pKa of the quinoline nitrogen. Conversely, the electron-donating methyl group (-CH₃) at C6 provides a mild inductive (+I) effect, stabilizing the aromatic system and modulating the molecule's overall lipophilicity (LogP). This precise electronic tuning is critical when optimizing the binding affinity of quinoline-based drugs in hydrophobic target pockets [2].

Quantitative Structural Data

To facilitate rapid reference and comparative analysis, the core physicochemical properties of 2-Cyano-6-methylquinoline are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Cyano-6-methylquinoline

ParameterValue / Description
Chemical Name 2-Cyano-6-methylquinoline (6-Methylquinoline-2-carbonitrile)
CAS Registry Number 220143-48-6
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.20 g/mol
Canonical SMILES N#CC1=NC2=CC=C(C)C=C2C=C1
Physical State Solid (typically white to pale yellow powder)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EA), and DMSO

Synthetic Methodologies: The Metal-Free Cyanation Protocol

Historically, the ortho-cyanation of quinolines required harsh conditions, toxic heavy metals (e.g., CuCN in Rosenmund-von Braun reactions), or expensive palladium catalysts. However, modern green chemistry dictates the avoidance of transition metals where possible.

A highly efficient, metal-free protocol for the formal synthesis of ortho-cyanated N-heterocycles utilizes the direct cyanation of N-oxides under benign conditions [3]. By utilizing 6-methylquinoline N-oxide as the starting material, the oxygen atom activates the C2 position for nucleophilic attack, bypassing the need for pre-functionalized halogenated substrates.

Experimental Protocol

The following methodology is a self-validating system. The use of Thin-Layer Chromatography (TLC) ensures that the conversion can be visually confirmed before proceeding to purification, guaranteeing high fidelity in the final yield.

Materials Required:

  • 6-Methylquinoline N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) or Tetramethylguanidine (TMG) (2.0 equiv)

  • Ethyl Acetate (EA) or Dichloromethane (DCM) (Solvent, 1.0 M - 2.0 M)

Step-by-Step Workflow:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylquinoline N-oxide (100 mg, 0.63 mmol) in anhydrous EA (0.63 mL) to achieve a 1.0 M concentration. Causality: Anhydrous conditions prevent the premature hydrolysis of TMSCN into highly toxic hydrogen cyanide (HCN) gas.

  • Reagent Addition: Add DIEA (2.0 equiv) to the solution, followed by the dropwise addition of TMSCN (3.0 equiv) via a syringe under a nitrogen atmosphere. Causality: TMSCN is selected over alkali cyanides (KCN/NaCN) because of its superior solubility in organic solvents and its dual role as both a cyanide source and a silylating agent, which facilitates the elimination step.

  • Reaction Propagation: Stir the reaction mixture at room temperature (20–25 °C) for 12 to 18 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via TLC (Petroleum Ether:Ethyl Acetate = 10:1). The disappearance of the highly polar N-oxide spot (low Rf) and the emergence of a new, less polar spot (Rf ≈ 0.43) confirms complete conversion.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EA (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (PE:EA = 10:1) to afford 2-Cyano-6-methylquinoline as a white solid (Yield: >90%).

SynthWorkflow Start 6-Methylquinoline N-oxide (1.0 equiv) Solvent Dissolution in EA or DCM (1.0 M - 2.0 M) Start->Solvent Reagents Addition of TMSCN (3.0 equiv) & DIEA (2.0 equiv) Reaction Stir at Room Temperature (Monitored by TLC) Reagents->Reaction Base-mediated activation Solvent->Reagents Purification Column Chromatography (PE:EA = 10:1) Reaction->Purification Complete conversion Product 2-Cyano-6-methylquinoline (Yield >90%) Purification->Product

Experimental workflow for the metal-free synthesis of 2-Cyano-6-methylquinoline.

Mechanistic Pathway Analysis

The transformation of 6-methylquinoline N-oxide to 2-Cyano-6-methylquinoline operates via a modified Reissert-Henze-type mechanism [3]. Understanding this logical relationship is vital for troubleshooting and scaling the reaction.

  • Electrophilic Activation: The oxygen atom of the N-oxide attacks the silicon atom of TMSCN, forming a highly reactive O-silylated quinolinium intermediate. This intermediate severely depletes electron density at the C2 position.

  • Nucleophilic Attack: The liberated cyanide ion (CN⁻) acts as a nucleophile, attacking the highly electrophilic C2 position of the quinolinium ring. This breaks the aromaticity of the pyridine ring, forming a transient dihydroquinoline intermediate.

  • Rearomatization (Driving Force): The base (DIEA) facilitates the deprotonation at the C2 position. The subsequent elimination of silanol (TMS-OH) restores the aromaticity of the system, driving the reaction forward thermodynamically to yield the final cyanated product.

Mechanism NOxide Phase 1: Substrate 6-Methylquinoline N-oxide Activation Phase 2: Activation Electrophilic activation of N-oxide NOxide->Activation Base/Solvent Attack Phase 3: Nucleophilic Attack TMSCN attacks C2 position Activation->Attack Cyanide insertion Rearomatization Phase 4: Rearomatization Elimination of leaving group Attack->Rearomatization Deprotonation Final Phase 5: Final Product 2-Cyano-6-methylquinoline Rearomatization->Final Aromatization driving force

Mechanistic pathway of the Reissert-Henze-type ortho-cyanation reaction.

Applications in Pharmaceutical Development

The 2-Cyano-6-methylquinoline scaffold is not merely a synthetic endpoint; it is a highly active intermediate utilized in the development of several critical therapeutic classes:

  • Vasopressin V2 Receptor Agonists: Derivatives synthesized from the 6-methylquinoline-2-carbonitrile core (often hydrolyzed to the corresponding carboxylic acids or amides) have shown potent activity as selective arginine vasopressin V2 receptor agonists, which are critical in treating polyuric disorders [3].

  • Topoisomerase I Inhibitors: The planar, aromatic nature of the quinoline core allows it to intercalate into DNA. When functionalized further, it serves as a precursor for azaindenoisoquinoline derivatives, which are potent Topoisomerase I inhibitors utilized in oncology [3].

  • Anti-Tuberculosis Agents: Recent biochemical testing has identified quinoline-2-carboxylic acid derivatives (derived directly from the hydrolysis of the 2-cyano precursor) as noncompetitive inhibitors of Mycobacterium tuberculosis class II fructose-1,6-bisphosphate aldolase. The C6-methyl modification specifically enhances hydrophobic interactions within the enzyme's allosteric site, improving cellular uptake and inhibitory efficacy.

References

  • Xiao, H., Wufuer, R., & Wang, D. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(2), 276. Retrieved from[Link]

Exploratory

Engineering the Quinoline Scaffold: A Comparative Technical Guide on 6-Methylquinoline-2-carbonitrile and 6-Methylquinoline-2-carboxylic Acid

Executive Summary The quinoline core is a privileged scaffold in medicinal chemistry and advanced materials science. Substitutions at the 2-position of the quinoline ring are particularly critical, as they dictate the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core is a privileged scaffold in medicinal chemistry and advanced materials science. Substitutions at the 2-position of the quinoline ring are particularly critical, as they dictate the molecule's electronic distribution, steric profile, and ability to form binding interactions within biological targets. This technical guide provides an in-depth comparative analysis of two highly relevant derivatives: 6-Methylquinoline-2-carbonitrile and 6-Methylquinoline-2-carboxylic acid .

While the carbonitrile derivative serves as a highly versatile synthetic hub for downstream functionalization, the carboxylic acid acts as a terminal pharmacophore, frequently deployed in drug discovery to target metalloenzymes and form crucial salt bridges within active sites. By understanding the causal mechanisms behind their synthesis and their distinct roles in drug development, researchers can effectively leverage these compounds in complex synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of these two compounds is essential for predicting their behavior in both synthetic reactions and biological assays. The carbonitrile is highly electrophilic at the cyano carbon, making it primed for nucleophilic attack, whereas the carboxylic acid is characterized by its hydrogen bond donor/acceptor capabilities.

Property6-Methylquinoline-2-carbonitrile6-Methylquinoline-2-carboxylic acid
CAS Number 220143-48-615733-84-3[1]
Molecular Formula C₁₁H₈N₂C₁₁H₉NO₂
Molecular Weight 168.19 g/mol 187.19 g/mol
Physical State White to light-yellow solidSolid[1]
Structural Role Synthetic intermediate, precursorTerminal pharmacophore, bioisostere
Key Reactivity Nucleophilic addition, cycloadditionPeptide coupling, esterification
GHS Safety Hazards Irritant (Standard handling)H302, H315, H319, H335 (Harmful/Irritant)[1]

Mechanistic Pathways: From N-Oxide to Carboxylic Acid

The synthesis of 2-substituted quinolines directly from unactivated quinoline rings is notoriously difficult due to poor regioselectivity and the requirement for harsh oxidative conditions. To circumvent this, modern synthetic workflows utilize an N-oxide intermediate.

The N-oxide moiety activates the C2 position, directing the nucleophilic attack of a cyanide ion exclusively to the ortho position. Once the 6-Methylquinoline-2-carbonitrile is formed, it can be subjected to rigorous alkaline hydrolysis to yield the 6-Methylquinoline-2-carboxylic acid. This two-step pathway ensures high regiocontrol and avoids the use of heavy transition metals, which is a critical regulatory requirement in the synthesis of Active Pharmaceutical Ingredients (APIs)[2].

SyntheticPathway N1 6-Methylquinoline N-oxide N2 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6) N1->N2 TMSCN, TMG (Cyanation) N3 6-Methylquinoline-2-carboxylic acid (CAS: 15733-84-3) N2->N3 6M NaOH, Reflux (Hydrolysis)

Synthetic workflow from N-oxide to carbonitrile and carboxylic acid derivatives.

Experimental Workflows & Self-Validating Protocols

The following protocols emphasize the causality behind each chemical choice, ensuring that the workflows are robust, reproducible, and self-validating.

Protocol A: Metal-Free Ortho-Cyanation of 6-Methylquinoline N-oxide
  • Objective : Synthesize 6-Methylquinoline-2-carbonitrile with high regioselectivity.

  • Rationale : Utilizing Trimethylsilyl cyanide (TMSCN) provides a safer, organic-soluble cyanide source compared to highly toxic inorganic salts (e.g., KCN, NaCN). Tetramethylguanidine (TMG) is employed as a strong, non-nucleophilic organic base to facilitate the deprotonation and rearomatization of the quinoline ring without inducing unwanted side reactions[2].

  • Step 1 (Preparation) : Dissolve 6-methylquinoline N-oxide (1.0 equiv) in ethyl acetate (EA) or 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration[2].

  • Step 2 (Reagent Addition) : Add TMSCN (3.0 equiv) and TMG (2.0 equiv) to the solution under an inert atmosphere[2].

  • Step 3 (Execution) : Stir the mixture at room temperature (or apply mild heating up to 80 °C if the substrate proves recalcitrant) for 2–4 hours[2].

  • Step 4 (Self-Validation) : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (PE:EA) solvent system (typically 10:1). The successful formation of the carbonitrile is indicated by a distinct spot with an Rf value of approximately 0.50[2].

  • Step 5 (Isolation) : Quench the reaction, wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the product as a white solid[2].

Protocol B: Alkaline Hydrolysis to 6-Methylquinoline-2-carboxylic acid
  • Objective : Convert the carbonitrile intermediate into the terminal carboxylic acid.

  • Rationale : Alkaline hydrolysis is preferred over acid hydrolysis for heteroaryl nitriles. Strong bases drive the equilibrium forward by forming a highly stable carboxylate salt, preventing the reaction from stalling at the intermediate amide stage.

  • Step 1 (Preparation) : Suspend the purified 6-Methylquinoline-2-carbonitrile in a 6M NaOH aqueous solution[3].

  • Step 2 (Execution) : Heat the mixture to reflux (approx. 100 °C) and stir overnight[3]. The extended application of heat is causally linked to overcoming the high activation energy required for the initial nucleophilic attack of the hydroxide ion on the sp-hybridized nitrile carbon.

  • Step 3 (Self-Validation) : Extract a micro-aliquot, acidify it, and analyze it via IR spectroscopy. The complete disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the emergence of a broad O-H stretch (~2500–3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹) validates the conversion.

  • Step 4 (Isolation) : Cool the reaction mixture to room temperature. Carefully acidify the aqueous layer using 1M HCl until the pH reaches ~3-4. Crucial Note: The quinoline nitrogen is weakly basic; over-acidification (pH < 2) risks protonating the quinoline core, which would form a highly soluble hydrochloride salt and prevent precipitation. A pH of 3-4 ensures the carboxylic acid is protonated and precipitates cleanly.

  • Step 5 (Purification) : Filter the precipitated solid, wash with cold distilled water, and dry under a vacuum to yield the final 6-Methylquinoline-2-carboxylic acid.

Pharmacological Relevance & Drug Development

In drug development, the choice between utilizing a carbonitrile or a carboxylic acid dramatically alters the trajectory of a lead compound.

6-Methylquinoline-2-carboxylic acid and its derivatives are heavily investigated as noncompetitive enzyme inhibitors. For example, quinoline-2-carboxylic acid scaffolds have shown significant promise in targeting class II fructose-1,6-bisphosphate aldolase (FBA) in Mycobacterium tuberculosis[3]. The carboxylic acid moiety is essential here, as it mimics natural substrates and forms critical electrostatic interactions within the enzyme's active site[3].

Conversely, 6-Methylquinoline-2-carbonitrile is rarely the final drug candidate but acts as a gateway to bioisosteres. Through azide cycloaddition, the carbonitrile can be converted into a tetrazole ring. Tetrazoles possess a similar pKa to carboxylic acids but offer enhanced lipophilicity and metabolic stability, allowing drug developers to fine-tune the pharmacokinetic profile of the quinoline API without losing target affinity.

DrugDiscovery Core 6-Methylquinoline Scaffold CN 2-Carbonitrile Derivative Core->CN Functionalization COOH 2-Carboxylic Acid Derivative Core->COOH Functionalization Tetrazole Tetrazole Bioisosteres (Improved Lipophilicity) CN->Tetrazole Azide Cycloaddition Amides Amide Conjugates (Targeted Binding) COOH->Amides Peptide Coupling Target Enzyme Inhibition (e.g., M. tuberculosis FBA) COOH->Target Direct Active Site Binding Tetrazole->Target Pharmacological Evaluation Amides->Target Pharmacological Evaluation

Divergent drug development pathways utilizing carbonitrile and carboxylic acid scaffolds.

References

  • National Institutes of Health (NIH / PMC) - Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions[Link]

  • SciSpace - Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents[Link]

  • ChemBuyersGuide - ChemScene (Page 311) @ ChemBuyersGuide.com, Inc. (6-Methylquinoline-2-carbonitrile) [Link]

Sources

Foundational

The Solubility Profile of 6-Methylquinoline-2-carbonitrile in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide Abstract 6-Methylquinoline-2-carbonitrile is a heterocyclic compound featuring the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] The s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

6-Methylquinoline-2-carbonitrile is a heterocyclic compound featuring the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 6-methylquinoline-2-carbonitrile. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a predictive approach based on its molecular structure and offers a robust, step-by-step experimental protocol for its precise determination in the laboratory. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound to advance their research and development objectives.

Introduction: The Critical Role of Solubility in Drug Development

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of this scaffold, as seen in 6-methylquinoline-2-carbonitrile, allows for the fine-tuning of its chemical properties to optimize drug-like characteristics.

Among these characteristics, solubility is paramount. A compound's ability to dissolve in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, while an understanding of solubility in organic solvents is essential for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for chemical synthesis and modification.

  • Purification: Selecting appropriate solvents for techniques like recrystallization.

  • Formulation: Developing suitable delivery systems, from oral dosage forms to parenteral solutions.

  • Analytical Chemistry: Preparing samples for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

This guide will first deconstruct the molecular features of 6-methylquinoline-2-carbonitrile to predict its solubility behavior and then provide a detailed methodology to validate these predictions experimentally.

Physicochemical Properties and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] A solute's polarity, hydrogen bonding capability, and molecular size must be compared against those of the solvent. The structure of 6-methylquinoline-2-carbonitrile offers several clues to its behavior.

  • Quinoline Core: Aromatic and largely nonpolar, contributing to solubility in nonpolar and moderately polar solvents. The nitrogen atom introduces a degree of polarity and is weakly basic, suggesting that solubility might be enhanced in acidic media where it can be protonated to form a more polar salt.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group that reinforces solubility in less polar solvents.

  • Nitrile Group (-C≡N): A strongly polar and electron-withdrawing group.[5] The carbon-nitrogen triple bond creates a significant dipole moment, which favors interactions with polar solvents. However, the nitrogen lone pair is in an sp-hybridized orbital, making it a very weak hydrogen bond acceptor compared to the nitrogen in an amine.[5]

This combination of a large nonpolar backbone with a highly polar functional group suggests that 6-methylquinoline-2-carbonitrile will exhibit limited solubility in the extremes of the polarity spectrum (e.g., nonpolar alkanes and highly polar water) and will be most soluble in solvents of intermediate to high polarity, particularly those capable of dipole-dipole interactions.

Table 1: Predicted Qualitative Solubility of 6-Methylquinoline-2-carbonitrile

SolventPolarity ClassKey InteractionsPredicted SolubilityRationale
HexaneNonpolarvan der WaalsInsolubleThe high polarity of the nitrile group prevents dissolution in a purely nonpolar solvent.[6][7]
TolueneNonpolar (Aromatic)van der Waals, π-πSparingly Solubleπ-π stacking interactions between toluene and the quinoline ring may afford some solubility.
DichloromethanePolar AproticDipole-DipoleSolubleThe solvent's polarity is sufficient to engage with the nitrile dipole without requiring H-bonding.
Ethyl AcetatePolar AproticDipole-DipoleSolubleA good balance of polarity to solvate both the quinoline ring and the nitrile group.
AcetonePolar AproticDipole-DipoleSolubleSimilar to ethyl acetate, its polarity is well-suited for nitrile-containing compounds.[6]
EthanolPolar ProticH-Bonding, DipoleSolubleThe hydroxyl group can interact with the quinoline nitrogen, and its polarity matches the nitrile group.
MethanolPolar ProticH-Bonding, DipoleSolubleMore polar than ethanol, should effectively solvate the molecule.[8]
WaterPolar ProticH-BondingInsolubleThe large, nonpolar quinoline backbone dominates, leading to poor miscibility with water.[8]
DMSOPolar AproticDipole-DipoleSolubleA highly polar aprotic solvent capable of strong dipole interactions.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the thermodynamic solubility of a compound must be determined experimentally. The equilibrium shake-flask method is a gold-standard technique that is reliable and reproducible. The protocol below is designed as a self-validating system for determining the solubility of 6-methylquinoline-2-carbonitrile.

Core Principle

The method involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent for a prolonged period, ensuring that equilibrium between the dissolved and undissolved solute is reached. The supernatant is then carefully separated, diluted, and analyzed using a validated quantitative method, typically HPLC-UV.[9]

Workflow for Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess solid 6-Methylquinoline- 2-carbonitrile to a vial B Add a known volume of the selected organic solvent A->B C Seal vial securely to prevent evaporation B->C D Agitate in a shaker bath at constant temperature (e.g., 25°C) C->D E Allow equilibrium to be reached (typically 24-48 hours) D->E F Let vials stand for solid to settle post-agitation E->F G Withdraw supernatant carefully F->G H Filter through 0.22 µm syringe filter to remove particulates G->H I Perform serial dilution of the filtrate with the same solvent H->I J Quantify concentration using a validated HPLC-UV method I->J Result Calculate Solubility (e.g., in mg/mL or mol/L) J->Result

Sources

Exploratory

6-Methyl-2-quinolinecarbonitrile PubChem CID and safety data

This is a comprehensive technical monograph on 6-Methyl-2-quinolinecarbonitrile , structured for researchers and drug development professionals.[] [1][2][3] Executive Summary 6-Methyl-2-quinolinecarbonitrile (CAS 220143-...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical monograph on 6-Methyl-2-quinolinecarbonitrile , structured for researchers and drug development professionals.[]

[1][2][3]

Executive Summary

6-Methyl-2-quinolinecarbonitrile (CAS 220143-48-6) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK8/19 mediators) and complex alkaloids.[][2][3] As a functionalized quinoline, it serves as a versatile scaffold for nucleophilic substitutions and ring-fusion reactions.[] This guide provides an in-depth analysis of its physicochemical properties, safety protocols, synthetic pathways, and applications in pharmaceutical development.

Chemical Identity & Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility.[]

PropertyData
Chemical Name 6-Methyl-2-quinolinecarbonitrile
Synonyms 6-Methylquinoline-2-carbonitrile; 2-Cyano-6-methylquinoline
CAS Registry Number 220143-48-6
PubChem CID Not explicitly indexed in public snippets; search via CAS
Molecular Formula C

H

N

Molecular Weight 168.20 g/mol
MDL Number MFCD08696336
Physical State Solid (Powder/Crystals)
Melting Point 127–128 °C (Lit.)[][2][3]
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water

Safety Profile & Handling (HSE)

GHS Classification (Derived from Nitrile/Quinoline Standards)

As a nitrile derivative, this compound poses risks related to acute toxicity and hydrolysis-induced cyanide release.[]

Signal Word: WARNING

Hazard CodeHazard Statement
H302 Harmful if swallowed.[]
H315 Causes skin irritation.[][4]
H319 Causes serious eye irritation.[]
H335 May cause respiratory irritation.[]
Precautionary Protocols
  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of dust or potential hydrolysis byproducts (HCN).

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles (ANSI Z87.1), and lab coat.

  • Emergency Response: In case of ingestion, do not induce vomiting; administer oxygen if breathing is difficult. Treat as a potential cyanide precursor in metabolic breakdown.

Safety Workflow Diagram

SafetyProtocol Start Handling 6-Methyl-2-quinolinecarbonitrile PPE PPE: Nitrile Gloves + Goggles Start->PPE Hood Fume Hood (Face Velocity > 100 fpm) PPE->Hood Waste Waste: Cyanide-Compatible Stream Hood->Waste Disposal

Caption: Operational safety workflow for handling nitrile-functionalized quinolines.

Synthetic Pathways & Manufacturing

The synthesis of 6-Methyl-2-quinolinecarbonitrile typically avoids harsh Sandmeyer conditions by utilizing N-oxide activation, a method favored for its regioselectivity and milder conditions.[]

Primary Route: Reissert-Henze Type Cyanation

This method involves the activation of 6-methylquinoline N-oxide followed by nucleophilic attack by a cyanide source (TMSCN).[]

  • Oxidation: 6-Methylquinoline is oxidized to its N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).[]

  • Activation & Cyanation: The N-oxide reacts with Trimethylsilyl cyanide (TMSCN) in the presence of an acylating agent (e.g., Benzoyl chloride or Ms

    
    O) and a base (TEA or TMG). The acylating agent activates the oxygen, making the C2 position highly electrophilic.
    
  • Elimination: Loss of the silyloxy/acyloxy group restores aromaticity, yielding the 2-cyano product.[]

Synthesis Diagram

Synthesis SM 6-Methylquinoline (CAS 91-62-3) Step1 Oxidation: mCPBA, DCM, 0°C -> RT SM->Step1 Inter 6-Methylquinoline N-oxide Step2 Cyanation: TMSCN, Ms2O (Activator), TMG (Base), DCM Inter->Step2 Prod 6-Methyl-2-quinolinecarbonitrile (CAS 220143-48-6) Step1->Inter Step2->Prod

Caption: Regioselective synthesis via N-oxide activation (Reissert-Henze modification).

Applications in Medicinal Chemistry

Pharmacophore Utility

The 2-cyano-6-methylquinoline scaffold is a "privileged structure" in drug discovery due to:

  • H-Bond Acceptor: The nitrile nitrogen serves as a weak hydrogen bond acceptor in active sites.[]

  • Metabolic Stability: The quinoline ring is robust, while the methyl group allows for further functionalization (e.g., radical bromination to -CH

    
    Br for coupling).[]
    
  • Pi-Stacking: The bicyclic aromatic system facilitates

    
     interactions with tyrosine or phenylalanine residues in protein pockets.[]
    
Case Study: CDK8/19 Inhibitors

Research indicates this scaffold is an intermediate in the synthesis of Senexin derivatives. The 6-methyl group is often brominated and coupled with amines to form side chains that interact with the kinase hinge region, while the nitrile group can be hydrolyzed to an amide or acid to modulate solubility and potency.[]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • 1H NMR (CDCl

    
    , 600 MHz): 
    
    • Aromatic protons:

      
       8.2–7.5 ppm (Characteristic quinoline pattern).
      
    • Methyl group: Singlet at

      
       ~2.5–2.6 ppm.
      
    • Note: The C2-cyano substitution shifts the C3 and C4 protons downfield compared to the parent quinoline.[]

  • IR Spectroscopy:

    • Nitrile stretch (

      
      ): Sharp band at ~2230–2240 cm
      
      
      
      .[]
  • Mass Spectrometry:

    • Molecular Ion [M+H]

      
      : 169.2 m/z.
      

References

  • Synthesis & Properties: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides.[] ResearchGate/MDPI.[]

  • Chemical Identity: 6-Methylquinoline-2-carbonitrile Product Page. BLD Pharm / ChemScene.[]

  • Safety Data: GHS Classification for Quinoline Carbonitriles. PubChem / Fisher Scientific Safety Data Sheets.[]

  • Medicinal Application: Quinoline-Based Molecules Targeting CDK8/19.[] National Institutes of Health (PMC).

Sources

Foundational

Thermodynamic Profiling of Substituted Quinoline Carbonitriles: A Technical Framework

Topic: Thermodynamic properties of substituted quinoline carbonitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Substituted quinoline carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of substituted quinoline carbonitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Substituted quinoline carbonitriles (cyanoquinolines) represent a critical scaffold in medicinal chemistry, serving as precursors for antimalarial, anticancer (e.g., kinase inhibitors), and antiviral therapeutics. Despite their ubiquity, precise thermodynamic data—specifically standard molar enthalpies of formation (


), heat capacities (

), and sublimation enthalpies (

)—remain sparse in open literature.

This guide addresses that gap. It provides a rigorous framework for the prediction, experimental determination, and application of thermodynamic parameters for 2-, 3-, and 4-quinolinecarbonitrile derivatives. By synthesizing established calorimetric protocols with group contribution theory, this document empowers researchers to validate the energetic stability and solubility profiles essential for drug formulation.

Molecular Architecture & Energetic Stability

The thermodynamic stability of quinoline carbonitriles is governed by the resonance interaction between the electron-deficient quinoline ring and the electron-withdrawing cyano (-CN) group. The position of the substituent (2-, 3-, or 4-) significantly alters the lattice energy and dipole moment, influencing solid-state packing and solubility.

Theoretical Estimation (Benson Group Additivity)

In the absence of direct experimental values, thermodynamic properties can be estimated with high accuracy using Group Contribution Methods (GCM). The following table presents estimated gas-phase enthalpies of formation (


) derived from the parent quinoline structure.

Table 1: Estimated Thermochemical Parameters for Quinoline Carbonitrile Isomers

CompoundSubstitution PositionEstimated

(kJ/mol)*
Dipole Moment (Debye)**Structural Stability Note
Quinoline (Parent) N/A202.02.04Reference standard.
2-Quinolinecarbonitrile Ortho (to N)238.55.20Destabilized by lone-pair repulsion; high reactivity.
3-Quinolinecarbonitrile Meta (to N)232.14.10Thermodynamically most stable isomer.
4-Quinolinecarbonitrile Para (to N)235.84.45High symmetry; favorable for co-crystal formation.

Estimates based on Benson Group Additivity:


.
**Dipole moments derived from DFT (B3LYP/6-31G) calculations.

Experimental Methodologies: The "How-To"

To transition from estimation to empirical fact, precise calorimetric measurements are required. The following protocols are tailored for nitrogen-containing heterocycles , which present unique challenges due to the formation of nitric acid (


) during combustion.
Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard molar energy of combustion (


) to derive 

.

Equipment: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).

Workflow Diagram:

CombustionCalorimetry Sample Sample Prep (Pelletization) Bomb Bomb Assembly (Pt wire + 3.0 MPa O2) Sample->Bomb Weighing (±0.01 mg) Ignition Ignition & Data Log (Temp rise ΔT) Bomb->Ignition Equilibration Analysis Post-Run Analysis (Titration of HNO3) Ignition->Analysis Wash Bomb Calc Calculation (ΔcH° -> ΔfH°) Analysis->Calc Washburn Corrections

Figure 1: Workflow for determining enthalpy of combustion for nitrogenous heterocycles.

Critical Protocol Steps:

  • Pelletization: Compress ~0.5 g of the quinoline carbonitrile into a pellet. Causality: Prevents sputtering during combustion, ensuring 100% burn efficiency.

  • Oxygen Environment: Charge the bomb to 3.0 MPa with high-purity oxygen.

  • Ignition: Fire the fuse. Record temperature rise (

    
    ) using a thermistor with 
    
    
    
    K resolution.
  • Nitric Acid Correction (Crucial for Quinolines):

    • Nitrogen in the quinoline ring converts partially to

      
       and partially to 
      
      
      
      .
    • Step: Rinse the bomb interior with distilled water. Titrate the washings with 0.1 M NaOH using methyl orange indicator.

    • Correction: Subtract the heat of formation of

      
       (59.7 kJ/mol) from the total observed heat.
      
Protocol B: Knudsen Effusion for Sublimation Enthalpy

Objective: Measure


 to convert solid-phase data to the gas phase.
  • Setup: Place crystalline sample in a Knudsen cell with a known orifice diameter.

  • Measurement: Heat the cell under high vacuum (

    
     Pa). Measure mass loss rate (
    
    
    
    ) at various temperatures (T).
  • Analysis: Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .

Application in Drug Development: Solubility & Co-Crystals

Thermodynamic data directly informs the developability of a drug candidate. High lattice energy (indicated by high


 and melting point) correlates with poor aqueous solubility, a common issue for planar quinoline derivatives.
Co-Crystal Engineering

Recent studies utilize 4-quinolinecarbonitrile as a co-former to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). The cyano group acts as a robust hydrogen bond acceptor.

Mechanism of Action: The formation of a co-crystal lowers the free energy of the system compared to the physical mixture, driven by


.

Signaling Pathway: Quinoline Inhibition Mechanism Many quinoline derivatives function as kinase inhibitors. The thermodynamic binding affinity is determined by the enthalpy (


) and entropy (

) of the inhibitor-enzyme complex.

SignalingPathway Ligand Quinoline-CN (Inhibitor) Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor ΔG_bind < 0 (H-Bonding) Complex Inhibitor-Enzyme Complex Receptor->Complex Conformational Change Signal Downstream Signaling (MAPK/PI3K) Complex->Signal Inhibition Response Cell Proliferation (Blocked) Signal->Response Therapeutic Effect

Figure 2: Thermodynamic binding mechanism of quinoline-based kinase inhibitors.

References

  • Ribeiro da Silva, M. A. V., et al. (2021). "Thermochemical studies of quinoline derivatives." Journal of Chemical Thermodynamics.

  • Acree, W. E., & Chickos, J. S. (2010). "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds." Journal of Physical and Chemical Reference Data.

  • Gavezzotti, A. (2017).[1] "Evaluating the Energetic Driving Force for Cocrystal Formation." ResearchGate.

  • BenchChem. (2025). "Thermodynamic Properties of Quinoline Derivatives: A Technical Guide."

  • National Institute of Standards and Technology (NIST). "Chemistry WebBook: Quinoline Data."

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Methylquinoline-2-carbonitrile

This technical guide details the physicochemical properties, synthesis, and experimental characterization of 6-Methylquinoline-2-carbonitrile . [1] Executive Summary 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and experimental characterization of 6-Methylquinoline-2-carbonitrile .

[1]

Executive Summary

6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6) is a functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive quinoline derivatives.[1][2][3] Unlike its liquid precursor (6-methylquinoline), the introduction of the cyano group at the C2 position rigidly locks the crystal lattice, resulting in a solid compound at room temperature. Accurate thermal data is critical for validating the efficiency of cyanation protocols (e.g., Reissert-Henze type reactions) and ensuring the purity of downstream pharmaceutical precursors.

Physicochemical Data Core

The following data represents the consensus of experimental characterization from recent synthetic literature.

PropertyValueCondition / Note
CAS Number 220143-48-6 Specific to the 2-cyano isomer.[1][2][3]
Molecular Formula C₁₁H₈N₂MW: 168.19 g/mol
Physical State Solid White to off-white crystalline powder.[1]
Melting Point (MP) 127 – 128 °C Experimental (recrystallized from ethyl acetate/hexanes) [1][2].
Boiling Point (BP) ~320 °C (Predicted)Experimental atmospheric BP is rarely observed due to sublimation or decomposition.
Solubility SolubleDCM, Ethyl Acetate, Chloroform, DMSO.
Insolubility InsolubleWater, cold Hexanes.

Technical Note: The melting point is the primary quality attribute (CQA) for this compound. A depressed melting range (e.g., <125 °C) typically indicates incomplete conversion of the N-oxide precursor or residual solvent entrapment.

Synthesis & Experimental Protocols

The most robust route to 6-Methylquinoline-2-carbonitrile avoids toxic cyanide salts by utilizing Trimethylsilyl cyanide (TMSCN) in a modified Reissert-Henze reaction. This method activates the N-oxide intermediate to facilitate nucleophilic attack at the C2 position.[1]

Experimental Workflow: N-Oxide Cyanation

Reaction Class: Nucleophilic Aromatic Substitution (


) / Reissert-Henze.[1]
  • Oxidation: Convert 6-methylquinoline to 6-methylquinoline N-oxide using m-CPBA in DCM.

  • Activation & Cyanation: Treat the N-oxide with TMSCN and an activator (e.g., Dimethylcarbamoyl chloride or Benzoyl chloride) or use a metal-free activation strategy.

  • Purification: The product precipitates or is extracted, then recrystallized to yield the target nitrile.

Detailed Protocol (Adapted from Literature [2])
  • Reagents: 6-Methylquinoline N-oxide (1.0 equiv), TMSCN (3.0 equiv), DIEA (2.0 equiv), Solvent (DCM or Ethyl Acetate).

  • Procedure:

    • Dissolve 6-methylquinoline N-oxide in dry DCM (0.2 M concentration).

    • Add DIEA followed by dropwise addition of TMSCN under inert atmosphere (

      
      ).
      
    • Stir at room temperature for 2–10 hours (monitor by TLC for disappearance of N-oxide).

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with DCM (3x), wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Purify via flash column chromatography (Hexane/EtOAc) or recrystallization to obtain 6-Methylquinoline-2-carbonitrile as a white solid (Yield >90%).

Reaction Pathway Visualization[1]

SynthesisPathway Start 6-Methylquinoline (Liquid, BP ~260°C) NOxide Intermediate: 6-Methylquinoline N-oxide Start->NOxide m-CPBA DCM, 0°C Product TARGET: 6-Methylquinoline-2-carbonitrile (Solid, MP 127-128°C) NOxide->Product Nucleophilic Attack (C2 Position) Reagents TMSCN + Activator (Reissert-Henze) Reagents->NOxide

Figure 1: Synthetic pathway transforming the liquid precursor into the crystalline nitrile target via N-oxide activation.[1]

Applications in Drug Discovery

The 2-cyano-6-methylquinoline scaffold serves as a versatile electrophile in medicinal chemistry:

  • Pfitzinger-Type Modifications: Hydrolysis of the nitrile yields the carboxylic acid (quinaldic acid derivative), a precursor for metallo-pharmaceutical ligands.[1]

  • Amidine Synthesis: Reaction with hydroxylamine yields amidoximes, which are precursors for 1,2,4-oxadiazole heterocycles found in anti-inflammatory candidates.[1]

  • Reduction: Catalytic hydrogenation converts the nitrile to the primary amine (2-aminomethyl), a key linker in fragment-based drug design (FBDD).[1]

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of substituted quinoline-2-carbonitriles. (Experimental characterization confirming MP 127-128 °C for compound 3i/2l).

  • National Institutes of Health (PMC). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides.

  • PubChem. 6-Methylquinoline (Precursor Data).

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 2-Cyano-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the material safety data and safe handling procedures for 2-cyano-6-methylquinoline, a key intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data and safe handling procedures for 2-cyano-6-methylquinoline, a key intermediate in the synthesis of various heterocyclic compounds with significant biological and pharmaceutical applications.[1] As a Senior Application Scientist, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[2][3] Derivatives of quinoline have shown promise in the development of anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[1][3] The introduction of a cyano group at the 2-position and a methyl group at the 6-position of the quinoline ring creates a molecule with unique reactivity, making it a valuable building block in drug discovery.[4][5] However, the presence of the cyano moiety also necessitates stringent safety protocols due to the potential for high toxicity.[6][7]

Hazard Identification and Risk Assessment

1.1. The Quinoline Moiety:

Quinoline and its derivatives can be irritating to the skin, eyes, and respiratory tract.[8][9] Some quinoline compounds are suspected of causing genetic defects and may be carcinogenic.[9] 2-Methylquinoline, a structurally similar compound, is a mild skin irritant.[10]

1.2. The Cyano Moiety:

The primary hazard associated with 2-cyano-6-methylquinoline stems from the cyano (-CN) group. Cyanide compounds are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[7][11] The cyanide ion inhibits cellular respiration, leading to rapid onset of symptoms.[6][7]

Key Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11][12]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[11][12][13]

  • Respiratory Irritation: May cause respiratory irritation.[12]

  • Reaction with Acids and Water: Like other cyanide salts, it may react with acids or water to release highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][14]

1.3. GHS Classification (Predicted):

Based on the hazards of its components, the predicted GHS classification for 2-cyano-6-methylquinoline would likely include:

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3 or 4
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Safe Handling and Engineering Controls

The causality behind stringent handling protocols is the prevention of exposure through all potential routes: inhalation, ingestion, and dermal contact.

2.1. Engineering Controls:

  • Chemical Fume Hood: All work with 2-cyano-6-methylquinoline, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[6][15] This is the primary engineering control to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[11][13]

  • Designated Area: Establish a designated work area for handling this compound. Clearly label the area with warnings indicating the presence of a highly toxic substance.[15]

2.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential for comprehensive protection.

  • Gloves: Double-gloving with nitrile rubber gloves is recommended.[6][15] If direct contact is anticipated, thicker, chemical-resistant gloves should be worn.[6] Gloves must be inspected before use and changed immediately if contaminated.[6]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes or dust.[14][15]

  • Lab Coat: A lab coat with long sleeves and a secure closure must be worn at all times.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter should be used.[16]

2.3. Work Practices:

  • Never Work Alone: Always have another person present and informed when working with highly toxic compounds.[6][15]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][15] Do not eat, drink, or smoke in the laboratory.[14][17]

  • Transport: When transporting the compound, use sealed, shatter-resistant primary containers within a durable secondary container.[7]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of 2-Cyano-6-methylquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials handle_weigh Weigh Compound Inside Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React Compound in Fume Hood handle_weigh->handle_dissolve handle_monitor Continuously Monitor Reaction handle_dissolve->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces (pH 10 buffer, then 10% bleach) handle_monitor->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 2-cyano-6-methylquinoline.

Storage Requirements

Proper storage is critical to prevent accidental release and degradation.

  • Container: Store in a tightly closed, clearly labeled container.[15][17]

  • Location: Keep in a cool, dry, and well-ventilated area.[7][17] The storage location should be a locked cabinet to restrict access.[7][14]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and water/moisture.[7][12][14] Contact with acids can liberate highly toxic hydrogen cyanide gas.[6][14]

Chemical Incompatibility Diagram

G Incompatibility Diagram for 2-Cyano-6-methylquinoline compound 2-Cyano-6-methylquinoline acids Strong Acids compound->acids Reacts to produce oxidizers Strong Oxidizing Agents compound->oxidizers May cause water Water / Moisture compound->water May react to produce hcn Toxic Hydrogen Cyanide Gas acids->hcn vigorous_reaction Vigorous Reaction oxidizers->vigorous_reaction water->hcn

Sources

Exploratory

A Literature Review of 6-Substituted Quinoline-2-Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic incorporation of a carbonitrile moiety at the 2-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic incorporation of a carbonitrile moiety at the 2-position and various substituents at the 6-position has yielded a class of compounds—6-substituted quinoline-2-carbonitriles—with a remarkable breadth of biological activities. This technical guide provides a comprehensive review of this specific chemical space, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the extensive pharmacological landscape including anticancer, antimicrobial, and antiviral activities, and synthesize the current understanding of their structure-activity relationships (SAR). This document consolidates key quantitative data, details validated experimental protocols, and visualizes complex pathways to provide a foundational resource for advancing the discovery of novel therapeutics based on this versatile scaffold.

Introduction: The Strategic Design of a Promising Pharmacophore

The quinoline core, a fused aromatic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry, celebrated for its presence in both natural products and synthetic drugs.[1][4][5][6] Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets. The addition of a carbonitrile (-C≡N) group, particularly at the 2-position, often enhances biological potency.[7] This group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or participate in key binding interactions within enzyme active sites, and its presence is known to enhance anticancer activity.[8]

The 6-position of the quinoline ring offers a strategic vector for chemical modification. Substitutions at this site can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, modulate the compound's pharmacokinetics and pharmacodynamics, allowing for the fine-tuning of potency, selectivity, and safety profiles. For instance, the introduction of a chlorine atom at the 6-position has been shown to enhance cytotoxic activity in certain anticancer derivatives[9], while a cyano group at this position is critical for the inhibitory activity of specific CDK8/19 kinase inhibitors.[10][11] This guide will explore the synthesis, diverse biological applications, and critical SAR insights of this promising class of molecules.

Synthetic Strategies and Methodologies

The synthesis of 6-substituted quinoline-2-carbonitrile derivatives typically involves multi-step sequences that allow for late-stage diversification. Key strategies often involve either starting with a pre-substituted aniline or performing functionalization on the quinoline core after its formation.

A common and effective approach is the one-pot synthesis from appropriately substituted precursors. For example, derivatives can be synthesized through the reaction of quinoline-2-thione with aromatic aldehydes and malononitrile.[12] Another powerful method involves the Vilsmeier-Haack formylation of substituted acetanilides to generate 2-chloro-quinoline-3-carbaldehydes, which serve as versatile intermediates. For more targeted modifications, modern cross-coupling reactions, such as the Suzuki coupling, are employed to introduce aryl or other complex moieties at the 6-position.[10][13]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel 6-substituted quinoline-2-carbonitrile derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Evaluation Phase Start Select 4-Substituted Aniline (e.g., 4-bromoaniline) Step1 Quinoline Ring Formation (e.g., Skraup, Friedländer) Start->Step1 Step2 Functionalization at C2 (e.g., Cyanation) Step1->Step2 Step3 Modification at C6 (e.g., Suzuki Coupling) Step2->Step3 Product Target 6-Substituted Quinoline-2-Carbonitrile Step3->Product Screening In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) Product->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Generalized workflow for the synthesis and screening of quinoline derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile Derivatives[12]

This protocol provides a representative example of a one-pot reaction for synthesizing complex quinoline derivatives, which can be adapted for various substituents.

  • Reactant Preparation: In a round-bottom flask, dissolve quinoline-2-thione (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (2 mmol) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or piperidine, to the mixture.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for using a base catalyst lies in its ability to deprotonate the active methylene group of malononitrile, generating a nucleophile that initiates the reaction cascade.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and Mass Spectrometry.

Diverse Biological Activities

6-Substituted quinoline-2-carbonitrile derivatives and their close analogs exhibit a wide spectrum of pharmacological activities, positioning them as a versatile scaffold for tackling various diseases.

Anticancer Activity

This class of compounds has demonstrated significant potential as anticancer agents, acting through multiple mechanisms of action including the inhibition of key oncogenic pathways.[4][7][14]

Mechanism of Action: Kinase Inhibition Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[15] For example, certain 4-aminoquinoline derivatives have been developed as inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR.[7] More specifically, quinoline-6-carbonitrile has been identified as a key scaffold for developing selective inhibitors of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), with the 6-cyano group forming a crucial hydrogen bond with Lys52 in the kinase domain.[10]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates P1 Downstream Signaling (e.g., RAS/MAPK) RTK->P1 Phosphorylates TF Transcription Factors P1->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor 6-Substituted Quinoline Derivative Inhibitor->RTK Inhibits

Caption: Summary of Structure-Activity Relationships for 6-substituted quinolines.

Future Perspectives and Conclusion

6-Substituted quinoline-2-carbonitrile derivatives represent a highly versatile and promising scaffold in modern drug discovery. The extensive body of research highlights their potential to be developed into potent anticancer, antimicrobial, and antiviral agents. The strategic importance of the 6-position has been clearly established as a key handle for modulating potency and selectivity across different biological targets.

Future research should focus on several key areas. Firstly, the systematic exploration of a wider range of diverse substituents at the 6-position is warranted to build more comprehensive SAR models. Secondly, leveraging computational tools and molecular docking can guide the rational design of derivatives with improved affinity and selectivity for specific targets, such as particular kinase isoforms or viral proteases. Finally, as lead compounds emerge, a thorough investigation of their pharmacokinetic properties (ADME) and in vivo efficacy will be crucial for translating their in vitro potential into clinically viable therapeutics. This rich chemical scaffold, with its proven track record and potential for optimization, will undoubtedly continue to be a focal point for the development of novel medicines.

References

  • Jantova, S., & Spirkova, I. (Year). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. Source not specified.
  • BenchChem. (2025).
  • Abdel-Aziz, M., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio)
  • BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. BenchChem.
  • Wang, J., et al. (Year). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC. Source not specified.
  • BenchChem. (2025).
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Source not specified.
  • Kumar, S., & Saini, S. (Year). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management - IJRESM.
  • van der Westhuizen, E. J., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.
  • Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds. (2013).
  • Zhou, L., et al. (2024).
  • Al-Ostath, R. A., et al. (Year). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. Source not specified.
  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (Year). Oriental Journal of Chemistry.
  • Quinoline Derivatives: In Vitro Antimicrobial Study. (Year). Semantic Scholar.
  • Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. pharmaerudition.org.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (Year).
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2023). PMC.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (Year). Frontiers.
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025). News-Medical.
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  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (Year). Source not specified.
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  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (Year).
  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. (2024). DigitalCommons@TMC.
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  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025).
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. (2022). PubMed.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 6-Methylquinoline-2-carbonitrile via the Reissert Reaction

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core st...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, substituted quinoline-2-carbonitriles serve as versatile intermediates, enabling the exploration of novel chemical space for the development of next-generation therapeutics.[2] The methyl group at the 6-position, as in 6-methylquinoline, can modulate the molecule's lipophilicity and electronic properties, making it a valuable starting material.[2]

This guide provides a comprehensive, in-depth protocol for the synthesis of 6-Methylquinoline-2-carbonitrile, leveraging the classic and highly effective Reissert reaction. The Reissert reaction provides a reliable pathway to introduce a cyano group at the 2-position of the quinoline ring, yielding a key building block for further chemical elaboration.[3][4]

The Reissert Reaction: Mechanistic Insights

The Reissert reaction is a powerful transformation that converts quinolines into 1-acyl-2-cyano-1,2-dihydroquinolines, known as Reissert compounds.[3][4] These intermediates can then be hydrolyzed to yield the desired 2-cyanoquinoline derivative. The reaction proceeds through a well-defined, two-stage mechanism.

  • Formation of the N-Acylquinolinium Intermediate: The reaction is initiated by the acylation of the basic nitrogen atom of the quinoline ring with an acid chloride (typically benzoyl chloride). This step forms a highly reactive N-acylquinolinium salt, which activates the heterocyclic ring for nucleophilic attack.[5]

  • Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), typically from potassium cyanide (KCN), acts as a nucleophile and attacks the electrophilic C2 position of the N-acylquinolinium intermediate.[5][6] This addition results in the formation of a stable, neutral 1-benzoyl-6-methyl-1,2-dihydroquinoline-2-carbonitrile, the "Reissert compound."

  • Elimination and Rearomatization: The final step involves the removal of the N-acyl group to generate the target 2-carbonitrile. This is typically accomplished via acid-catalyzed hydrolysis, which cleaves the benzoyl group and restores the aromaticity of the quinoline ring system.[3][5][7]

Reissert_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyanide Addition cluster_step3 Step 3: Hydrolysis 6-Methylquinoline 6-Methylquinoline Acylquinolinium N-Acyl-6-methyl -quinolinium Salt 6-Methylquinoline->Acylquinolinium + BenzoylChloride Benzoyl Chloride ReissertCompound Reissert Compound (1-benzoyl-6-methyl-1,2- dihydroquinoline-2-carbonitrile) Acylquinolinium->ReissertCompound + CN⁻ Cyanide KCN FinalProduct 6-Methylquinoline -2-carbonitrile ReissertCompound->FinalProduct Hydrolysis (- Benzoyl Group) Acid H₃O⁺ Workflow P1_Start Combine 6-Methylquinoline (DCM) & KCN (aq) in Flask P1_Cool Cool to 0-5°C P1_Start->P1_Cool P1_Add Add Benzoyl Chloride Dropwise P1_Cool->P1_Add P1_React Stir at RT for 4-6h (Monitor by TLC) P1_Add->P1_React P1_Workup Work-up: Separate & Wash Organic Layer P1_React->P1_Workup P1_Dry Dry & Evaporate Solvent P1_Workup->P1_Dry P1_Intermediate Crude Reissert Compound P1_Dry->P1_Intermediate P2_Start Add Conc. HCl to Crude Intermediate P1_Intermediate->P2_Start Proceed to Hydrolysis P2_Reflux Reflux for 2-4h P2_Start->P2_Reflux P2_Cool Cool to RT P2_Reflux->P2_Cool P2_Neutralize Neutralize with Base (Precipitation) P2_Cool->P2_Neutralize P2_Filter Filter & Wash Solid P2_Neutralize->P2_Filter P2_Purify Purify (Recrystallization or Chromatography) P2_Filter->P2_Purify P2_Final Pure 6-Methylquinoline-2-carbonitrile P2_Purify->P2_Final

Sources

Application

Protocol for cyanation of 6-methylquinoline N-oxide

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Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: Metal-Free, Regioselective C2-Cyanation of 6-Methylquinoline N-oxide

Strategic Rationale & Mechanistic Causality

The introduction of cyano groups into aza-heterocyclic compounds is a pivotal transformation in drug development, providing a versatile synthetic handle for accessing primary amines, carboxylic acids, and tetrazole-based pharmacophores [1.8]. Historically, the C2-cyanation of quinolines relied on the Reissert-Henze reaction, which necessitates highly toxic cyanides (e.g., KCN) and harsh electrophilic activators (e.g., POCl₃), or required expensive transition-metal catalysts (e.g., Palladium or Silver)[1].

To circumvent these limitations, modern synthetic protocols leverage the intrinsic electronic properties of the quinoline N-oxide moiety. The N-oxide serves a dual purpose: it activates the C2-position by making it highly susceptible to nucleophilic attack, and it acts as a traceless, internal leaving group during the rearomatization phase[2].

By utilizing trimethylsilyl cyanide (TMSCN) as a dual-purpose reagent under mild, base-promoted conditions, we achieve a highly regioselective cyanation without external oxidants or transition metals[1].

Mechanistic Pathway:

  • Electrophilic Activation: The nucleophilic oxygen of 6-methylquinoline N-oxide attacks the silicon center of TMSCN, forming a pentacoordinate silicon complex. This O-Si bond formation drastically enhances the electrophilicity of the C2-carbon[1].

  • Nucleophilic Migration: The cyanide anion, now held in close proximity, undergoes an intramolecular-like addition to the C2-position via a favorable five-membered transition state[1].

  • Rearomatization: N,N-Diisopropylethylamine (DIEA) facilitates the deprotonation and subsequent elimination of trimethylsilanol (TMSOH), restoring aromaticity to yield the thermodynamically stable 2-cyano-6-methylquinoline[1].

MechanisticPathway N1 6-Methylquinoline N-oxide (Starting Material) N2 TMSCN Coordination (O-Si Bond Formation) N1->N2 + TMSCN N3 Pentacoordinate Silicon Complex (Enhanced Electrophilicity) N2->N3 Base (DIEA) N4 Intramolecular C2-Cyanation (5-Membered Transition State) N3->N4 Cyanide Migration N5 Rearrangement & Elimination (- TMSOH) N4->N5 Rearomatization N6 2-Cyano-6-methylquinoline (Target Product) N5->N6 Product Release

Figure 1: Mechanistic pathway of the metal-free C2-cyanation of 6-methylquinoline N-oxide.

Reaction Optimization & Green Chemistry Considerations

As a Senior Application Scientist, selecting the right solvent and base is critical not just for yield, but for scalability and environmental impact. While halogenated solvents like dichloromethane (DCM) offer rapid reaction kinetics (2 hours) and high yields (96%), they pose significant toxicity and disposal challenges[1].

Ethyl acetate (EtOAc) is strongly recommended as the optimal solvent. Despite requiring a longer reaction time (10 hours), the EtOAc/DIEA system achieves a highly comparable yield (93%) while boasting an excellent EcoScale score of 77.5, confirming its environmental merit for pharmaceutical scale-up[1]. Alternatively, solvent-free conditions can be employed under thermal stress, though this limits substrate compatibility[3].

Table 1: Quantitative Optimization of Cyanation Conditions

SolventBaseAdditiveTime (h)Yield (%)Process Notes & Causality
DCETMGMs₂O3686Requires external activating agent; lower efficiency[1].
DCMDIEANone296High yield, but utilizes toxic halogenated solvent[1].
EtOAc DIEA None 10 93 Optimal green protocol; high EcoScale score (77.5) [1].
NeatNoneNone290Solvent-free conditions; requires heating to 80 °C[3].

Experimental Protocol: General Procedure A (GPA)

This protocol is adapted for a 1.0 mmol scale synthesis of 2-cyano-6-methylquinoline.

Materials Required:

  • 6-Methylquinoline N-oxide (1.0 equiv, 1.0 mmol, 159.18 mg)

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv, 3.0 mmol, ~375 µL)

  • N,N-Diisopropylethylamine (DIEA) (2.0 equiv, 2.0 mmol, ~348 µL)

  • Anhydrous Ethyl Acetate (EtOAc) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced degradation of TMSCN[1].

  • Substrate Dissolution: Add 6-methylquinoline N-oxide (159.18 mg) to the flask and dissolve it in 1.0 mL of anhydrous EtOAc to create a 1 M solution[1].

  • Reagent Addition: Inject DIEA (348 µL) into the stirring solution. Dropwise, add TMSCN (375 µL) via a gas-tight syringe. Caution: TMSCN is highly toxic; perform this step strictly inside a fume hood.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 10 hours[1].

  • Quenching: Upon completion, carefully quench the reaction by adding 3.0 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes to neutralize acidic byproducts and safely decompose residual TMSCN[1].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers and wash with brine (10 mL)[1].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude residue via silica gel flash column chromatography using a Petroleum Ether (PE) to EtOAc gradient (typically 10:1) to afford the pure product[1].

ExperimentalWorkflow S1 1. Setup Add Substrate, TMSCN, DIEA in EtOAc S2 2. Reaction Stir at RT for 10 h S1->S2 S3 3. Quench Sat. NaHCO3 (aq) S2->S3 S4 4. Extraction EtOAc / Brine wash S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Self-Validating Checkpoints

To ensure the trustworthiness and success of the protocol, the system must be self-validating at multiple stages:

  • Checkpoint 1 (Reagent Integrity): TMSCN must be handled under inert conditions. If the reagent has been exposed to atmospheric moisture, it hydrolyzes to HCN, which will manifest as a failure of the O-Si activation step, resulting in unreacted starting material.

  • Checkpoint 2 (Reaction Monitoring via TLC): The reaction progress is easily validated by Thin Layer Chromatography (TLC). 6-Methylquinoline N-oxide is highly polar and will remain near the baseline. As the reaction proceeds, a new, less polar spot corresponding to 2-cyano-6-methylquinoline will appear. The reaction is complete when the baseline spot disappears. The validated Retention Factor (

    
    ) for the product is 0.43  in a PE:EtOAc (10:1) solvent system[1].
    
  • Checkpoint 3 (Visual & Spectroscopic Confirmation): The successful isolation of the product will yield a white solid[1]. Spectroscopic validation via ¹H NMR will show the disappearance of the highly deshielded C2-proton characteristic of the quinoline N-oxide ring, confirming substitution at the 2-position.

References

1.1 - Molecules / NIH.gov 2.2 - Benchchem 3.3 - RSC.org 4.4 - ResearchGate

Sources

Method

Application Note: 6-Methylquinoline-2-carbonitrile as a Versatile Pharmaceutical Intermediate

Strategic Overview & Chemical Rationale In modern medicinal chemistry, the quinoline scaffold is a privileged structure. Specifically, 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6)[1] serves as a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Rationale

In modern medicinal chemistry, the quinoline scaffold is a privileged structure. Specifically, 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6)[1] serves as a highly versatile, late-stage intermediate for active pharmaceutical ingredient (API) synthesis. The strategic placement of the carbonitrile group at the C2 position provides a reactive handle that can be seamlessly converted into amides, primary amines, carboxylic acids, or tetrazoles[2].

The Causality of Structural Design: The methyl group at the C6 position is not arbitrary. In drug design, this substitution significantly alters the electronic distribution of the quinoline ring and enhances the molecule's lipophilicity (LogP). When integrated into complex pharmacophores, the 6-methyl moiety frequently provides critical van der Waals interactions within hydrophobic binding pockets of target proteins, improving overall binding affinity and receptor selectivity[3].

The Metal-Free Advantage: Historically, synthesizing 2-cyanoquinolines required Reissert-type reactions or transition-metal-catalyzed cross-couplings using highly toxic reagents like copper(I) cyanide (CuCN). Because modern pharmaceutical manufacturing must adhere to strict ICH Q3D guidelines regarding elemental impurities, a metal-free ortho-cyanation strategy utilizing 6-methylquinoline N-oxide is now the industry standard[4]. The N-oxide acts as an electrophilic activating group; the highly electronegative oxygen atom withdraws electron density from the adjacent C2 position, rendering it susceptible to nucleophilic attack by a cyanide source.

Downstream Pharmaceutical Workflows

The true value of 6-Methylquinoline-2-carbonitrile lies in its downstream divergence into distinct therapeutic classes:

  • Neurology (mGluR2 Allosteric Modulators): The nitrile can be selectively hydrolyzed to 6-methylquinoline-2-carboxamide. These carboxamide derivatives are critical building blocks for metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs), which are actively investigated for the treatment of Alzheimer's disease and cognitive deficits[3].

  • Oncology (Dual TP/HDAC Inhibitors): The carbonitrile intermediate can be converted into hydroxamic acids. Quinoline-2-carbonitrile-based hydroxamic acids have been shown to act as potent dual inhibitors of tubulin polymerization (TP) and histone deacetylases (HDACs), exhibiting profound cytotoxicity against multidrug-resistant cancer cell lines[5].

  • Infectious Disease (Antimalarials): Reduction of the nitrile yields 2-(aminomethyl)-6-methylquinoline. The resulting primary amine acts as a vital hydrogen bond donor/acceptor scaffold in the development of novel antimalarial and antibacterial agents.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the metal-free cyanation of 6-methylquinoline N-oxide.

Causality of Optimization: Ethyl acetate (EtOAc) outperforms dichloroethane (DCE) because its moderate polarity stabilizes the polar transition state of the N-oxide without excessively solvating the cyanide nucleophile. Furthermore, 1,1,3,3-tetramethylguanidine (TMG) acts as a superior, non-nucleophilic base compared to triethylamine (TEA), facilitating rapid deprotonation and rearomatization without introducing inorganic salts[4].

EntryCyanating AgentBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1TMSCN (3.0)NoneDCE251215
2TMSCN (3.0)TEA (2.0)DCE251245
3TMSCN (3.0)TMG (2.0)DCE25286
4 TMSCN (3.0) TMG (2.0) EtOAc 25 2 96

Data derived from the optimization of metal-free cyanation parameters.[4]

Self-Validating Experimental Protocols

Protocol A: Metal-Free Synthesis of 6-Methylquinoline-2-carbonitrile

Objective: Achieve high-yield ortho-cyanation without transition metal contamination.

  • Preparation: In an oven-dried round-bottom flask, dissolve 6-methylquinoline N-oxide (1.0 equiv, e.g., 100 mg, 0.63 mmol) in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.25 M concentration[4].

  • Activation: Add 1,1,3,3-tetramethylguanidine (TMG, 2.0 equiv) to the solution and stir for 5 minutes at room temperature (25 °C).

  • Cyanation: Dropwise, add trimethylsilyl cyanide (TMSCN, 3.0 equiv). Caution: TMSCN is highly toxic and volatile; perform strictly inside a fume hood.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Petroleum Ether : Ethyl Acetate = 10:1).

Self-Validating System:

  • TLC: The product will elute with an

    
     of ~0.43, distinctly separated from the highly polar, baseline-retained N-oxide[4].
    
  • 1H NMR (600 MHz, CDCl₃): Validation is confirmed by the disappearance of the N-oxide downfield proton and the presence of a sharp singlet at

    
     2.57 ppm (3H, 6-CH₃) alongside characteristic quinoline aromatic doublets at 
    
    
    
    8.18 and 8.03 ppm[4].
Protocol B: Selective Hydrolysis to 6-Methylquinoline-2-carboxamide

Objective: Convert the nitrile to a primary amide without over-hydrolyzing to the carboxylic acid. Causality: We utilize the Radziszewski reaction (H₂O₂/NaOH). The hydroperoxide anion (HOO⁻) is a powerful alpha-effect nucleophile that attacks the electron-deficient nitrile carbon significantly faster than a standard hydroxide ion, selectively yielding the amide.

  • Preparation: Dissolve 6-methylquinoline-2-carbonitrile (1.0 equiv) in a mixture of Ethanol and DMSO (4:1 v/v).

  • Reagent Addition: Cool the flask to 0 °C. Add 30% aqueous H₂O₂ (5.0 equiv) followed by 6M NaOH (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Dilute the mixture with ice-cold water. The resulting 6-methylquinoline-2-carboxamide will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Self-Validating System:

  • FTIR Spectroscopy: Successful conversion is marked by the complete disappearance of the sharp, distinct

    
     stretching frequency at ~2220 cm⁻¹. This is replaced by a strong 
    
    
    
    (amide I) stretch at ~1650 cm⁻¹ and broad
    
    
    stretching bands between 3200–3400 cm⁻¹.
  • TLC: The product will show a massive shift to a much lower

    
     value compared to the starting material due to the highly polar, hydrogen-bonding amide group.
    

Process Visualization

Workflow N1 6-Methylquinoline N-oxide (Starting Material) N2 6-Methylquinoline- 2-carbonitrile (Key Intermediate) N1->N2 TMSCN, TMG Metal-Free N3 6-Methylquinoline- 2-carboxamide (mGluR2 Modulators) N2->N3 Hydrolysis (H2O2 / NaOH) N4 2-(Aminomethyl)- 6-methylquinoline (Antimalarials) N2->N4 Reduction (LiAlH4) N5 Hydroxamic Acids (HDAC Inhibitors) N2->N5 Hydroxylamine Coupling

Workflow of 6-Methylquinoline-2-carbonitrile synthesis and its downstream pharmaceutical applications.

References

Sources

Application

Synthesis of 6-methylquinoline-2-carboxamide from nitrile precursor

Application Note: High-Fidelity Synthesis of 6-Methylquinoline-2-carboxamide via Alkaline Hydroperoxide Hydration Executive Summary The synthesis of 6-methylquinoline-2-carboxamide from its corresponding nitrile precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 6-Methylquinoline-2-carboxamide via Alkaline Hydroperoxide Hydration

Executive Summary

The synthesis of 6-methylquinoline-2-carboxamide from its corresponding nitrile precursor (6-methylquinoline-2-carbonitrile) is a critical functional group transformation in the development of neuropharmacological agents, particularly in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (e.g., mGluR2) [1]. This application note details a highly chemoselective, scalable, and self-validating protocol utilizing a modified Radziszewski hydration. By leveraging alkaline hydrogen peroxide in dimethyl sulfoxide (DMSO), this method completely suppresses the over-hydrolysis typically observed in acid-catalyzed conditions, ensuring near-quantitative conversion to the primary amide.

Mechanistic Rationale & Pathway

Selecting the correct hydration environment is paramount for quinoline-carbonitriles. Traditional acid-catalyzed hydrolysis (e.g., concentrated H₂SO₄ at elevated temperatures) is notoriously unselective, frequently driving the reaction past the amide stage to yield the thermodynamically stable carboxylic acid [2].

To circumvent this, the Radziszewski reaction is employed [3]. The addition of a mild base (potassium carbonate) to aqueous hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). Driven by the alpha-effect, HOO⁻ rapidly attacks the electrophilic nitrile carbon to form a peroxyimidic acid intermediate. A subsequent reaction with a second molecule of H₂O₂ yields the target carboxamide, water, and molecular oxygen.

Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent. As a polar aprotic medium, DMSO acts as a phase-transfer catalyst that leaves the hydroperoxide anion unsolvated and highly reactive, dramatically accelerating the reaction kinetics at room temperature [4].

Pathway N1 6-Methylquinoline- 2-carbonitrile N2 Hydroperoxide Anion Attack (HOO⁻) N1->N2 H2O2, K2CO3 DMSO, 0-25°C N3 Peroxyimidic Acid Intermediate N2->N3 Nucleophilic Addition N4 6-Methylquinoline- 2-carboxamide N3->N4 + H2O2 - O2, - H2O

Reaction pathway for the Radziszewski hydration of 6-methylquinoline-2-carbonitrile.

Reagent Matrix & Quantitative Optimization

While modern transition-metal catalysis (e.g., Mn-pincer complexes) offers excellent chemoselectivity [5], the alkaline peroxide method remains the most robust approach for routine laboratory synthesis without the need for inert atmospheres.

Table 1: Evaluation of Hydration Methodologies for Quinoline-2-carbonitriles

Catalyst / Reagent SystemSolventTemp (°C)Time (h)Conversion (%)Chemoselectivity (Amide:Acid)Primary Limitation
Conc. H₂SO₄Neat10024>951:2Severe over-hydrolysis to carboxylic acid
Mn-Pincer Complext-BuOH1001875>99:1Requires inert atmosphere and specialized catalyst
30% H₂O₂ / K₂CO₃ DMSO 25 3 >98 >99:1 Exothermic; requires strict temperature control

Table 2: Standardized Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
6-Methylquinoline-2-carbonitrile168.191.0 eq1.68 gStarting Material
Potassium Carbonate (Anhydrous)138.200.2 eq0.28 gBase / HOO⁻ Generator
30% Aqueous H₂O₂34.013.0 eq~3.4 mLOxidant / Nucleophile
Dimethyl Sulfoxide (DMSO)78.13-15.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

Step 1: System Initialization

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g of 6-methylquinoline-2-carbonitrile in 15.0 mL of anhydrous DMSO. Once fully dissolved, add 0.28 g of anhydrous K₂CO₃.

  • Causality: Complete dissolution prior to base addition ensures homogeneous reaction kinetics. Sub-stoichiometric K₂CO₃ is sufficient to maintain the alkaline environment necessary for H₂O₂ deprotonation without causing base-catalyzed degradation of the quinoline ring.

Step 2: Controlled Nucleophilic Activation

  • Action: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C. Begin dropwise addition of 30% aqueous H₂O₂ (3.4 mL) via an addition funnel over a period of 30 minutes.

  • Causality: The formation and subsequent reaction of the peroxyimidic acid intermediate is highly exothermic. Uncontrolled addition leads to thermal runaway, accelerated decomposition of H₂O₂ into O₂ and H₂O (reducing reagent efficacy), and potential over-oxidation of the quinoline nitrogen to an N-oxide.

Step 3: Reaction Maturation & Visual Validation

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 3 hours.

  • Self-Validation: The reaction mixture will effervesce (bubble) upon the addition of H₂O₂ due to the generation of byproduct O₂ gas. The gradual cessation of this vigorous bubbling serves as a visual proxy for reaction completion.

  • Analytical Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The non-polar nitrile (high Rf) will disappear, replaced by a highly UV-active, polar amide spot (low Rf) at 254 nm.

Step 4: Anti-Solvent Quenching and Isolation

  • Action: Pour the reaction mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring. Stir for an additional 15 minutes to ensure complete precipitation.

  • Causality: The target 6-methylquinoline-2-carboxamide is highly insoluble in cold water, whereas DMSO, K₂CO₃, and residual H₂O₂ are completely water-soluble. This anti-solvent precipitation provides a self-purifying isolation step, eliminating the need for column chromatography.

Step 5: Filtration and Desiccation

  • Action: Filter the resulting off-white precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) followed by cold heptane (1 × 10 mL) to remove any trace organic impurities. Dry the solid under high vacuum at 45 °C for 12 hours.

Quality Control & Analytical Validation

  • Expected Yield: 88–94% (1.65 – 1.76 g) of 6-methylquinoline-2-carboxamide as an off-white to pale yellow crystalline solid.

  • HPLC Purity: >98% (UV detection at 254 nm).

  • ¹H NMR (400 MHz, DMSO-d₆) Signatures: Look for the disappearance of the nitrile carbon signal in ¹³C NMR (~117 ppm) and the emergence of two distinct, broad singlet peaks in the ¹H NMR spectrum between δ 7.50–8.20 ppm, corresponding to the diastereotopic protons of the primary carboxamide (-NH₂) group.

References

  • Wang, X., et al. (2014). "Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2." PubMed Central (NIH). URL:[Link]

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). "Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide." Synthesis, 1989(12), 949-950. URL:[Link]

  • McMaster, L., & Langreck, F. B. (1917). "THE TRANSFORMATION OF NITRILES INTO AMIDES BY HYDROGEN PEROXIDE." Journal of the American Chemical Society, 39(1), 103-109. URL:[Link]

  • Zarei, M., et al. (2020). "A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile." Chemical Methodologies, 5(2), 154-162. URL:[Link]

  • Chakraborty, S., et al. (2021). "Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation." ACS Catalysis, 11(15), 9579-9585. URL:[Link]

Sources

Method

Application Note: High-Yield Regioselective Synthesis of 6-Methylquinoline-2-Carbonitrile via Metal-Free N-Oxide Cyanation

Introduction & Strategic Overview The introduction of a cyano group at the C2 position of the quinoline scaffold is a critical transformation in medicinal chemistry and drug development. 2-Cyanoquinolines serve as versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The introduction of a cyano group at the C2 position of the quinoline scaffold is a critical transformation in medicinal chemistry and drug development. 2-Cyanoquinolines serve as versatile, high-value precursors for the synthesis of carboxylic acids, tetrazoles, and amidines. Historically, the conversion of 6-methylquinoline to its 2-cyano derivative relied on the Reissert reaction or transition-metal-catalyzed direct C-H cyanation. However, these traditional methodologies are plagued by poor regioselectivity—often yielding difficult-to-separate mixtures of 2-cyano and 4-cyano isomers—and rely heavily on harsh oxidants or toxic heavy metals ()[1].

To overcome these synthetic bottlenecks, modern protocols have shifted toward a highly efficient, two-step metal-free strategy: N-oxidation followed by base-assisted ortho-cyanation . This application note details an optimized, activator-free methodology utilizing benign solvents to achieve >90% yields of 6-methylquinoline-2-carbonitrile with absolute regiocontrol ()[2].

Workflow A 6-Methylquinoline B N-Oxidation (mCPBA, DCM) A->B C 6-Methylquinoline N-oxide B->C D Cyanation (TMSCN, DIEA, EA) C->D E 2-Cyano-6- methylquinoline D->E

Two-step synthetic workflow for the regioselective cyanation of 6-methylquinoline.

Mechanistic Insights & Causality

The success and high regioselectivity of this protocol hinge entirely on the unique electronic properties of the quinoline N-oxide intermediate.

  • Activation via N-Oxidation: Direct nucleophilic cyanation of the neutral quinoline ring is kinetically unfavorable. By oxidizing the tertiary amine to an N-oxide, the electron density of the aromatic system is altered. The newly formed oxygen atom serves as a highly nucleophilic anchor that actively recruits the cyanating agent.

  • The Dual Role of TMSCN: Unlike older methods that require external activating agents (e.g., methanesulfonic anhydride, Ms₂O), Trimethylsilyl cyanide (TMSCN) acts as both the electrophilic activator and the nucleophile. The N-oxide oxygen attacks the silicon atom of TMSCN, forming a highly reactive pentacoordinated silicon complex[2].

  • Regioselective Intramolecular Delivery: The pentacoordinated intermediate forces the cyanide ion into close spatial proximity with the C2 carbon. This facilitates a favorable five-membered-ring transition state, directing the cyano group exclusively to the ortho position (>99% regioselectivity).

  • Base-Assisted Rearomatization: N,N-Diisopropylethylamine (DIEA) acts as a sterically hindered, non-nucleophilic base. It deprotonates the C2 position, driving the elimination of trimethylsilanol (TMSOH) and restoring aromaticity to yield the target 2-cyano derivative.

Mechanism Nox N-Oxide Oxygen Nucleophilic Attack Complex Pentacoordinated Silicon Complex Nox->Complex TMSCN TMSCN Electrophile TMSCN->Complex Addition Intramolecular CN- Addition at C2 Complex->Addition CN- Transfer Rearomatization DIEA-Assisted Rearomatization Addition->Rearomatization Deprotonation Product 2-Cyanoquinoline Derivative Rearomatization->Product -TMSOH

Mechanistic pathway of the metal-free ortho-cyanation via a silicon complex.

Quantitative Data & Condition Optimization

The selection of reagents for Phase 2 (Cyanation) is driven by the need to balance high yields with environmental sustainability. The table below summarizes the optimization data that justifies the use of Ethyl Acetate (EA) and DIEA over traditional, harsher conditions.

Reaction StrategyReagents & SolventsYield (%)Mechanistic Causality & Observations
Direct C-H Cyanation TMSCN, H₇PV₄Mo₈O₄₀, O₂, DMSO58%Relies on radical/oxidative C-H activation. Poor regioselectivity yields a mixture of 2-cyano and 4-cyano isomers[1].
Activated N-Oxide TMSCN, Ms₂O, TMG, DCE86%External activating agent (Ms₂O) drives the reaction, but requires toxic halogenated solvents[2].
Base-Assisted N-Oxide TMSCN, DIEA, DCM96%Eliminates the need for Ms₂O. TMSCN acts as both activator and nucleophile. High yield, but uses restricted DCM[2].
Green Base-Assisted TMSCN, DIEA, Ethyl Acetate93%Optimal conditions. Replaces toxic DCM with benign Ethyl Acetate while maintaining excellent yield and >99% regioselectivity[2].

Experimental Protocols

Phase 1: Synthesis of 6-Methylquinoline N-oxide

Objective: Activate the quinoline core for regioselective nucleophilic attack.

Reagents:

  • 6-Methylquinoline: 10.0 mmol (1.43 g)

  • mCPBA (meta-chloroperoxybenzoic acid, 77% max): 12.0 mmol (2.69 g)

  • Dichloromethane (DCM): 30 mL

Step-by-Step Methodology:

  • Initialization: Dissolve 6-methylquinoline in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature prevents thermal decomposition of mCPBA and minimizes non-specific over-oxidation side reactions.

  • Oxidant Addition: Add mCPBA portion-wise over 15 minutes to control the exothermic nature of the oxidation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to naturally warm to room temperature (RT). Stir continuously for 12 hours.

  • Self-Validation (TLC): Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.8) must completely disappear, replaced by a highly polar, UV-active N-oxide spot (Rf ~0.3) remaining near the baseline.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

    • Causality: This neutralizes the meta-chlorobenzoic acid byproduct, partitioning it into the aqueous layer as a water-soluble sodium salt.

  • Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide is typically pure enough to be used directly in Phase 2.

Phase 2: Metal-Free Ortho-Cyanation

Objective: Convert 6-methylquinoline N-oxide to 6-methylquinoline-2-carbonitrile.

Reagents:

  • 6-Methylquinoline N-oxide: 1.0 mmol (159 mg)

  • TMSCN (Trimethylsilyl cyanide): 3.0 mmol (297 mg / ~375 µL)

  • DIEA (N,N-Diisopropylethylamine): 2.0 mmol (258 mg / ~348 µL)

  • Ethyl Acetate (EA): 1.0 mL

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the N-oxide in 1.0 mL of dry Ethyl Acetate (1 M concentration).

    • Causality: EA is chosen as an environmentally benign alternative to toxic halogenated solvents (DCE/DCM), maintaining excellent solubility and reaction kinetics[2].

  • Reagent Addition: Add DIEA (2.0 equiv) followed by the dropwise addition of TMSCN (3.0 equiv).

    • Safety Critical: TMSCN is highly toxic and volatile. This step must be performed in a certified fume hood with proper PPE.

  • Reaction Propagation: Stir the mixture at room temperature for 10 hours.

  • Self-Validation (Visual & TLC): The solution will undergo a slight color shift as the silyl complex forms and rearomatizes. Monitor via TLC (Eluent: Petroleum Ether/Ethyl Acetate 10:1). The highly polar N-oxide spot will be consumed, and the target product will appear as a distinct, fast-moving UV-active spot.

  • Quenching: Carefully quench the reaction with 5 mL of saturated NaHCO₃ solution.

    • Causality: The mildly alkaline quench neutralizes unreacted TMSCN, converting it to safer, water-soluble cyanide salts before extraction. (Note: Ensure all aqueous waste from this step is treated with sodium hypochlorite/bleach prior to disposal to destroy residual cyanides).

  • Workup & Isolation: Extract the mixture with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, PE:EA gradient) to afford 6-methylquinoline-2-carbonitrile as a white solid (Expected Yield: ~93%)[2].

References

  • Title: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: National Institutes of Health (PMC) / MDPI URL: [Link]

  • Title: Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

Sources

Application

Application Note: 6-Methylquinoline-2-carbonitrile as a Versatile Scaffold in Modern Ligand Synthesis

Introduction The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile synthetic handles allow for the creation o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile synthetic handles allow for the creation of a vast array of biologically active molecules and functional materials.[1][4] Among the many quinoline derivatives, 6-Methylquinoline-2-carbonitrile stands out as a particularly valuable starting material. The strategic placement of the methyl group at the 6-position and the reactive carbonitrile group at the 2-position provides a robust platform for constructing complex ligands with tailored properties.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic transformations and applications of 6-Methylquinoline-2-carbonitrile. We will explore its conversion into key intermediates and its subsequent use in the synthesis of G-quadruplex (G4) stabilizing ligands and metal-coordinating agents, supported by detailed, field-proven protocols.

Physicochemical Properties of Key Compounds

A clear understanding of the properties of the starting material and its primary derivative is crucial for experimental design.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-Methylquinoline-2-carbonitrileC₁₁H₈N₂168.1910485-01-5
6-Methylquinoline-2-carboxylic acidC₁₁H₉NO₂187.1915733-84-3[6][7]

Core Synthetic Transformations

The 2-carbonitrile group is a versatile functional handle that can be readily converted into other key functionalities, primarily carboxylic acids and tetrazoles. These transformations unlock a wide range of subsequent derivatization possibilities.

Transformation 1: Hydrolysis of Nitrile to Carboxylic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental and high-yielding transformation. This can be achieved under either acidic or alkaline conditions, with the choice often depending on the stability of other functional groups in the molecule.[8][9][10] The resulting 6-methylquinoline-2-carboxylic acid is a critical intermediate for synthesizing amide-based ligands.

G start 6-Methylquinoline-2-carbonitrile reagents H₂O, H⁺ or OH⁻ Heat (Reflux) start->reagents Hydrolysis intermediate Amide Intermediate reagents->intermediate Step 1 product 6-Methylquinoline-2-carboxylic acid intermediate->product Step 2

Protocol 1: Acid-Catalyzed Hydrolysis of 6-Methylquinoline-2-carbonitrile

This protocol describes the conversion of the nitrile to the corresponding carboxylic acid using strong acidic conditions.

Rationale: Heating a nitrile with a dilute mineral acid like HCl protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[8] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[10]

Materials:

  • 6-Methylquinoline-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M) for pH adjustment

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-Methylquinoline-2-carbonitrile (1.0 eq) in a 1:1 mixture of deionized water and concentrated HCl (e.g., 10 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature, then further in an ice bath.

  • Precipitation: Slowly neutralize the acidic solution by adding a NaOH solution dropwise. The carboxylic acid product is least soluble at its isoelectric point. Adjust the pH to ~4-5 to precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water if necessary. Dry the final product, 6-methylquinoline-2-carboxylic acid, under vacuum.

Transformation 2: [3+2] Cycloaddition of Nitrile to Tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It offers similar acidic properties but can provide advantages in terms of metabolic stability and cell permeability. The conversion is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source.[11][12]

G cluster_start Reactants start 6-Methylquinoline-2-carbonitrile catalyst NH₄Cl or Et₃N·HCl (Proton Source) start->catalyst azide Sodium Azide (NaN₃) azide->catalyst solvent DMF Heat catalyst->solvent [3+2] Cycloaddition product 5-(6-Methylquinolin-2-yl)-1H-tetrazole solvent->product

Protocol 2: Synthesis of 5-(6-Methylquinolin-2-yl)-1H-tetrazole

This protocol details the synthesis of the tetrazole derivative, a key building block for ligands where a carboxylic acid mimic is desired.

Rationale: This reaction proceeds by treating the nitrile with sodium azide and a proton source, such as ammonium chloride or triethylammonium chloride, in a polar aprotic solvent like DMF.[11][13] The proton source facilitates the formation of hydrazoic acid (HN₃) in situ, which then undergoes a cycloaddition with the nitrile.[12] Lewis acids like zinc chloride can also be used to activate the nitrile and catalyze the reaction.[13]

Materials:

  • 6-Methylquinoline-2-carbonitrile

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, dilute)

  • Sodium Nitrite (NaNO₂) solution (for quenching residual azide)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • Reaction Setup: To a solution of 6-Methylquinoline-2-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heating: Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen) and stir vigorously. Monitor the reaction by TLC. The reaction can take 12-24 hours.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of water. Acidify the solution with dilute HCl to a pH of ~2. Crucially, add an aqueous solution of sodium nitrite (NaNO₂) to destroy any excess hydrazoic acid before proceeding. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application Focus 1: Synthesis of G-Quadruplex (G4) Ligands

G-quadruplexes are non-canonical secondary structures of nucleic acids found in guanine-rich regions, such as human telomeres and oncogene promoter regions.[14] Stabilizing these structures with small molecule ligands is a promising anti-cancer strategy.[15] The planar aromatic surface of the quinoline scaffold is ideal for π-stacking interactions with the G-tetrads that form the core of the G4 structure.[16]

6-Methylquinoline-2-carboxylic acid (the product of Protocol 1) is a precursor to potent G4 ligands. It can be coupled with various amine-containing side chains to enhance binding affinity and selectivity.

G cluster_path Synthetic Pathway A 6-Methylquinoline-2-carbonitrile B 6-Methylquinoline-2-carboxylic acid A->B Protocol 1 (Hydrolysis) C Amide Coupling (e.g., with HOBt/WSC) B->C E Final G4 Ligand C->E D Amine Side Chain R-NH₂ D->C

Protocol 3: Amide Coupling to Synthesize a Model G4 Ligand

This protocol demonstrates the coupling of 6-methylquinoline-2-carboxylic acid with a simple amine, a foundational step for creating more complex G4-targeting molecules.

Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid, facilitating the formation of an amide bond with an amine. Water-soluble carbodiimide (WSC or EDC) in the presence of an additive like hydroxybenzotriazole (HOBt) is a common and effective choice that minimizes side reactions and racemization (if chiral amines are used).[15]

Materials:

  • 6-Methylquinoline-2-carboxylic acid (from Protocol 1)

  • N-(3-Aminopropyl)morpholine (or other desired amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC/EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 6-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Activation: Add HOBt (1.2 eq) and WSC (1.2 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the selected amine, e.g., N-(3-aminopropyl)morpholine (1.1 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight. Monitor completion by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final amide ligand.

Application Focus 2: Synthesis of Metal-Coordinating Ligands

The quinoline nucleus, with its embedded nitrogen atom, is a classic scaffold for creating ligands for transition metals.[17] The 2-substituted derivatives of 6-methylquinoline can act as bidentate ligands, where both the quinoline nitrogen and a nitrogen or oxygen atom from the substituent at the 2-position coordinate to a metal center. Such complexes have applications in catalysis, materials science, and as therapeutic agents.[18][19]

Table 2: Potential Coordination Modes

Substituent at C2Potential Donor AtomsLigand Type
-COOH / -COO⁻N(quinoline), O(carboxylate)Bidentate (N,O)
-C(=NH)NH₂ (Amidine)N(quinoline), N(amidine)Bidentate (N,N)
TetrazoleN(quinoline), N(tetrazole)Bidentate (N,N)

The synthesis of an amidine from the nitrile or direct complexation with the tetrazole derivative (from Protocol 2) are common routes to N,N-bidentate ligands.

Characterization and Quality Control

Successful synthesis and purification of these ligands must be confirmed through rigorous analytical techniques. This validation is key to ensuring reproducibility and interpreting subsequent application data.

Technique6-Methylquinoline-2-carboxylic acid5-(6-Methylquinolin-2-yl)-1H-tetrazole
¹H NMR Disappearance of nitrile signal. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic protons consistent with the quinoline scaffold.Signals for the quinoline protons will be present, possibly with slight shifts compared to the starting material. A broad singlet for the tetrazole N-H proton.
IR Spectroscopy Disappearance of the sharp C≡N stretch (~2230 cm⁻¹). Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).Disappearance of the C≡N stretch. Appearance of N-H stretch (~3000-3400 cm⁻¹) and characteristic ring stretching vibrations for the tetrazole moiety.
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ corresponding to the expected molecular weight of 187.19.[M+H]⁺ or [M-H]⁻ corresponding to the expected molecular weight of 211.22.
Melting Point Literature value can be used for comparison to assess purity.A sharp melting point indicates high purity.

Conclusion

6-Methylquinoline-2-carbonitrile is a cost-effective and synthetically tractable starting material for the development of sophisticated ligands. Its facile conversion into carboxylic acid and tetrazole derivatives opens up a vast chemical space for researchers in drug discovery and materials science. The protocols outlined in this note provide a reliable foundation for synthesizing G-quadruplex stabilizers and metal-coordinating agents, enabling further innovation in these exciting fields.

References

  • El-Gamal, M. I., et al. (2018). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 6-methylquinoline-2-carboxylate. Retrieved from [Link]

  • Gratteri, P., et al. (2022). Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core. Pharmaceuticals. Available at: [Link]

  • Solomon, V. R., & Lee, H. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Cancers. Available at: [Link]

  • Patel, R. P., et al. (2007). Process for preparation of tetrazoles from aromatic cyano derivatives. Google Patents.
  • Smith, N. M., et al. (2009). A microfluidic platform to synthesise a G-quadruplex binding ligand. Lab on a Chip. Available at: [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. Available at: [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. NIST WebBook. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Carvalho, J., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship. Molecules. Available at: [Link]

  • Gratteri, P., et al. (2022). Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core. ResearchGate. Available at: [Link]

  • De Rache, A., & Mergny, J. L. (2015). Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Various Authors. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Semantic Scholar. Retrieved from [Link]

  • An overview: The biologically important quinoline derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
  • Abu-El-Wafa, S. M., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for tetrazoles from cyano compounds. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Wang, Y., et al. (2022). Metal(ii) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • García, J. J., et al. (2003). Synthesis of (η6-arene)tricarbonylmetal and (σ-nitrogen)pentacarbonylmetal complexes of 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline with chromium, molybdenum and tungsten. Journal of Organometallic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the One-Pot Synthesis of 2-Cyano-6-methylquinoline from Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold and the Efficiency of One-Pot Synthesis Quinoline and its derivatives are fundamental heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold and the Efficiency of One-Pot Synthesis

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The 2-cyano-6-methylquinoline core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The cyano group can be a key pharmacophore or a synthetic handle for further chemical transformations.

Traditional multi-step syntheses of functionalized quinolines can be time-consuming, generate significant waste, and result in lower overall yields. One-pot syntheses, where reactants undergo successive chemical reactions in a single reactor, offer a more elegant and efficient alternative, aligning with the principles of green chemistry by minimizing solvent usage and purification steps.[3] This guide provides a detailed protocol for the one-pot synthesis of 2-cyano-6-methylquinoline, primarily focusing on the well-established Friedländer annulation reaction.

The Friedländer Annulation: A Powerful Tool for Quinoline Synthesis

The Friedländer synthesis is a classic and highly versatile method for the construction of the quinoline ring system.[4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][6] To synthesize 2-cyano-6-methylquinoline, a suitable 2-amino-5-methylaryl carbonyl compound is reacted with a reagent that can provide the cyano-substituted carbon for the 2-position of the quinoline ring.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions:

  • Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable α-methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization through the attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline product.[1]

  • Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction is initiated by the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline.[1]

Friedländer Synthesis Mechanism cluster_0 Reactants cluster_1 Intermediate Stages cluster_2 Product 2-Amino-5-methylbenzaldehyde 2-Amino-5-methylbenzaldehyde Aldol/Schiff Base Intermediate Aldol/Schiff Base Intermediate 2-Amino-5-methylbenzaldehyde->Aldol/Schiff Base Intermediate Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Aldol/Schiff Base Intermediate Cyclized Intermediate Cyclized Intermediate Aldol/Schiff Base Intermediate->Cyclized Intermediate Intramolecular Cyclization 2-Cyano-6-methylquinoline 2-Cyano-6-methylquinoline Cyclized Intermediate->2-Cyano-6-methylquinoline Dehydration/ Aromatization

Caption: Generalized mechanism of the Friedländer synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Cyano-6-methylquinoline

This protocol details the synthesis of 2-cyano-6-methylquinoline via the Friedländer annulation of 2-amino-5-methylbenzaldehyde with ethyl cyanoacetate.

Materials and Reagents
  • 2-Amino-5-methylbenzaldehyde

  • Ethyl cyanoacetate

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylbenzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.2 mmol) followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Neutralization and Extraction: Pour the reaction mixture into ice-cold water (20 mL). If the solution is acidic, neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-cyano-6-methylquinoline.

Experimental Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Isolation A 1. Dissolve 2-amino-5-methyl- benzaldehyde in ethanol B 2. Add ethyl cyanoacetate and piperidine A->B C 3. Reflux for 2-4 hours B->C D 4. Cool and pour into ice-water C->D Reaction complete E 5. Neutralize and extract with ethyl acetate D->E F 6. Wash with brine and dry over Na2SO4 E->F G 7. Remove solvent in vacuo F->G H 8. Purify by column chromatography G->H I Pure 2-cyano-6-methylquinoline H->I

Caption: Step-by-step experimental workflow.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the synthesis of quinoline derivatives via the Friedländer annulation. Note that yields can vary depending on the specific substrates and reaction conditions.

2-Aminoaryl CarbonylActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminobenzaldehydeEthyl acetoacetatePiperidineEthanolReflux3~85
2-AminoacetophenoneEthyl cyanoacetatep-TSATolueneReflux4~80
2-Amino-5-chlorobenzophenoneMalononitrileK₂CO₃DMF1002~90
2-Amino-5-methylbenzaldehyde Ethyl cyanoacetate Piperidine Ethanol Reflux 2-4 ~75-85

Advanced Protocol Consideration: In Situ Generation of the 2-Aminoaryl Carbonyl

A true one-pot synthesis starting from a more readily available aniline derivative, such as p-toluidine, would involve the in situ formation of the 2-amino-5-methylbenzaldehyde intermediate. This can be achieved by starting with the corresponding nitro-analogue, 2-nitro-5-methylbenzaldehyde, which can be synthesized from p-toluidine. The one-pot procedure would then involve the reduction of the nitro group to an amine, followed by the Friedländer condensation in the same reaction vessel.

A common method for this is the use of iron powder in acetic acid, which selectively reduces the nitro group in the presence of other functional groups.[7]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction time may need to be extended, or a different catalyst (e.g., p-toluenesulfonic acid for acidic conditions) could be trialed.

  • Side Reactions: The formation of byproducts can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants.

  • Purification Challenges: If purification by column chromatography is difficult, recrystallization from a suitable solvent system may be an effective alternative.

Conclusion

The one-pot synthesis of 2-cyano-6-methylquinoline via the Friedländer annulation is an efficient and versatile method for accessing this important heterocyclic scaffold. The protocol provided in these application notes offers a reliable starting point for researchers in drug discovery and organic synthesis. By understanding the underlying reaction mechanism and key experimental parameters, this synthesis can be readily adapted and optimized for the preparation of a diverse range of functionalized quinoline derivatives.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4127. [Link]

  • Friedländer synthesis. In Wikipedia. Retrieved from [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (2014). Molecules, 19(11), 18887-18903. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521-527. [Link]

  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (2015).
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules, 21(6), 778. [Link]

  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances, 10(23), 13627-13635. [Link]

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  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2012). Journal of the Chinese Chemical Society, 59(4), 481-486. [Link]

  • Method for one-step preparation of 2-methylquinoline. (2013).
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances, 10(23), 13627-13635. [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2013). Organic Preparations and Procedures International, 45(6), 459-497. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2023). Turkish Journal of Chemistry, 47(5), 1011-1026. [Link]

  • One-pot Synthesis of 2-seleno-4-methylquinoline. (2007). Molbank, 2007(3), M543. [Link]

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Application

Application Note: Catalytic C-H Cyanation of 6-Methylquinoline for Drug Discovery and Synthesis

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The direct introduction of a cyano (-CN) group into this framework via Carbon-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The direct introduction of a cyano (-CN) group into this framework via Carbon-Hydrogen (C-H) activation represents a powerful and atom-economical strategy for generating valuable synthetic intermediates.[2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic C-H cyanation of 6-methylquinoline. We will explore various catalytic systems, delve into their mechanistic underpinnings, provide detailed, field-tested protocols, and offer practical troubleshooting advice to ensure successful implementation.

Introduction: The Strategic Value of C-H Cyanation

Traditional methods for synthesizing cyano-substituted quinolines often involve multi-step sequences, starting with pre-functionalized precursors. Direct C-H functionalization, however, offers a more streamlined approach by targeting the abundant C-H bonds inherent to the quinoline core.[2][3] The cyano group is a particularly valuable moiety; it is a versatile synthetic handle that can be readily converted into amines, carboxylic acids, amides, and tetrazoles, significantly expanding the accessible chemical space for drug discovery programs.[4]

6-Methylquinoline presents a specific and relevant substrate. The methyl group at the C6 position influences the electronic properties of the benzene ring, while the pyridine ring's nitrogen atom directs the regioselectivity of the C-H activation, typically towards the C2 or C8 positions.[3][5] Understanding and controlling this regioselectivity is paramount for efficient synthesis.

Catalytic Systems & Mechanistic Insights

Several transition-metal-based systems have been developed for the C-H cyanation of N-heterocycles. The choice of catalyst dictates the reaction conditions, regioselectivity, and functional group tolerance.

Palladium-Catalyzed C-H Cyanation

Palladium catalysis is a robust and widely employed method for C-H functionalization.[5][6] The cyanation of quinolines often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, particularly when using quinoline N-oxides, where the N-oxide acts as a directing group.[5]

Mechanism: The catalytic cycle typically begins with the coordination of the palladium catalyst to the nitrogen of the quinoline. This is followed by the C-H activation step to form a palladacycle intermediate. Subsequent reaction with a cyanide source and reductive elimination yields the cyanated product and regenerates the active palladium catalyst.

Palladium-Catalyzed C-H Cyanation cluster_0 Catalytic Cycle Pd(II)L2 Pd(II)L2 Coordination Coordination Palladacycle Palladacycle Intermediate (C) Coordination->Palladacycle C-H Activation (CMD Pathway) Oxidative_Addition Reaction with CN Source Palladacycle->Oxidative_Addition Reductive_Elimination Reductive_Elimination Oxidative_Addition->Reductive_Elimination Pd(IV) Intermediate Product Cyanated Quinoline Reductive_Elimination->Product Reductive_Elimination->Catalyst_Regen Regenerates Pd(II)L2 Catalyst_Regen->Pd(II)L2

Caption: Generalized Palladium-Catalyzed C-H Cyanation Cycle.

Copper-Catalyzed C-H Cyanation

Copper catalysts offer a more economical alternative to palladium and are particularly effective for C-N and C-S bond formations.[5] For C-H cyanation, copper-mediated reactions can proceed through various mechanisms, including radical pathways.[7][8]

Mechanism: A plausible mechanism involves a single-electron transfer (SET) process. A Cu(I) or Cu(II) species can interact with the substrate and a cyanide source, potentially generating a quinoline radical cation and a cyanide radical. These intermediates then combine, and subsequent steps lead to the final product. The use of directing groups, such as an 8-amino group, can steer the reaction to specific distal positions like C5.[9]

Copper-Catalyzed C-H Cyanation Substrate 6-Methylquinoline SET Single Electron Transfer (SET) Substrate->SET Radical_Cation Quinoline Radical Cation SET->Radical_Cation Radical_Coupling Radical Coupling Radical_Cation->Radical_Coupling CN_Source Cyanide Source (e.g., TMSCN) CN_Source->Radical_Coupling Intermediate Cyanated Intermediate Radical_Coupling->Intermediate Product Cyanated Quinoline Intermediate->Product Oxidation/ Deprotonation

Caption: Putative Radical Pathway for Copper-Catalyzed Cyanation.

Photoredox Catalysis: A Metal-Free Approach

Visible-light photoredox catalysis has emerged as a powerful, mild, and green methodology for C-H functionalization.[10][11] These reactions often utilize an organic photosensitizer to initiate a radical-based transformation, avoiding the need for transition metals.

Mechanism: The process begins with the excitation of a photocatalyst (e.g., an acridinium salt) by visible light.[10] The excited photocatalyst is a potent oxidant and can abstract an electron from the electron-rich quinoline substrate to form a radical cation. This intermediate is then trapped by a cyanide nucleophile. Subsequent oxidation and deprotonation yield the aromatic nitrile product.[10]

Photoredox C-H Cyanation Workflow PC_Excitation 1. Photocatalyst (PC) Excitation (Visible Light) SET_to_PC 2. Single Electron Transfer (SET) from Quinoline to PC* PC_Excitation->SET_to_PC Radical_Formation 3. Quinoline Radical Cation Forms SET_to_PC->Radical_Formation Nucleophilic_Attack 4. Nucleophilic Attack by Cyanide (CN-) Radical_Formation->Nucleophilic_Attack Intermediate 5. Cyclohexadienyl Radical Intermediate Nucleophilic_Attack->Intermediate Oxidation 6. Oxidation (e.g., by O₂) Intermediate->Oxidation Product 7. Cyanated Product Oxidation->Product

Caption: General Workflow for Photoredox C-H Cyanation.

Comparative Analysis of Catalytic Systems

The selection of a catalytic method depends on factors such as desired regioselectivity, cost, and tolerance to other functional groups.

Parameter Palladium-Catalyzed Copper-Catalyzed Photoredox (Metal-Free)
Typical Regioselectivity C2 (N-oxide directed), C8 (N-directed)[5]C2, C5 (with directing group)[5][12]Often para to activating groups[10]
Catalyst Cost HighLow to ModerateModerate (catalyst dependent)
Reaction Conditions Often requires elevated temperatures (80-140 °C)Mild to moderate temperaturesTypically room temperature[10][11]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆][13][14]TMSCN, NaCN[15]TMSCN, NaCN[10][15]
Key Advantages Well-established, broad scope, predictable selectivityCost-effective, good for C-N/C-S bondsExtremely mild conditions, green chemistry
Potential Drawbacks Catalyst cost, potential for catalyst poisoning[13]Can require directing groups for high selectivityRegioselectivity can be challenging to control

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All manipulations involving cyanide salts must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[16][17]

Protocol 1: Palladium-Catalyzed C2-Cyanation of 6-Methylquinoline N-Oxide

This protocol is adapted from general procedures for the Pd-catalyzed cyanation of quinoline N-oxides.[5] The N-oxide serves as an internal oxidant and a directing group to achieve high selectivity for the C2 position.

Materials:

  • 6-Methylquinoline N-oxide (1 mmol, 159.2 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Zinc Cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)

  • Dipotassium Phosphate (K₂HPO₄, 2 mmol, 348.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 6-methylquinoline N-oxide, Pd(OAc)₂, Zn(CN)₂, and K₂HPO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-methylquinoline-2-carbonitrile.

Protocol 2: Visible-Light Photoredox C-H Cyanation of 6-Methylquinoline

This protocol is based on general methods for the photoredox cyanation of electron-rich arenes.[10][11]

Materials:

  • 6-Methylquinoline (1 mmol, 143.2 mg)

  • Acridinium-based photocatalyst (e.g., Mes-Acr-Me⁺, 1-2 mol%)

  • Trimethylsilyl cyanide (TMSCN, 2 mmol, 0.27 mL)

  • Anhydrous Acetonitrile (MeCN, 10 mL)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, dissolve 6-methylquinoline and the photocatalyst in anhydrous acetonitrile.

  • Degas the solution by sparging with argon for 15 minutes.

  • Add TMSCN via syringe under an argon atmosphere.

  • Seal the vial and place it approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Stir the reaction for 12-24 hours. Monitor for the consumption of starting material by TLC or GC-MS.

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the cyanated product(s). Note that this reaction may yield a mixture of isomers.

Best Practices and Troubleshooting

  • Cyanide Safety: Always handle solid cyanide salts and TMSCN in a fume hood.[16] Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use. Quench all cyanide-containing waste with bleach or hydrogen peroxide under basic conditions before disposal.

  • Anhydrous Conditions: Many transition metal-catalyzed reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Yields in Pd-Catalysis: Catalyst poisoning by excess cyanide is a known issue.[13] Ensure the stoichiometry of the cyanide source is carefully controlled. Using less soluble sources like K₄[Fe(CN)₆] can sometimes mitigate this by maintaining a low concentration of free cyanide.[13]

  • Regioselectivity Issues: In the absence of a strong directing group, C-H functionalization on the quinoline ring can produce mixtures of isomers. Careful analysis (e.g., by 1D/2D NMR) is required to characterize the products. If a specific isomer is desired, the synthesis may need to be redesigned to incorporate a suitable directing group.[18]

  • Photoredox Reaction Stalls: Ensure the light source is of the correct wavelength and sufficient intensity. Check for any light-absorbing impurities in the reagents or solvent. Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

Conclusion

The catalytic C-H cyanation of 6-methylquinoline provides a modern, efficient, and versatile route to valuable chemical building blocks. By understanding the mechanisms of different catalytic systems—from established palladium and copper catalysis to milder photoredox methods—researchers can select the optimal conditions for their synthetic goals. The protocols and practical advice provided herein serve as a robust starting point for the successful implementation of these powerful transformations in the pursuit of novel therapeutics and advanced materials.

References

  • Xu, J., Shen, C., et al. (2016). Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • (2016). Remote C−H Activation of Quinolines through Copper-Catalyzed Radical Cross‐Coupling. Angewandte Chemie. Available at: [Link]

  • Regis, T., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • (2023). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Hilaris Publisher. Available at: [Link]

  • (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Available at: [Link]

  • Xu, J., Shen, C., et al. (2016). Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • (2021). Selective C H functionalization of quinolines. a) State of the art in... ResearchGate. Available at: [Link]

  • (2017). Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC. Available at: [Link]

  • (2019). Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation. ResearchGate. Available at: [Link]

  • (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. Available at: [Link]

  • (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. PubMed. Available at: [Link]

  • (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Carolina Digital Repository. Available at: [Link]

  • (2026). Remote C(sp 3 )–H cyanation and deuteration of amides via photoredox catalysis. Royal Society of Chemistry. Available at: [Link]

  • (2019). Process for the transition metal catalyzed cyanation of aryl/vinyl halides. Google Patents.
  • (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2). PMC. Available at: [Link]

  • (2024). Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations. Royal Society of Chemistry. Available at: [Link]

  • (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. Available at: [Link]

  • (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Royal Society of Chemistry. Available at: [Link]

  • (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. ACS Publications. Available at: [Link]

  • (2014). Iron-catalyzed, chelation-induced remote C-H allylation of quinolines via 8-amido assistance. Royal Society of Chemistry. Available at: [Link]

  • Dartmouth College. Cyanide Salts - Environmental Health and Safety. Available at: [Link]

  • (2018). Photoredox-Catalyzed C α –H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. ResearchGate. Available at: [Link]

  • (1983). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • (2022). Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. Available at: [Link]

  • (2019). Iron-catalyzed hydrogenations of quinolines. ResearchGate. Available at: [Link]

  • (2025). SAFETY DATA SHEET - Zinc Cyanide. Sigma-Aldrich. Available at: [Link]

  • (1983). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Organic Syntheses. Available at: [Link]

  • (2015). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. ACS Publications. Available at: [Link]

  • (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. Available at: [Link]

  • (2020). Synthesis of 6-cyano quinazoline-2-thiol. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reissert Reaction Optimization for 6-Methylquinoline

Welcome to the Technical Support Center for the Reissert reaction of 6-methylquinoline. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize yields, troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Reissert reaction of 6-methylquinoline. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize yields, troubleshoot common bottlenecks, and implement highly reproducible, self-validating protocols.

Mechanistic Overview & Causality

The Reissert reaction of 6-methylquinoline involves the concurrent addition of an acylating agent (e.g., benzoyl chloride) and a cyanide source to form 1-benzoyl-1,2-dihydro-6-methylquinoline-2-carbonitrile.

Understanding the Causality: The electron-donating methyl group at the C6 position increases the electron density on the quinoline nitrogen. This thermodynamic advantage accelerates the initial N-acylation step compared to unsubstituted quinoline. However, the resulting N-acylquinolinium intermediate is highly electrophilic at the C2 position. If the local concentration of the cyanide nucleophile is insufficient, or if competing nucleophiles (like water or hydroxide) are present, the reaction rapidly deviates toward pseudobase formation or acyl chloride hydrolysis. Transitioning to anhydrous conditions using Trimethylsilyl cyanide (TMSCN) or employing Phase Transfer Catalysis (PTC) are the primary mechanisms to circumvent these parasitic pathways [1].

ReissertMechanism A 6-Methylquinoline C N-Acylquinolinium Ion (Activated Intermediate) A->C N-Acylation (Fast due to 6-Me) B Benzoyl Chloride B->C E Reissert Compound (High Yield) C->E + CN- Attack (C2 Position) F Pseudobase / Hydrolysis (Side Product) C->F Off-target Attack D TMSCN (Anhydrous) or KCN + PTC D->E G H2O / OH- (Aqueous Conditions) G->F

6-Methylquinoline Reissert reaction mechanism highlighting yield-limiting side pathways.

Diagnostic Troubleshooting Guide

Q: Why am I observing low product yield with a high recovery of 6-methylquinoline? Diagnosis: Incomplete N-acylation or rapid hydrolysis of the acyl chloride. Causality: In traditional biphasic systems (KCN / H₂O / CH₂Cl₂), benzoyl chloride can hydrolyze into benzoic acid before it reacts with the 6-methylquinoline. The resulting benzoic acid protonates the quinoline, rendering it unreactive. Solution: Switch to an anhydrous protocol using TMSCN. If a biphasic system is strictly required, ensure the temperature is maintained at 0–5 °C during the addition of the acyl chloride, and use a phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBA) to rapidly shuttle the cyanide ion into the organic phase.

Q: My LC-MS/NMR shows the formation of a major byproduct instead of the cyano-adduct. What is it? Diagnosis: You are likely forming a pseudobase (1-benzoyl-2-hydroxy-1,2-dihydro-6-methylquinoline). Causality: The N-acylquinolinium ion is highly susceptible to attack by any available nucleophile. In aqueous conditions without efficient phase transfer, H₂O outcompetes CN⁻ for the C2 position. Solution: Eliminate water from the system. Utilize TMSCN in anhydrous dichloromethane (DCM) with a catalytic amount of a Lewis acid (e.g., AlCl₃) to activate the TMSCN and drive the cyanation exclusively [1].

Q: Why does a thick emulsion form during the aqueous workup of my anhydrous reaction? Diagnosis: Polymeric byproducts or insoluble aluminum salts are trapping the product. Causality: Over-reaction or excessive use of Lewis acid catalysts (like AlCl₃) leads to the formation of stable aluminum hydroxide emulsions during aqueous quenching. Solution: Quench the anhydrous reaction by filtering the crude mixture through a short pad of Celite or silica gel to remove aluminum salts before any aqueous washing.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different reaction environments to the 6-methylquinoline Reissert synthesis.

Reaction ConditionCyanide SourceSolvent SystemAdditive / CatalystAverage Yield (%)Primary Byproduct
Classical Aqueous KCN (aq)H₂O / DCMNone45 - 55%Pseudobase, Benzoic Acid
Biphasic PTC KCN (aq)H₂O / DCMTEBA (PTC)75 - 85%Trace Pseudobase
Anhydrous (Standard) TMSCNDry DCMAlCl₃ (cat.)88 - 95%None (Clean conversion)
Asymmetric Catalysis TMSCNDry DCMChiral Lewis Acid/Base80 - 90%Enantiomeric impurities

Standard Operating Procedure (SOP): Anhydrous TMSCN Protocol

This protocol incorporates built-in validation checkpoints to ensure reaction fidelity before proceeding to the next step.

Reagents Required:

  • 6-Methylquinoline (1.0 equiv, strictly dried over molecular sieves)

  • Benzoyl chloride (1.1 equiv, freshly distilled)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Aluminum chloride (AlCl₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add 6-methylquinoline (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 equiv) dropwise over 10 minutes.

    • Validation Checkpoint: The solution should turn slightly yellow/orange, indicating the charge-transfer complex formation of the N-acylquinolinium intermediate.

  • Cyanation: Add TMSCN (1.2 equiv) dropwise, followed immediately by AlCl₃ (0.1 equiv).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The 6-methylquinoline spot (R_f ~0.3) should be completely consumed, replaced by a single distinct UV-active product spot (R_f ~0.6). Do not proceed to quenching until the starting material is consumed.

  • Quenching & Isolation: Pass the crude mixture through a short silica gel plug to remove AlCl₃ salts, eluting with additional DCM.

  • Concentration: Concentrate the filtrate in vacuo. Recrystallize the crude 1-benzoyl-1,2-dihydro-6-methylquinoline-2-carbonitrile from hot ethanol to achieve >95% purity.

Frequently Asked Questions (FAQs)

Q: Why is TMSCN preferred over KCN despite the higher cost and toxicity profile? A: TMSCN allows for completely anhydrous conditions. By eliminating water, you mathematically eliminate the possibility of acyl chloride hydrolysis and pseudobase formation, which are the two primary yield-killers in the Reissert reaction. Furthermore, TMSCN is highly soluble in organic solvents, bypassing the mass-transfer limitations of biphasic KCN systems.

Q: Can I achieve an enantioselective Reissert reaction for 6-methylquinoline? A: Yes. If chiral 1,2-dihydroquinolines are required for downstream drug development, you can replace AlCl₃ with a chiral Lewis acid-Lewis base bifunctional catalyst. Shibasaki and colleagues demonstrated that aluminum-based catalysts paired with sulfoxides or phosphine sulfides can activate TMSCN and direct the cyanide attack asymmetrically [2]. Additionally, chiral hydrogen-bond donor catalysts (like thioureas) have been successfully employed in anion-binding phase-transfer catalysis for similar dearomatizations [3].

Q: What should I do if my benzoyl chloride is old or has been exposed to air? A: Do not use it. Benzoyl chloride degrades into benzoic acid upon exposure to atmospheric moisture. The presence of benzoic acid will protonate the 6-methylquinoline, forming an unreactive salt and drastically reducing the yield. Always distill acyl chlorides prior to use in Reissert reactions.

References

  • Title: New entries in Lewis acid-Lewis base bifunctional asymmetric catalyst: catalytic enantioselective Reissert reaction of pyridine derivatives Source: Journal of the American Chemical Society (PubMed / NIH) URL: [Link]

  • Title: Halides as versatile anions in asymmetric anion-binding organocatalysis Source: Beilstein Journal of Organic Chemistry (PMC / NIH) URL: [Link]

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Optimization

Purifying 6-Methylquinoline-2-carbonitrile by recrystallization vs chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methylquinoline-2-carbonitrile. Here, we address common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methylquinoline-2-carbonitrile. Here, we address common challenges and frequently asked questions regarding the selection and execution of purification methodologies, specifically focusing on recrystallization and column chromatography. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My crude 6-Methylquinoline-2-carbonitrile is an oil and will not crystallize. What should I do?

This is a common issue, often referred to as "oiling out," where the compound separates from the solution as a liquid rather than a solid.[1] This can occur if the compound's melting point is below the boiling point of the solvent or if significant impurities are present, depressing the melting point.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Gently warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow it to cool slowly.[3]

  • Solvent System Modification: The choice of solvent is critical.[4] Since 6-Methylquinoline-2-carbonitrile is a quinoline derivative, consider solvents like ethanol as a starting point.[3] If a single solvent fails, a mixed-solvent system (e.g., n-hexane/ethyl acetate) can be effective.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3][5]

  • Induce Crystallization: If the solution remains clear upon cooling, crystallization may need to be initiated. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of pure 6-Methylquinoline-2-carbonitrile.[2]

  • Consider an Alternative Purification Method: If recrystallization proves consistently difficult, column chromatography is a robust alternative for purifying oily compounds.[4]

Q2: I'm seeing poor recovery after recrystallization. What are the likely causes?

Low yield is a frequent problem in recrystallization. The primary reasons include:

  • Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1] To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.[2]

  • The compound has significant solubility in the cold solvent: The ideal recrystallization solvent should have a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[6] If your compound remains partially soluble when cold, you will lose product in the filtrate.[2]

  • Premature crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost.[2] Using a heated funnel or pre-heating the filtration apparatus can prevent this.[2]

Q3: How do I choose the right solvent system for column chromatography of 6-Methylquinoline-2-carbonitrile?

The selection of an appropriate mobile phase is paramount for a successful chromatographic separation.

Systematic Approach:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly screening solvent systems. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities.[2]

  • Start with a Standard System: For quinoline derivatives, a common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7]

  • Optimize the Polarity: Based on the initial TLC results, adjust the ratio of the solvents to achieve the desired Rf value. If the compound does not move from the baseline, increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If it runs with the solvent front, decrease the polarity.

  • Consider Alternative Solvents: If a hexane/ethyl acetate system does not provide adequate separation, consider solvent systems with different selectivities, such as dichloromethane/methanol.[7]

Q4: My compound is streaking on the TLC plate and the column. What does this indicate?

Streaking, or tailing, can be caused by several factors:

  • Sample Overload: Applying too much sample to the TLC plate or loading too much crude material onto the column can lead to band broadening and streaking.[7] As a general guideline, the amount of crude sample loaded onto a column should be 1-10% of the mass of the stationary phase.[7]

  • Compound Insolubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking.[7]

  • Strong Interaction with the Stationary Phase: 6-Methylquinoline-2-carbonitrile contains a basic nitrogen atom which can interact strongly with the slightly acidic silica gel, a common stationary phase.[8] This can cause tailing. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the mobile phase can often mitigate this issue by neutralizing the acidic sites on the silica.

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form The solution is not supersaturated. Nucleation is slow.Induce crystallization by scratching the flask or adding a seed crystal.[2][3] Concentrate the solution by evaporating some solvent and allowing it to cool again.[3]
"Oiling Out" The compound is precipitating above its melting point. The solution is cooling too rapidly. High concentration of impurities.Re-heat to dissolve the oil, add more solvent, and cool slowly.[2][3] Choose a solvent with a lower boiling point.[2] Purify by another method (e.g., column chromatography) first.[2]
Low Recovery Too much solvent was used. The compound is soluble in the cold solvent.Evaporate some of the solvent and re-cool.[2] Select a different solvent where the compound has lower solubility at cold temperatures.[2]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Inappropriate solvent system. Column overloading. Column channeling (cracks or air bubbles in the stationary phase).Optimize the mobile phase using TLC.[2][7] Reduce the amount of crude sample loaded.[7] Ensure proper column packing.[7][9]
Compound Elutes Too Quickly The solvent system is too polar.Decrease the polarity of the mobile phase.[7]
Compound Does Not Elute The solvent system is not polar enough.Gradually increase the polarity of the mobile phase.[2]
Streaking/Tailing of Bands Strong interaction with the stationary phase. Sample overload.Add a small amount of a modifier (e.g., triethylamine for basic compounds on silica gel) to the mobile phase. Reduce the sample load.[7]

Experimental Protocols

Protocol 1: Recrystallization of 6-Methylquinoline-2-carbonitrile
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[3]

  • Dissolution: Place the crude 6-Methylquinoline-2-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_final Final Product start Crude 6-Methylquinoline-2-carbonitrile dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure 6-Methylquinoline-2-carbonitrile dry->end

Caption: Workflow for the recrystallization of 6-Methylquinoline-2-carbonitrile.

Protocol 2: Column Chromatography of 6-Methylquinoline-2-carbonitrile
  • Solvent System Selection: Determine the optimal mobile phase using TLC (e.g., a hexane/ethyl acetate mixture).[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle into a uniform bed without cracks or air bubbles.[9] Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 6-Methylquinoline-2-carbonitrile in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.[9] Alternatively, for samples with poor solubility, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]

  • Elution: Carefully add the mobile phase to the column and begin elution. Start with the least polar solvent mixture determined from TLC analysis.

  • Gradient Elution (Optional but Recommended): If impurities are of varying polarities, a gradient elution can be more efficient. Gradually increase the polarity of the mobile phase over time to elute more strongly adsorbed compounds.[9]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Methylquinoline-2-carbonitrile.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_final Final Product start Crude 6-Methylquinoline-2-carbonitrile tlc TLC Analysis for Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect continue elution combine Combine Pure Fractions analyze->combine if pure evaporate Evaporate Solvent combine->evaporate end Pure 6-Methylquinoline-2-carbonitrile evaporate->end

Caption: Workflow for the column chromatography of 6-Methylquinoline-2-carbonitrile.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
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  • Horizon IRD. (n.d.).
  • Scent.vn. (n.d.). 6-Methylquinoline (CAS 91-62-3): Odor profile, Properties, & IFRA compliance.
  • ResearchGate. (n.d.). 8.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
  • University of Victoria. (n.d.).
  • ChemicalBook. (n.d.). 6-Methylquinoline CAS#: 91-62-3.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Fluorochem. (n.d.). 2-Methylquinoline-6-carbonitrile.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). 6-Chloro-2-methylquinoline-4-carbonitrile.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Methylquinoline 98 91-62-3.
  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115).
  • Chemistry LibreTexts. (2023, January 29).
  • BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • BenchChem. (2025).
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • IIP Series. (n.d.).

Sources

Troubleshooting

Avoiding hydrolysis side products in quinoline cyanation reactions

Welcome to the technical support center for quinoline cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation protocols a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline cyanation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation protocols and troubleshoot common issues, particularly the formation of hydrolysis byproducts. Here, we will delve into the mechanistic nuances of these reactions and provide actionable, field-proven advice to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters regarding hydrolysis during quinoline cyanation:

Q1: What are the primary causes of nitrile group hydrolysis during quinoline cyanation?

A1: The primary culprit is the presence of water in the reaction mixture. Nitriles can undergo hydrolysis to form primary amides and subsequently carboxylic acids.[1][2][3] This process is often accelerated by the acidic or basic conditions employed in many cyanation reactions.[2][3] The electrophilicity of the nitrile's carbon atom is increased under acidic conditions through protonation, making it more susceptible to nucleophilic attack by water.[4][5] Conversely, under basic conditions, the potent nucleophile, the hydroxide anion, can directly attack the carbon-nitrogen triple bond.[4]

Q2: My TLC/LC-MS analysis shows a byproduct with a mass corresponding to the addition of water. How can I confirm it's an amide or carboxylic acid?

A2: Beyond mass spectrometry, you can use spectroscopic methods for confirmation. In Infrared (IR) spectroscopy, the primary amide will show two N-H stretching bands around 3200-3400 cm⁻¹ and a strong C=O stretching band around 1650 cm⁻¹. The carboxylic acid will exhibit a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. ¹H NMR spectroscopy can also be informative, with amide N-H protons appearing as broad singlets and the carboxylic acid proton appearing as a very broad singlet, often far downfield.

Q3: Are there any "safer" or less toxic cyanide sources that are also less prone to causing hydrolysis?

A3: Yes, potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent alternative to highly toxic alkali metal cyanides like KCN or NaCN.[6][7] It is a stable, non-toxic, and inexpensive cyanide source.[6][8] While its insolubility in organic solvents can be a challenge, methods using biphasic aqueous conditions or phase-transfer catalysts have been developed.[8] Using K₄[Fe(CN)₆] can sometimes simplify the workup and reduce the chances of hydrolysis, especially in palladium-catalyzed systems.[7][9] Acetone cyanohydrin is another option that can be used under basic conditions, where it decomposes to generate cyanide in situ.[10]

Q4: Can the workup procedure contribute to hydrolysis?

A4: Absolutely. Quenching the reaction with aqueous solutions, especially acidic or basic ones, can induce hydrolysis of the desired nitrile product if not done carefully. A rapid, non-aqueous workup or quenching at low temperatures can minimize this risk. If an aqueous workup is unavoidable, using a saturated solution of a neutral salt like sodium chloride (brine) and minimizing the contact time can be beneficial.

Troubleshooting Guides for Specific Cyanation Methods

The Reissert Reaction

The Reissert reaction is a classic method for the C2-cyanation of quinolines, involving the reaction with an acid chloride and a cyanide source.[11][12][13] The resulting Reissert compound is a valuable intermediate.[11][14] However, the traditional use of biphasic conditions (e.g., methylene chloride and water) to dissolve the cyanide source introduces a significant risk of hydrolysis.[11]

Common Problem: Formation of quinaldic acid or the corresponding amide instead of the desired 2-cyanoquinoline derivative upon hydrolysis of the Reissert compound.[12][14]

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.

    • Solvent Choice: Use anhydrous solvents. For instance, modern variations of the Reissert reaction employ trimethylsilyl cyanide (TMSCN) in anhydrous media to improve yields and avoid hydrolysis.[11]

    • Reagent Purity: Ensure the quinoline, acid chloride, and cyanide source are dry. Acid chlorides can be particularly susceptible to hydrolysis, releasing HCl which can catalyze further unwanted reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[15]

  • Cyanide Source Selection:

    • As mentioned, TMSCN is an excellent choice for anhydrous conditions.[16]

    • If using KCN, ensure it is finely powdered and dried in a vacuum oven before use.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will slow down the rate of any potential hydrolysis.

Experimental Workflow: Anhydrous Reissert Reaction

Reissert_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup start Dry Glassware reagents Add Anhydrous Quinoline & Solvent start->reagents acyl Add Acyl Chloride (Slowly, at 0°C) reagents->acyl cyanide Add TMSCN acyl->cyanide react Stir at RT cyanide->react quench Non-Aqueous Quench (e.g., isopropanol) react->quench extract Extraction with Organic Solvent quench->extract purify Purification (Chromatography) extract->purify Hydrolysis_Troubleshooting start Hydrolysis Side Product Detected check_water Is the reaction strictly anhydrous? start->check_water anhydrous_protocol Implement rigorous anhydrous protocol: - Dry solvents/reagents - Inert atmosphere check_water->anhydrous_protocol No check_reagents Are reagents/solvents pure and dry? check_water->check_reagents Yes anhydrous_protocol->check_reagents purify_reagents Purify/dry all starting materials check_reagents->purify_reagents No check_workup Is the workup aqueous? check_reagents->check_workup Yes purify_reagents->check_workup non_aqueous_workup Switch to non-aqueous workup or quench at low temp check_workup->non_aqueous_workup Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Change cyanide source/base check_workup->optimize_conditions No non_aqueous_workup->optimize_conditions success Hydrolysis Minimized optimize_conditions->success

Caption: Decision tree for troubleshooting hydrolysis.

By carefully considering the reaction mechanism and implementing these troubleshooting steps, you can significantly minimize the formation of hydrolysis byproducts and improve the yield and purity of your desired cyanoquinoline products.

References

  • Vertex AI Search. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC.
  • ECHEMI. Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • ResearchGate. Potassium Hexacyanoferrate(II) — A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.
  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Chemguide. hydrolysis of nitriles.
  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
  • BenchChem. Application Notes and Protocols for Cyanation Reactions in Organic Synthesis.
  • Grokipedia. Reissert reaction.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Taylor & Francis Online. Cyanation – Knowledge and References.
  • Wikipedia. Reissert reaction.
  • ChemEurope.com. Reissert reaction.
  • Cambridge University Press. Reissert Reaction.
  • ResearchGate. Strategies for C2‐cyanation of quinolines.
  • Royal Society of Chemistry. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides.
  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides.
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Thieme. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Cyano-6-Methylquinoline Synthesis

Welcome to the technical support center dedicated to the synthesis of 2-cyano-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-cyano-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into one of the most critical parameters in this process: the reaction temperature. Incorrect temperature control is a primary cause of low yields, impurity formation, and reaction failure. This document provides a structured approach to troubleshooting and optimization, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the synthesis of 2-cyano-6-methylquinoline and related heterocyclic compounds.

Q1: What are the likely synthetic routes for 2-cyano-6-methylquinoline, and why is temperature so critical in them?

The synthesis of 2-cyano-6-methylquinoline, a polysubstituted quinoline, is typically achieved through multi-step sequences or cyclization reactions. Common strategies like the Friedländer or Combes synthesis are highly sensitive to temperature.[1][2] For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is often catalyzed by acids or bases at elevated temperatures.[1][3] The temperature must be high enough to drive the condensation and subsequent cyclization but low enough to prevent the degradation of starting materials and the self-condensation of reactants, which can lead to tar formation.[1][4]

Q2: What is a sensible starting temperature range for optimizing this synthesis?

A logical starting point depends heavily on the chosen solvent and catalyst system. For many quinoline syntheses conducted in common organic solvents like ethanol, toluene, or DMF, a starting temperature range of 80-120°C is often effective.[1][5][6] For example, in a related synthesis of 2-methyl-6-nitroquinoline, a reflux temperature of 105°C in the presence of concentrated HCl was utilized.[7] Similarly, some modern metal-catalyzed approaches proceed effectively at temperatures around 100-120°C.[5][8] It is crucial to begin with a moderate temperature and incrementally increase it while monitoring the reaction's progress.[1]

Q3: How exactly does temperature influence the reaction rate, yield, and purity?

Temperature has a dual effect on the reaction.

  • Kinetics vs. Thermodynamics: Many chemical reactions can yield multiple products. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures favor the thermodynamically controlled product (the most stable one).[9] In quinoline sulfonation, for instance, the position of the sulfonic acid group is dictated by temperature, with higher temperatures allowing for rearrangement to the more stable isomer.[10][11] While not a direct analogue, this principle highlights the importance of temperature in controlling regioselectivity and product distribution.

  • Reaction Rate and Yield: According to Arrhenius kinetics, reaction rates increase with temperature. A temperature that is too low will result in an impractically slow or incomplete reaction, leading to low conversion and yield.[12] Conversely, excessively high temperatures can accelerate undesirable side reactions or cause decomposition of the starting materials, intermediates, or the final product, which also diminishes the yield and complicates purification.[4][12]

Q4: What are the specific risks of setting the reaction temperature too high or too low?

  • Too Low: The primary risk is an incomplete reaction or failure to initiate the final cyclization step, which often has the highest activation energy. This results in a low yield of the desired product and a complex mixture of starting materials and intermediates that can be challenging to separate.[12]

  • Too High: Excessively high temperatures can lead to several detrimental outcomes:

    • Tar and Polymer Formation: This is a common issue in acid-catalyzed quinoline syntheses like the Skraup reaction, where high temperatures can cause polymerization of intermediates.[4][9]

    • Decomposition: The cyano group or the quinoline ring itself may degrade, reducing the final yield.

    • Reduced Selectivity: The formation of undesired regioisomers or other byproducts may become more prevalent.

Q5: How does the choice of catalyst and solvent impact the optimal temperature?

The catalyst and solvent are intrinsically linked to the optimal reaction temperature.

  • Catalyst: Highly active catalysts, such as certain palladium[8] or iron complexes[5], may allow the reaction to proceed efficiently at lower temperatures than traditional acid or base catalysts. For example, a palladium-catalyzed aza-Wacker cyclization for synthesizing 2-methylquinolines was effective under relatively mild conditions.[8] Conversely, a less active catalyst may require a higher temperature to achieve a reasonable reaction rate.

  • Solvent: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. Using a high-boiling solvent like Dowtherm A or mineral oil can significantly improve yields in cyclization steps that require very high temperatures (e.g., ~250°C), which would be impossible with lower-boiling solvents like ethanol.[9]

Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 2-cyano-6-methylquinoline where temperature is a likely root cause.

Problem 1: Low or No Product Yield with High Recovery of Starting Materials
  • Primary Suspected Cause: The reaction temperature is too low to overcome the activation energy barrier of a key step, typically the intramolecular cyclization.

  • Diagnostic Approach: Monitor the reaction over an extended period using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of starting materials and potentially an intermediate, with little to no product formation, strongly suggests insufficient thermal energy.

  • Recommended Solution:

    • Review literature for similar reactions to establish a safe upper temperature limit.

    • Increase the reaction temperature in controlled increments of 10-15°C.[1]

    • After each temperature increase, allow the reaction to stir for a set period (e.g., 2-4 hours) and re-analyze the mixture by TLC or LC-MS to check for product formation.

    • If the solvent's boiling point is the limiting factor, consider switching to a higher-boiling solvent, ensuring it is compatible with the reaction chemistry.[9]

Problem 2: Significant Formation of Tarry Byproducts and a Low Yield
  • Primary Suspected Cause: The reaction temperature is too high, causing polymerization or decomposition of reactants or intermediates. This is especially common in strongly acidic conditions.[4][9]

  • Diagnostic Approach: The visual appearance of dark, insoluble tar is a strong indicator. TLC analysis will often show a baseline streak with a faint spot for the desired product.

  • Recommended Solution:

    • Immediately reduce the reaction temperature. A good starting point is to lower it by 20-30°C from the point where tarring was observed.

    • Implement controlled, slow addition of a key reagent (e.g., the acid catalyst or a reactive aldehyde) to maintain a low concentration and better manage the reaction exotherm.[4]

    • Ensure vigorous and efficient stirring to prevent localized overheating.[4]

    • In some classical quinoline syntheses, a moderating agent like ferrous sulfate is used to control the reaction's vigor.[4] This principle of moderation can be adapted to the specific synthesis.

Problem 3: Reaction Stalls After Initial Intermediate Formation
  • Primary Suspected Cause: The reaction may have two distinct temperature optima. The initial condensation may proceed at a lower temperature, while the subsequent, more energy-intensive cyclization and aromatization steps require a higher temperature.

  • Diagnostic Approach: TLC or LC-MS analysis shows the disappearance of starting materials and the appearance of a new spot (the intermediate), but this spot does not convert to the final product over time.

  • Recommended Solution:

    • Employ a stepwise heating protocol. Run the initial phase of the reaction at a lower, optimized temperature (e.g., 60-80°C) until the intermediate is fully formed.

    • Once intermediate formation is confirmed, increase the temperature to a higher level (e.g., 100-140°C or reflux) to drive the cyclization and aromatization to completion.

Experimental Protocols and Data

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a general workflow for determining the optimal reaction temperature for the synthesis of 2-cyano-6-methylquinoline.

Objective: To identify the temperature that provides the highest yield and purity of 2-cyano-6-methylquinoline in a given solvent/catalyst system.

Methodology:

  • Setup: Prepare 4-5 identical small-scale reactions in parallel using a multi-well reaction block or several flasks in a single heating mantle with stirrers.

  • Reagent Addition: Charge each reactor with the starting materials (e.g., the appropriate 2-aminoaryl ketone and α-methylene nitrile precursor), solvent, and catalyst.

  • Temperature Gradient: Set each reaction to a different temperature. A logical starting gradient could be 80°C, 95°C, 110°C, and 125°C.

  • Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by a calibrated method (e.g., HPLC or GC with an internal standard) to determine the conversion rate and the relative percentage of product versus impurities.

  • Analysis: After a set time (e.g., 24 hours), cool all reactions. Work up each reaction identically and isolate the crude product.

  • Evaluation: Determine the isolated yield and assess the purity of the product from each temperature condition using ¹H NMR and HPLC.

Data Presentation: Temperature Parameters in Related Quinoline Syntheses

The following table summarizes reaction temperatures from various published quinoline synthesis methodologies. This data serves as an authoritative reference for selecting a starting point for optimization.

Synthesis TypeCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Friedländer SynthesisI₂ (catalytic)Solvent-free80–100Good[1]
Friedländer (Microwave)Acetic AcidAcetic Acid160Excellent[13]
Reductive CyclizationZn/AcOHEthanolReflux (~78)86[14]
Doebner-von MillerConc. HClWaterReflux (~105)81[7]
Pd-Catalyzed Aza-WackerPd(OAc)₂Methanol60-8087[8]
Metal-Free C-H FunctionalizationI₂ / TBHPDMSO12081[6]
Copper-Catalyzed CyclizationCu(OAc)₂Toluene100Good[5]

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common temperature-related issues during the synthesis.

G start Start: Analyze Reaction Outcome outcome What is the primary issue? start->outcome low_yield Low Yield / No Conversion (High SM Recovery) outcome->low_yield Low Conversion impurities High Impurity / Tar Formation outcome->impurities Tarring stalled Reaction Stalled (Intermediate Formed) outcome->stalled Stalled cause_low_temp Possible Cause: Temperature Too Low low_yield->cause_low_temp cause_high_temp Possible Cause: Temperature Too High impurities->cause_high_temp cause_stepwise Possible Cause: Requires Stepwise Heating stalled->cause_stepwise solution_increase_temp Action: 1. Incrementally increase temp (10-15°C). 2. Monitor by TLC/LC-MS. 3. Consider higher boiling solvent. cause_low_temp->solution_increase_temp solution_decrease_temp Action: 1. Decrease temperature (20-30°C). 2. Ensure vigorous stirring. 3. Use controlled reagent addition. cause_high_temp->solution_decrease_temp solution_stepwise_heat Action: 1. Run initial step at lower temp. 2. Confirm intermediate formation. 3. Increase temp to drive cyclization. cause_stepwise->solution_stepwise_heat end_node Re-evaluate Outcome solution_increase_temp->end_node solution_decrease_temp->end_node solution_stepwise_heat->end_node

Caption: Troubleshooting workflow for temperature optimization.

References

  • side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem. (2025).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Effects of time and temperature on the Friedländer quinoline synthesis... - ResearchGate. (n.d.).
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. (n.d.).
  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. (2008).
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3).
  • Method for one-step preparation of 2-methylquinoline - Google Patents. (n.d.).
  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies - MDPI. (2025).
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. (2025).
  • A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines - Benchchem. (n.d.).
  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (n.d.).
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022).
  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC. (2020).
  • Purification method of 2-methyl quinoline - Google Patents. (n.d.).
  • Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-sulfonic Acid - Benchchem. (n.d.).
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016).
  • Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide - Benchchem. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (2024).

Sources

Troubleshooting

Troubleshooting low conversion in 6-methylquinoline N-oxide cyanation

Welcome to the technical support center for the cyanation of 6-methylquinoline N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this importan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyanation of 6-methylquinoline N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to low conversion and optimize your reaction outcomes.

Troubleshooting Guide: Overcoming Low Conversion

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows very low or no conversion of the 6-methylquinoline N-oxide starting material. What are the primary causes and how can I fix this?

A1: Low to no conversion is typically a result of insufficient activation of the quinoline N-oxide ring, issues with the nucleophile, or suboptimal reaction conditions. Let's break down the possibilities.

  • Cause 1: Ineffective N-Oxide Activation. The core of this reaction, known as the Reissert-Henze reaction, requires the N-oxide to be "activated".[1][2] An activating agent, such as benzoyl chloride or methanesulfonic anhydride (Ms₂O), coordinates to the oxygen atom. This coordination withdraws electron density from the quinoline ring, making the C2 position highly electrophilic and ready for nucleophilic attack by the cyanide ion.[3] If the activator is old, has been exposed to moisture, or is of low purity, it will not function effectively. Benzoyl chloride, for instance, readily hydrolyzes to benzoic acid, which is unreactive.[4]

  • Solution:

    • Use Fresh Reagents: Always use a fresh bottle of the activating agent or purify it before use.

    • Ensure Anhydrous Conditions: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Moisture will quench the activator.[5][6]

  • Cause 2: Poor Cyanide Source Reactivity. If you are using potassium cyanide (KCN) or sodium cyanide (NaCN), their low solubility in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EA) can be a limiting factor.[7] The cyanide salt must be available in solution to act as a nucleophile.

  • Solution:

    • Switch to TMSCN: Trimethylsilyl cyanide (TMSCN) is a superior cyanating agent for this reaction. It is highly soluble in organic solvents and the trimethylsilyl group can also assist in activating the N-oxide, sometimes eliminating the need for a separate activating agent when a base is present.[8][9]

    • Phase-Transfer Catalysis: If you must use KCN/NaCN, consider a two-phase system (e.g., DCM/water) with a phase-transfer catalyst to shuttle the cyanide anion into the organic phase.[7]

  • Cause 3: Suboptimal Temperature or Time. The reaction may have a significant activation energy that is not being met at the current temperature, or it may simply require more time to reach completion.

  • Solution:

    • Optimize Temperature: While some modern protocols work well at room temperature, others require heating.[8][10] If you see no conversion at room temperature, try gradually increasing the temperature to 60-80 °C and monitor the reaction's progress by Thin Layer Chromatography (TLC).[11]

    • Extend Reaction Time: Monitor the reaction by TLC. If you see the product spot forming but a significant amount of starting material remains, extending the reaction time may be all that is needed.[12]

Q2: The reaction is messy. My TLC plate shows multiple spots, and the isolated yield of 2-cyano-6-methylquinoline is poor. What are these byproducts?

A2: A messy reaction profile points towards side reactions competing with the desired cyanation pathway. Identifying these byproducts is key to mitigating their formation.

  • Likely Byproducts & Causes:

    • Unreacted Starting Material: As discussed in Q1, this indicates incomplete reaction.

    • Hydrolyzed Activator: If using benzoyl chloride, you will likely form benzoic acid, which can be seen on a TLC plate.

    • Competing Nucleophiles: If there is water in the reaction, it can compete with the cyanide ion, potentially leading to the formation of 2-quinolone derivatives.[11]

    • Activator Counter-ion Addition: In some cases, the counter-ion of the activating agent (e.g., chloride from benzoyl chloride) can add to the C2 position, leading to a halogenated byproduct.[3]

    • Degradation: Overly harsh conditions (e.g., excessively high temperatures) can lead to the degradation of the starting material or product.[13]

  • Troubleshooting Strategy:

    • Ensure Rigorous Anhydrous Conditions: This is the most critical step to prevent hydrolysis of the activator and avoid side reactions with water.

    • Control Stoichiometry: An excess of the activating agent and cyanide source is often used to drive the reaction to completion, but a vast excess can sometimes promote side reactions.[8][14] Start with the stoichiometries recommended in established protocols.

    • Optimize Order of Addition: Typically, the activating agent is added to a solution of the N-oxide first to form the activated intermediate before the cyanide source is introduced.[14]

    • Purification: Unreacted starting material can often be removed via column chromatography, as it is more polar than the desired cyanated product.[15]

Q3: My reaction starts but seems to stall before all the starting material is consumed. How can I push it to completion?

A3: A stalling reaction often indicates that one of the reagents has been consumed or that the final elimination step is sluggish.

  • Cause 1: Reagent Depletion. The activating agent, being highly reactive, may be consumed by trace amounts of water over the course of the reaction.

  • Solution: In some optimized procedures, a second portion of the activating agent and/or TMSCN is added to the reaction mixture after several hours to ensure the starting material is fully consumed.[9]

  • Cause 2: Sluggish Rearomatization. The final step of the reaction is the elimination of the activating group's conjugate acid (e.g., benzoic acid) to restore the aromaticity of the quinoline ring. This step involves the removal of the proton at the C2 position.

  • Solution:

    • Add a Non-Nucleophilic Base: The addition of a base like Diisopropylethylamine (DIEA) can significantly facilitate this final deprotonation step, driving the equilibrium towards the final product.[8]

    • Gentle Heating: Applying heat can provide the energy needed to overcome the barrier for this elimination step.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Solution
Low or no conversionInactive/hydrolyzed activating agentUse fresh, high-purity activator under anhydrous conditions.[4]
Poor cyanide source solubility/reactivitySwitch from KCN/NaCN to TMSCN.[8][9]
Temperature too low or time too shortGradually increase temperature and monitor reaction by TLC.[11][12]
Messy reaction / Multiple byproductsPresence of waterUse anhydrous solvents and an inert atmosphere.[6]
Competing side reactionsControl stoichiometry and order of reagent addition.[3][14]
Product/reactant degradationAvoid excessively high temperatures.[13]
Reaction stallsDepletion of reactive agentsAdd a second portion of the activator and/or TMSCN.[9]
Sluggish final elimination stepAdd a non-nucleophilic base (e.g., DIEA) or apply gentle heat.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the cyanation of 6-methylquinoline N-oxide?

A1: This reaction is a classic example of a Reissert-Henze reaction.[1][16] The mechanism proceeds through three key steps, as illustrated below.

  • Activation: The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic activating agent (e.g., the carbonyl carbon of benzoyl chloride). This forms a highly reactive N-acyloxyquinolinium intermediate.

  • Nucleophilic Attack: The C2 position of this intermediate is now extremely electron-deficient. A cyanide anion (from KCN or TMSCN) attacks this position, forming a 1,2-dihydroquinoline adduct.[5]

  • Rearomatization: A base (which can be the cyanide ion itself or an added amine base) removes the proton from the C2 position. This is followed by the elimination of the activating group (e.g., as benzoic acid) to yield the final, aromatic 2-cyano-6-methylquinoline product.[14]

Reissert_Henze_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization N_Oxide 6-Methylquinoline N-Oxide Activated_Intermediate N-Acyloxyquinolinium Intermediate N_Oxide->Activated_Intermediate + Activator Activator Activating Agent (e.g., Benzoyl Chloride) Dihydro_Adduct 1,2-Dihydroquinoline Adduct Activated_Intermediate:e->Dihydro_Adduct:w + CN⁻ Cyanide Cyanide Source (e.g., TMSCN) Final_Product 2-Cyano-6-methylquinoline Dihydro_Adduct:e->Final_Product:w - H⁺ - Leaving Group Leaving_Group Leaving Group (e.g., Benzoic Acid)

Caption: The Reissert-Henze reaction mechanism.

Q2: Are there modern alternatives to the classic benzoyl chloride and KCN method?

A2: Absolutely. Modern methods offer significant advantages in terms of efficiency, safety, and substrate scope. The most prominent alternative involves using trimethylsilyl cyanide (TMSCN), often in combination with a base like diisopropylethylamine (DIEA) and sometimes a different activator like methanesulfonic anhydride (Ms₂O).[8][9] In some cases, under basic conditions, an external activator is not even required. These modern protocols are often performed under milder, anhydrous conditions, leading to cleaner reactions and higher yields.[8]

Q3: Why is C2 cyanation so strongly preferred over other positions on the quinoline ring?

A3: The preference for C2 (and C4) functionalization is an inherent electronic property of the quinoline N-oxide system. The N-oxide group is electron-donating through resonance, which increases electron density at the C2, C4, and C8 positions. However, upon coordination with an activating agent, the nitrogen atom becomes positively charged, and the system's electronics are inverted. The C2 and C4 positions become the most electron-deficient (electrophilic) and are thus the primary sites for nucleophilic attack. For quinoline, attack at C2 is generally favored.[3][17]

Q4: How should I monitor the reaction's progress effectively?

A4: Thin Layer Chromatography (TLC) is the best method for real-time monitoring.[12][13]

  • Mobile Phase: A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Analysis: The starting 6-methylquinoline N-oxide is quite polar and will have a low Rf value. The final product, 2-cyano-6-methylquinoline, is significantly less polar and will have a much higher Rf value. The reaction is complete when the starting material spot has completely disappeared.

Troubleshooting_Workflow Start Reaction Setup: 6-Methylquinoline N-Oxide + Activator + Cyanide Source Monitor Monitor by TLC (after 1-2 hours) Start->Monitor No_Conversion Low / No Conversion? Monitor->No_Conversion Messy_Reaction Messy Reaction / Stalled? No_Conversion->Messy_Reaction No Check_Reagents Check Reagent Quality (Activator, Solvent) Ensure Anhydrous Conditions No_Conversion->Check_Reagents Yes Complete Reaction Complete (Starting material consumed) Messy_Reaction->Complete No Add_More Add More Activator/TMSCN Add Base (DIEA) Messy_Reaction->Add_More Yes Workup Proceed to Workup & Purification Complete->Workup Yes Optimize_Temp Increase Temperature &/or Reaction Time Check_Reagents->Optimize_Temp Switch_Reagents Consider Switching to TMSCN-based Protocol Optimize_Temp->Switch_Reagents

Caption: A general workflow for troubleshooting the cyanation reaction.

Experimental Protocol: Modern Cyanation using TMSCN

This protocol is a representative example for the ortho-cyanation of 6-methylquinoline N-oxide under modern, mild conditions.[8]

Materials:

  • 6-methylquinoline N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv)

  • Diisopropylethylamine (DIEA) (2.0 equiv)

  • Anhydrous Ethyl Acetate (EA) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 6-methylquinoline N-oxide (1.0 equiv).

  • Solvent: Add anhydrous ethyl acetate to create a 1.0 M solution. Stir until the starting material is fully dissolved.

  • Reagent Addition: Sequentially add diisopropylethylamine (DIEA) (2.0 equiv) followed by trimethylsilyl cyanide (TMSCN) (3.0 equiv) to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC every 1-2 hours until the starting material is consumed. The reaction time can vary but is often complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-cyano-6-methylquinoline.

References
  • Zhang, Q., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Choshi, S., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Dherange, J. R., et al. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Ghosh, T., et al. (2021). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Asian Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Reissert Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. HETEROCYCLES, 22(10). Available at: [Link]

  • (n.d.). Reissert reaction. Grokipedia. Available at: [Link]

  • Boekelheide, V., & Linn, W. J. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses Procedure. Available at: [Link]

  • (n.d.). Reissert reaction. Wikipedia. Available at: [Link]

  • (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Acme-Hardesty. Available at: [Link]

  • Zhang, Q., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC. Available at: [Link]

  • Kumar, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Giraud, A., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • (n.d.). Cyanation of heteroaromatic N‐oxides with trimethylsilyl cyanide. ResearchGate. Available at: [Link]

  • (n.d.). Scope of quinoline N‐oxide. ResearchGate. Available at: [Link]

  • (n.d.). Cyanation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (n.d.). CN101353323B - Purification method of 2-methyl quinoline. Google Patents.
  • (2022). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Available at: [Link]

  • Hong, Y., et al. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 6-Methylquinoline-2-carbonitrile Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent system for the extraction of 6-Methylquinoline-2-carbonitrile. It addresses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent system for the extraction of 6-Methylquinoline-2-carbonitrile. It addresses common challenges and provides practical, field-proven solutions in a direct question-and-answer format.

Section 1: Understanding the Analyte: Physicochemical Properties

Successful extraction begins with a thorough understanding of the target molecule. 6-Methylquinoline-2-carbonitrile is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a methyl group, and a nitrile group, dictates its solubility and behavior during extraction.

Key properties to consider:

  • Polarity: The presence of the nitrogen atom in the quinoline ring and the cyano (-C≡N) group imparts a degree of polarity. However, the bicyclic aromatic system and the methyl group contribute significant non-polar character. This amphiphilic nature is central to solvent selection.

  • Basicity: The quinoline nitrogen is weakly basic (pKa of the conjugate acid is approximately 4.8-5.2), meaning it can be protonated in acidic conditions to form a water-soluble salt.[1] This property is crucial for pH-swing extractions.

  • Solubility: It is generally not miscible or has difficult miscibility with water.[2][3] It is, however, soluble in various organic solvents, including alcohols, chloroform, and oils.[3]

Section 2: Core Principles of Solvent Selection for Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used to isolate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5]

The primary goal is to select an organic solvent that:

  • Maximizes Analyte Solubility: The target compound should be highly soluble in the extraction solvent.

  • Minimizes Impurity Solubility: Byproducts and other undesired materials should remain in the initial (aqueous) phase.

  • Is Immiscible with the Aqueous Phase: The solvent must form a distinct layer for easy separation.

  • Has a Suitable Boiling Point: A lower boiling point facilitates easy removal of the solvent post-extraction without degrading the product.

  • Is Safe and Cost-Effective: Toxicity, flammability, and cost are practical considerations.

Section 3: Recommended Solvents and Comparative Data

Based on the properties of 6-Methylquinoline-2-carbonitrile, moderately polar solvents are often the most effective. These solvents can effectively solvate the polar functionalities without being fully miscible with water.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilityKey Considerations
Dichloromethane (DCM) 3.139.61.33LowHigh-density (forms bottom layer), volatile, effective but can form emulsions. Potential carcinogen.
Ethyl Acetate (EtOAc) 4.477.10.902ModerateGood all-around choice, less toxic than DCM, but has higher water solubility which can affect yields.[6][7]
Toluene 2.4110.60.867Very LowExcellent for non-polar compounds, good for breaking azeotropes with water, higher boiling point.[8][9]
Methyl tert-Butyl Ether (MTBE) 2.555.20.74LowLess prone to peroxide formation than diethyl ether, good solvent power.
Chloroform 4.161.21.49LowSimilar to DCM, high density, effective, but toxic.[3]

Data compiled from various chemical data sources.[10]

Section 4: Experimental Workflow & Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol outlines a standard procedure following a typical reaction work-up where the product is in an aqueous solution.

Objective: To extract 6-Methylquinoline-2-carbonitrile from an aqueous reaction mixture.

Materials:

  • Reaction mixture (aqueous)

  • Selected organic solvent (e.g., Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (if reaction is acidic)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Rotary Evaporator

Procedure:

  • pH Adjustment (Crucial Step): Ensure the aqueous layer is neutral or slightly basic (pH 7-8). If the reaction was run under acidic conditions, carefully add a saturated solution of NaHCO₃ or another weak base until effervescence ceases. This deprotonates any quinolinium salt, rendering the target molecule neutral and thus more soluble in the organic solvent.

  • Transfer: Transfer the aqueous mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Extraction: Add a volume of ethyl acetate roughly equal to the volume of the aqueous layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently or invert multiple times for 1-2 minutes to maximize surface area contact between the phases.[4] Vigorous shaking can lead to emulsions.

  • Separation: Place the funnel back on a ring stand and allow the layers to separate completely. Ethyl acetate is less dense than water and will be the top layer.

  • Draining: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Organic Extracts."

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate. This ensures maximum recovery of the product.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine. The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent will clump if water is present. Add more until some of the agent remains free-flowing.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and isolate the crude 6-Methylquinoline-2-carbonitrile.

Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Separatory Funnel Aqueous Aqueous Phase (with Product) Mix Mix & Vent Aqueous->Mix Organic_Solvent Add Organic Solvent (e.g., EtOAc) Separate Allow Layers to Separate Mix->Separate Organic_Phase Organic Phase (Top) (Product moves here) Separate->Organic_Phase Aqueous_Waste Aqueous Phase (Bottom) (Impurities remain) Separate->Aqueous_Waste Collect_Organic Collect Organic Layer Organic_Phase->Collect_Organic Aqueous_Waste->Mix Re-extract x2 Dry_Concentrate Dry & Concentrate Collect_Organic->Dry_Concentrate Product Isolated Product Dry_Concentrate->Product

Caption: Workflow for a standard liquid-liquid extraction.

Section 5: Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the extraction of quinoline derivatives.

Q1: I've formed a thick emulsion between the aqueous and organic layers. How do I break it?

A1: Emulsion formation is a frequent problem, especially when the aqueous phase contains surfactants or when the mixture is shaken too vigorously.[4]

  • Cause: Surfactant-like impurities or excessive agitation can stabilize microscopic droplets of one phase within the other.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for an extended period (15-30 minutes). Often, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the funnel. This can help the droplets coalesce.

    • Add Brine: Add a small amount of saturated brine. The increased ionic strength of the aqueous phase can help force the organic solvent out, breaking the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method to separate the layers.[4]

Q2: My extraction yield is consistently low. What am I doing wrong?

A2: Low yield can stem from several factors related to both chemistry and technique.

  • Cause 1: Incorrect pH. The most common error. If the aqueous phase is acidic, your basic quinoline product will be protonated (as a quinolinium salt) and remain in the aqueous layer.

    • Solution: Before extraction, always test the pH of the aqueous layer and adjust it to be neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate.

  • Cause 2: Insufficient Extractions. A single extraction is rarely sufficient. The product partitions between the two phases according to its distribution coefficient.

    • Solution: Perform at least three separate extractions with fresh portions of the organic solvent and combine the organic layers. This is far more effective than one single large-volume extraction.

  • Cause 3: Wrong Solvent Choice. The solvent may not be optimal for your product.

    • Solution: Refer to the solvent selection table. If using a non-polar solvent like hexane, you may be leaving a significant amount of the moderately polar product behind. Try a more polar solvent like ethyl acetate or dichloromethane.

Q3: The color of my organic layer is very dark, suggesting impurities. How can I clean this up during work-up?

A3: Dark colors often indicate the presence of high-molecular-weight, tarry byproducts, which are common in many quinoline syntheses like the Skraup reaction.[8][11]

  • Solutions:

    • Activated Carbon: After drying the organic solution but before filtration, add a small amount of activated carbon and stir for 5-10 minutes. The carbon will adsorb many colored impurities. Filter carefully through a pad of Celite® to remove all the fine carbon particles.

    • Silica Gel Plug: Pass the extracted organic solution through a short plug of silica gel in a pipette or funnel. Non-polar to moderately polar solvents like DCM or ethyl acetate will elute your product while highly polar, colored impurities will remain adsorbed on the silica.

    • Acid Wash (for basic impurities): If you suspect basic impurities are the issue, you can wash the organic extract with a dilute acid (e.g., 1M HCl). Caution: This will also extract your desired basic product into the aqueous layer. You would then need to basify this new aqueous layer and re-extract your product. This is essentially an acid-base purification.

Diagram: Solvent Selection Decision Tree

G Start Start: Choose Extraction Solvent Aqueous_Phase Is the reaction mixture primarily aqueous? Start->Aqueous_Phase Immiscible Choose a water-immiscible solvent (e.g., EtOAc, DCM, Toluene) Aqueous_Phase->Immiscible Yes Miscible Extraction not suitable. Consider chromatography or distillation. Aqueous_Phase->Miscible No Polarity Consider product polarity. 6-MQ-2-CN is moderately polar. Immiscible->Polarity Mod_Polar Use moderately polar solvent (EtOAc, DCM/Chloroform) Polarity->Mod_Polar Match Non_Polar Non-polar solvent (Hexane) may result in low yield. Polarity->Non_Polar Mismatch Boiling_Point Is easy solvent removal critical? Mod_Polar->Boiling_Point Low_BP Prioritize low BP solvents (DCM, MTBE, EtOAc) Boiling_Point->Low_BP Yes High_BP Higher BP solvents are acceptable (Toluene) Boiling_Point->High_BP No Safety Review Safety Profile (Toxicity, Flammability) Low_BP->Safety High_BP->Safety Final Final Solvent Choice Safety->Final

Caption: Decision-making flowchart for solvent selection.

References

  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • National Center for Biotechnology Information. (2024). 6-Methylquinoline. PubChem Compound Summary for CID 7059. Retrieved from [Link]

  • ChemBK. (2024, April 10). 6-methyl quinoline - Physico-chemical Properties. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Friedman, L., & Schechter, H. (1961). The Rosenmund-von Braun Reaction. The Journal of Organic Chemistry, 26(7), 2522–2524.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676–20706.
  • Antony, F. P., et al. (2017). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. Brazilian Journal of Chemical Engineering, 34(1), 13-24.
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Majors, R. E. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (1989). EP0334188A2 - Process for producing aromatic nitrile.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.
  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1987). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025).
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Chemos GmbH & Co. KG. (2021, July 5).
  • Goud, B., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Gouverneur, V., et al. (2025).

Sources

Troubleshooting

Technical Support Center: Purification of Nitrile Products

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of rem...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 6-methylquinoline from their target nitrile product. The following sections provide practical, in-depth solutions and foundational knowledge to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is 6-methylquinoline a common impurity and why is it difficult to remove by simple evaporation?

A1: 6-Methylquinoline is often used as a starting material or is a byproduct in syntheses leading to certain nitrile compounds. Its removal by evaporation or distillation is often impractical due to its high boiling point, which is approximately 257-259°C at atmospheric pressure[1][2][3][4]. This temperature is often high enough to decompose the desired nitrile product or may be too close to the product's boiling point for efficient separation.

Q2: What is the most reliable method for removing 6-methylquinoline?

A2: The most effective and widely used method is an acid-base extraction . This technique exploits the basicity of the nitrogen atom in the quinoline ring. By washing the crude product (dissolved in an organic solvent) with an acidic aqueous solution, the 6-methylquinoline is protonated, forming a water-soluble salt that partitions into the aqueous layer, leaving the neutral nitrile product in the organic layer[5][6][7][8].

Q3: How can I check if all the 6-methylquinoline has been removed?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the purification process. By spotting the crude mixture, the organic layer after each wash, and a pure standard of 6-methylquinoline on the same TLC plate, you can visually track the disappearance of the impurity. The absence of the 6-methylquinoline spot in your product lane indicates a successful purification[9][10].

Troubleshooting and In-Depth Guides

This section addresses specific issues you might encounter during the purification process and provides detailed protocols.

Issue 1: The 6-methylquinoline impurity persists even after an acid wash.

Cause: This issue typically arises from insufficient acid, inadequate mixing, or the formation of an emulsion that prevents clean separation of the layers. The pKa of 6-methylquinoline is approximately 5.22, meaning a sufficiently strong acid is required for complete protonation[11].

Solution: A Rigorous Acid-Base Extraction Protocol

This protocol ensures complete protonation and removal of the basic impurity.

Materials:

  • Crude product containing nitrile and 6-methylquinoline

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates, chamber, and appropriate eluent

  • Rotary evaporator

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel. Use a volume that fully dissolves the material, typically 10-20 times the mass of the crude product.

  • First Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The top layer is typically the organic layer (confirm miscibility if using a halogenated solvent). Drain the lower aqueous layer.

  • Repeat Acid Wash: Repeat steps 2 and 3 at least two more times to ensure all the 6-methylquinoline has been extracted.

  • Verification (Optional but Recommended): After the third wash, spot a small amount of the organic layer on a TLC plate against the crude material. Develop the plate to confirm the absence of the 6-methylquinoline spot.

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water[12].

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified nitrile product.

Workflow Diagram: Acid-Base Extraction

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-Up crude Crude Product (Nitrile + 6-Methylquinoline) dissolve Dissolve in Organic Solvent crude->dissolve add_hcl Add 1M HCl dissolve->add_hcl shake Shake & Vent add_hcl->shake separate Separate Layers shake->separate separate->add_hcl Repeat 2x aqueous_waste Aqueous Layer (Contains Protonated 6-Methylquinoline Salt) separate->aqueous_waste Discard bicarb_wash Wash with Sat. NaHCO₃ separate->bicarb_wash Organic Layer brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry evaporate Filter & Evaporate Solvent dry->evaporate product Pure Nitrile Product evaporate->product

Caption: Workflow for removing 6-methylquinoline via acid-base extraction.

Issue 2: My nitrile product is also basic or acid-sensitive.

Cause: If the target nitrile contains basic functional groups (e.g., an amine), it will also be extracted into the acidic aqueous layer. If it is sensitive to strong acids, it may decompose.

Solution: Alternative Purification Methods

When acid-base extraction is not viable, other chromatographic or physical separation methods should be considered.

MethodPrincipleBest ForProsCons
Acid-Base Extraction Exploits differences in basicity to separate compounds into aqueous and organic phases.[6][7]Neutral nitriles contaminated with basic impurities.Fast, scalable, inexpensive, highly effective.Not suitable for acid-sensitive or basic products.
Column Chromatography Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel).[13][14]Small to medium scale separations where compounds have different polarities.High resolution, applicable to a wide range of compounds.Slower, requires more solvent, can be costly for large scales.
Distillation Separates liquids with significantly different boiling points.Cases where the boiling point difference between the nitrile and 6-methylquinoline is >30°C.Good for large scales, can yield very pure product.High energy consumption; not suitable for heat-sensitive compounds or compounds with close boiling points.[1]
Recrystallization Purifies a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.Solid nitrile products with moderate to low levels of impurity.Can yield very high purity, relatively inexpensive.Product loss is inevitable; finding a suitable solvent can be challenging.

Protocol Highlight: Column Chromatography

If your nitrile product and 6-methylquinoline have a sufficient difference in polarity, column chromatography is an excellent alternative.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show baseline separation between your product and 6-methylquinoline, with an Rf value for the product of around 0.3-0.4[14]. Hexane/ethyl acetate mixtures are a common starting point[13].

  • Column Packing: Prepare a silica gel column.

  • Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. National Center for Biotechnology Information. [Link]

  • Showing Compound 6-Methylquinoline (FDB011115) - FooDB. Canadian Institutes of Health Research. [Link]

  • 6-Methylquinoline (CAS 91-62-3): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. Study.com. [Link]

  • Acid–base extraction - Wikipedia. Wikimedia Foundation. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • 6-methyl quinoline - ChemBK. ChemBK. [Link]

  • Nitriles - Structure, Properties Reactions, and Uses - Turito. Turito. [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Magritek. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • NITRILES and Its Functional groups.pptx - Slideshare. SlideShare. [Link]

  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. - Allen. Allen Overseas. [Link]

  • an introduction to nitriles - Chemguide. Chemguide. [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. Institut de Recherche pour le Développement. [Link]

  • Summary of Organic Functions: Nitriles and Isonitriles - Teachy. Teachy. [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem. National Center for Biotechnology Information. [Link]

  • Thin Layer Chromatography. Amrita Vishwa Vidyapeetham. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]

  • Thin-layer Chromatography - ResearchGate. ResearchGate. [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • NIUS Chemistry Experiments ©HBCSE 1 - Thin Layer Chromatography. Homi Bhabha Centre for Science Education. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC. National Center for Biotechnology Information. [Link]

  • Column chromatography - UVic. University of Victoria. [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Substituted Quinoline Cyanation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into one of the more nuanced...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable insights into one of the more nuanced challenges in heterocyclic chemistry: the regioselective cyanation of substituted quinolines. The nitrile functional group is a cornerstone in drug discovery and materials science, acting as both a critical pharmacophore and a versatile synthetic handle.[1][2] However, controlling the precise position of its introduction onto a substituted quinoline core is frequently non-trivial.

This document moves beyond standard protocols to address the "why" behind experimental outcomes, offering a troubleshooting framework grounded in mechanistic principles.

Section 1: Troubleshooting Common Issues in Quinoline Cyanation

This section addresses the most frequent challenges encountered during the cyanation of substituted quinolines. The solutions are presented in a direct, problem-solution format.

Question: My cyanation reaction is resulting in a mixture of C2 and C4 isomers. How can I improve selectivity for a single position?

Answer: Achieving high regioselectivity between the electronically distinct C2 and C4 positions is a common hurdle. The outcome is a delicate balance of electronics, sterics, and reaction mechanism. Here is a systematic approach to favor one isomer over the other:

  • For Preferential C4-Cyanation:

    • Strategy: Employ a vanadium-catalyzed oxidative system. Vanadium-containing heteropoly acids (HPAs), such as H₇PV₄Mo₈O₄₀, have demonstrated high regioselectivity for the C4 position.[3][4]

    • Mechanism Insight: The high selectivity is believed to arise from steric crowding imposed by the bulky HPA framework and associated solvent molecules, which favors attack at the more accessible C4 position over the C2 position.[4]

    • Troubleshooting Steps:

      • Confirm Catalyst Integrity: Ensure your HPA catalyst is properly prepared and stored.

      • Solvent Choice is Critical: Dimethyl sulfoxide (DMSO) is often the optimal solvent for this transformation. Screening other polar, aprotic solvents like DMF or NMP may be necessary for highly substituted substrates.[5]

      • Optimize Oxidant and Cyanide Source: This system typically uses molecular oxygen (O₂) as the terminal oxidant and trimethylsilyl cyanide (TMSCN) as the cyano source.[3] Ensure a positive pressure of O₂ and the correct stoichiometry of TMSCN.

  • For Preferential C2-Cyanation (Reissert-Kaufmann Type Reaction):

    • Strategy: Utilize the classic Reissert-Kaufmann reaction conditions. This involves activating the quinoline with an acyl or sulfonyl chloride, followed by the addition of a cyanide source.[6]

    • Mechanism Insight: The nitrogen atom is first acylated, forming a quinolinium salt. This dramatically increases the electrophilicity of the C2 position, making it the primary site for nucleophilic attack by the cyanide ion. A subsequent base-mediated elimination step restores aromaticity and yields the 2-cyanoquinoline.[6]

    • Troubleshooting Steps:

      • Activator Choice: If benzoyl chloride gives poor results, try using p-toluenesulfonyl chloride (TsCl), which can sometimes be more effective.

      • Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) in a biphasic water/dichloromethane system is standard. Ensure vigorous stirring to maximize interfacial reaction.

      • Manage Hydrolysis: The quinolinium intermediate can be sensitive to water. If starting material is recovered, ensure your organic solvent is dry and minimize reaction time.

Question: I am attempting a C-H functionalization at the C8 position, but I am getting low yield and recovering starting material. What are the key parameters to check?

Answer: Low yields in C8-H functionalization reactions often point to issues with the formation of the key metallacycle intermediate. The C8 position is typically activated through a chelation-assisted mechanism where the quinoline nitrogen coordinates to a transition metal catalyst.[7]

  • Primary Causes & Solutions:

    • Inefficient Catalyst-Substrate Coordination: The electronic nature of your quinoline matters. Electron-withdrawing groups can weaken the coordinating ability of the quinoline nitrogen.

      • Solution: Consider converting the quinoline to its corresponding N-oxide. The N-oxide oxygen acts as a powerful directing group, significantly enhancing coordination and often favoring functionalization at C2 and C8.[7]

    • Incorrect Catalyst System: Palladium and Rhodium are commonly used for C8-H activation.

      • Solution: For palladium-catalyzed reactions, ensure you are using an appropriate ligand. Bulky phosphine ligands can sometimes favor the less sterically hindered C8 position.[7] A common system is Pd(OAc)₂.

    • Steric Hindrance: A bulky substituent at the C7 position can completely shut down C8 functionalization by blocking the formation of the necessary five-membered metallacycle.

      • Solution: If your substrate is sterically hindered at C7, C8-functionalization may not be feasible with standard methods. You may need to consider a completely different synthetic route, such as building the quinoline core with the cyano group already incorporated.

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Isomers) check_sm Is Starting Material Pure? start->check_sm check_sm->start If No, Purify & Repeat check_cond Review Reaction Conditions check_sm->check_cond If Yes temp Vary Temperature & Reaction Time check_cond->temp solvent Screen Solvents (Polar vs. Nonpolar) check_cond->solvent catalyst Modify Catalyst/Ligand check_cond->catalyst strategy Re-evaluate Overall Strategy directing_group Introduce/Change Directing Group strategy->directing_group v_hpa Use Vanadium HPA Catalyst (Favors C4) strategy->v_hpa reissert Use Reissert Conditions (Favors C2) strategy->reissert temp->strategy No Improvement solvent->strategy No Improvement catalyst->strategy No Improvement n_oxide Use Quinoline N-Oxide Strategy (Favors C2/C8) directing_group->n_oxide

Caption: A logical workflow for troubleshooting poor regioselectivity in quinoline cyanation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging in the first place? A1: The challenge is rooted in the inherent electronic properties of the quinoline ring. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the carbocyclic (benzene) ring is more electron-rich and thus more prone to electrophilic substitution.[7] For direct C-H functionalization, the C2 and C8 positions are often the most reactive due to a combination of electronic activation by the nitrogen atom (C2) and the potential for chelation-assisted activation by a metal catalyst (C8).[7] Overriding this natural reactivity to target other positions like C3, C4, C5, or C6 requires specific, tailored strategies.[7][8]

Q2: What is the role of a quinoline N-oxide, and when should I consider using one? A2: Converting a quinoline to its N-oxide is a powerful and common strategy to alter its reactivity profile. The N-oxide group acts as a potent directing group, significantly favoring functionalization at the C2 and C8 positions.[7] You should consider this strategy when:

  • You desire functionalization specifically at the C2 or C8 position.

  • Direct C-H functionalization of the parent quinoline is sluggish or unselective.

  • You are performing a palladium-catalyzed cross-coupling reaction, as quinoline N-oxides are excellent substrates for C2-arylation and amination.[9]

Q3: How do substituents already on the quinoline ring affect the position of cyanation? A3: Existing substituents have a profound impact through both electronic and steric effects.

  • Electronic Effects: An electron-donating group (EDG) on the benzene ring will activate it towards electrophilic attack, potentially competing with C-H functionalization on the pyridine ring. Conversely, an electron-withdrawing group (EWG) will deactivate the benzene ring. The position of the substituent dictates the precise effect on the different carbon atoms.[10]

  • Steric Effects: A bulky substituent can block access to an adjacent position. For example, a methyl group at the C2 position can hinder or even prevent C2-cyanation.[11][12] Similarly, a large group at C7 can prevent the chelation required for C8-functionalization.

Q4: What are the safest and most effective cyanating agents to use? A4: While traditional sources like KCN and NaCN are effective, they are highly toxic. Modern organic synthesis has moved towards safer, more user-friendly alternatives.

Cyanating AgentTypical Use CaseAdvantagesDisadvantages & Safety Notes
Trimethylsilyl Cyanide (TMSCN) Versatile; used in oxidative C-H cyanation and Lewis acid-mediated reactions.[3][13]Good reactivity, soluble in organic solvents.Highly toxic. Reacts with water/moisture to release HCN gas. Must be handled in a fume hood with extreme care.
**Zinc Cyanide (Zn(CN)₂) **Palladium-catalyzed cyanation of aryl halides/triflates.[14][15]Less water-sensitive than alkali metal cyanides; often gives cleaner reactions.Toxic solid. Requires careful handling. Often used in excess.
Potassium Ferrocyanide (K₄[Fe(CN)₆]) "Non-toxic" source for Pd-catalyzed cyanations.[16]Significantly less toxic and safer to handle than simple cyanide salts.Can require harsher conditions or specific catalytic systems to be effective.
Ethyl(ethoxymethylene)cyanoacetate Copper-catalyzed C-H cyanation.[17]Non-toxic, stable, and readily available reagent.Reaction mechanism is distinct and may not be a drop-in replacement for other methods.
Ammonium Thiocyanate (NH₄SCN) Used as a "CN" source in some oxidative coupling reactions.[18]Inexpensive and less hazardous than traditional cyanide sources.Limited scope; works for specific transformations like cyanation of quinoxalin-2(1H)-ones.

Section 3: Experimental Protocol: Regioselective C4-Cyanation of Quinoline

This protocol describes a representative procedure for the direct oxidative C-H cyanation of quinoline, selectively targeting the C4 position, based on the work of Yamaguchi et al.[3][5]

Objective: To synthesize 4-cyanoquinoline from quinoline with high regioselectivity.

Materials:

  • Quinoline (1.0 equiv)

  • Vanadium-containing heteropoly acid (H₇PV₄Mo₈O₄₀) (10 mol%)

  • Trimethylsilyl cyanide (TMSCN) (4.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (to make a 0.25 M solution)

  • Naphthalene (internal standard for GC analysis)

  • Pyrex-glass tube reactor with a magnetic stir bar and a balloon attachment

Procedure:

  • Reactor Setup: To a dry Pyrex-glass tube reactor, add the H₇PV₄Mo₈O₄₀ catalyst (10 mol%) and a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add quinoline (0.5 mmol, 1.0 equiv), naphthalene (0.1 mmol, as internal standard), and 2 mL of anhydrous DMSO.

  • Atmosphere Exchange: Seal the reactor, then evacuate and backfill with pure oxygen (O₂). Attach an O₂-filled balloon to maintain a positive pressure (1 atm) of oxygen.

  • Initiation: Place the reactor in a pre-heated oil bath at 100 °C.

  • Cyanide Addition: Carefully add TMSCN (2.0 mmol, 4.0 equiv) to the stirring reaction mixture via syringe. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. This step must be performed in a certified chemical fume hood.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 100 °C for 24-48 hours. The progress can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by GC or TLC.

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMSO and catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 4-cyanoquinoline.[5]

Strategic Decision Flowchart for Regioselective Cyanation

G start Desired Cyanation Position? pos2 C2 Position start->pos2 pos4 C4 Position start->pos4 pos8 C8 Position start->pos8 other Other Positions (C3, C5, C6) start->other strat_n_oxide Strategy: Use Quinoline N-Oxide + TMSCN/PIDA or Pd-Catalysis pos2->strat_n_oxide If direct C-H strat_reissert Strategy: Reissert-Kaufmann Reaction (e.g., Benzoyl Chloride, KCN) pos2->strat_reissert If classic nucleophilic strat_v_hpa Strategy: Vanadium-HPA Catalysis (O2, TMSCN, DMSO) pos4->strat_v_hpa strat_pd Strategy: Chelation-Assisted Pd-Catalysis pos8->strat_pd strat_advanced Strategy: Requires specific directing groups or multi-step synthesis other->strat_advanced

Caption: Decision-making flowchart for selecting a primary synthetic strategy based on the desired position of cyanation.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. Available at: [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. Available at: [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Available at: [Link]

  • Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. Available at: [Link]

  • Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. Royal Society of Chemistry. Available at: [Link]

  • A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Bentham Science Publisher. Available at: [Link]

  • H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heter. RSC Publishing. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PMC. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters - ACS Publications. Available at: [Link]

  • Transmission of substituent effects in quinoline. Journal of the American Chemical Society. Available at: [Link]

  • Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Strategies for C2‐cyanation of quinolines. ResearchGate. Available at: [Link]

  • Transition-Metal-Free Regioselective Thiocyanation of Phenols, Anilines and Heterocycles. ResearchGate. Available at: [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. Available at: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. PMC. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available at: [Link]

  • Regioselective Cyanation of Six‐Membered N‐Heteroaromatic Compounds Under Metal‐, Activator‐, Base‐ and Solvent‐Free Conditions. ResearchGate. Available at: [Link]

  • Photoredox-Catalyzed C α –H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. ResearchGate. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Non-toxic cyanide sources and cyanating agents. Semantic Scholar. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. Available at: [Link]

  • Transition-metal-free direct C-3 cyanation of quinoxalin-2(1H)-ones with ammonium thiocyanate as the “CN” source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation. Bentham Science. Available at: [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. Available at: [Link]

  • Plausible reaction mechanism for cyanation. ResearchGate. Available at: [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. Available at: [Link]

  • Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. SciSpace. Available at: [Link]

  • Reactions of Quinolines, Chemistry tutorial. TutorsGlobe. Available at: [Link]

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-up of 6-Methylquinoline-2-carbonitrile Production

This technical guide is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis of 6-methylquinoline-2-carbonitrile. As a crucial intermediate in various pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are involved in the synthesis of 6-methylquinoline-2-carbonitrile. As a crucial intermediate in various pharmaceutical and materials science applications, its efficient and reliable production is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of its synthesis.

I. Overview of Synthetic Strategies

The synthesis of 6-methylquinoline-2-carbonitrile typically proceeds through the cyanation of a 6-methylquinoline precursor. A prevalent and effective method is the Reissert-Henze reaction, which involves the treatment of a quinoline N-oxide with a cyanide source and an acylating agent.[1][2] This reaction offers a direct route to introduce the nitrile group at the C2 position of the quinoline ring.

Another viable approach involves the direct, metal-free cyanation of 6-methylquinoline N-oxide under benign conditions, which has been reported to produce high yields.[3] Understanding the nuances of these synthetic routes is the first step in troubleshooting and optimizing the production process.

Common Synthetic Approach: The Reissert-Henze Reaction

The Reissert-Henze reaction is a powerful tool for the synthesis of 2-cyanoquinolines.[1][4] The general mechanism involves the activation of the quinoline N-oxide by an acylating agent, followed by the nucleophilic attack of a cyanide ion. Subsequent elimination of the acyl group yields the desired 2-cyanoquinoline.

Reissert_Henze cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product N_Oxide 6-Methylquinoline N-oxide Activation Activation of N-oxide (Formation of N-acyloxyquinolinium salt) N_Oxide->Activation Reacts with Acyl_Cl Acyl Chloride (e.g., Benzoyl Chloride) Acyl_Cl->Activation Cyanide Cyanide Source (e.g., KCN, NaCN, TMSCN) Nucleophilic_Attack Nucleophilic attack by Cyanide Cyanide->Nucleophilic_Attack Attacks at C2 Activation->Nucleophilic_Attack Intermediate Elimination Elimination of Acyl Group Nucleophilic_Attack->Elimination Intermediate Product 6-Methylquinoline- 2-carbonitrile Elimination->Product Yields

Caption: Generalized workflow of the Reissert-Henze reaction for 6-methylquinoline-2-carbonitrile synthesis.

II. Troubleshooting Guide: Common Scale-up Challenges

Scaling up a chemical synthesis from the lab bench to a pilot or production scale often introduces unforeseen challenges. This section addresses specific issues that may arise during the production of 6-methylquinoline-2-carbonitrile.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield when scaling up the synthesis of 6-methylquinoline-2-carbonitrile. What are the potential causes and how can we mitigate them?

Answer: A decrease in yield upon scale-up is a common problem that can be attributed to several factors, including mass and heat transfer limitations, inefficient mixing, and changes in reagent stoichiometry.

Potential Cause Recommended Action Scientific Rationale
Inefficient Mixing - Utilize a more powerful overhead stirrer or a baffled reactor to ensure homogeneous mixing. - For highly viscous reaction mixtures, consider a staged addition of reagents.In larger reactors, surface area to volume ratio decreases, making it harder to achieve uniform mixing. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
Poor Temperature Control - Implement a more robust temperature control system (e.g., a jacketed reactor with a circulating temperature controller). - Monitor the internal reaction temperature closely.Exothermic reactions can become difficult to control on a larger scale. Poor heat dissipation can lead to runaway reactions and the formation of degradation byproducts.[5]
Suboptimal Reagent Addition - Add reagents, especially the acylating agent and cyanide source, at a controlled rate to manage the reaction exotherm.A slow, controlled addition helps to maintain a consistent temperature and prevents the buildup of reactive intermediates that could lead to side reactions.
Moisture Sensitivity - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).Certain reagents, like some acyl chlorides and trimethylsilyl cyanide (TMSCN), are sensitive to moisture, which can lead to their decomposition and a reduction in effective concentration.
Issue 2: Impurity Formation

Question: Our scaled-up batches of 6-methylquinoline-2-carbonitrile show significant levels of impurities that were not observed on a smaller scale. What are these impurities and how can we prevent their formation?

Answer: The formation of impurities during scale-up is often linked to the extended reaction times and higher temperatures that can occur in larger batches.

Potential Impurity Formation Pathway Prevention Strategy
Unreacted Starting Material Incomplete reaction due to poor mixing or insufficient reaction time.- Optimize mixing and reaction time. - Consider a slight excess of the cyanide source and acylating agent.
Over-acylated Byproducts Reaction of the product with excess acylating agent.- Control the stoichiometry of the acylating agent carefully. - Add the acylating agent portion-wise.
Hydrolysis Products (e.g., 6-methylquinoline-2-carboxamide) Hydrolysis of the nitrile group, especially during workup.- Maintain a neutral or slightly acidic pH during the aqueous workup. - Minimize the time the product is in contact with aqueous base.
Polymeric Materials Side reactions occurring at elevated temperatures.[6]- Maintain strict temperature control. - Use a solvent with a suitable boiling point to help regulate the temperature.
Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the isolation and purification of 6-methylquinoline-2-carbonitrile on a larger scale. The product is often oily or forms a fine precipitate that is difficult to filter.

Answer: Isolation and purification challenges are common when scaling up. The physical properties of the product and impurities can be more pronounced in larger quantities.

Problem Recommended Action Rationale
Oily Product - After the reaction, quench the mixture by pouring it into a vigorously stirred mixture of ice and water. - If an oil persists, try extracting the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).Rapid precipitation from a cold, non-solvent can often induce crystallization. Extraction can separate the product from water-soluble impurities.
Fine Precipitate - Use a filter aid (e.g., Celite®) to improve filtration speed and efficiency. - Consider centrifugation as an alternative to filtration for very fine solids.A filter aid creates a porous layer that prevents the fine particles from clogging the filter paper.
Purification by Recrystallization - Perform a solvent screen to identify the optimal recrystallization solvent or solvent system. - Cool the saturated solution slowly to encourage the formation of larger, purer crystals.Slow cooling allows for more selective crystallization, excluding impurities from the crystal lattice.
Purification by Column Chromatography - For large-scale purification, consider using a flash chromatography system. - Optimize the solvent system to achieve good separation between the product and impurities.Flash chromatography is a faster and more efficient method for purifying large quantities of material compared to traditional gravity chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with cyanide sources on a large scale?

A1: The use of cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) poses significant safety risks, as they are highly toxic if ingested, inhaled, or absorbed through the skin.[7][8][9] Upon contact with acid, they release highly toxic and flammable hydrogen cyanide (HCN) gas.[10] It is imperative to:

  • Work in a well-ventilated fume hood or a dedicated, contained environment.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • Neutralize all cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.

Q2: Can alternative, less hazardous cyanating agents be used?

A2: Yes, trimethylsilyl cyanide (TMSCN) is often used as a less hazardous alternative to inorganic cyanides.[3] It is a liquid and can be easier to handle, but it is still toxic and reacts with water to release HCN. Another option is the use of acetone cyanohydrin as a cyanide source in the presence of a base. The choice of cyanating agent may require some optimization of the reaction conditions.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting material and, if available, a pure sample of the product, you can visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be employed.

Q4: What are the key considerations for choosing a solvent for the scale-up reaction?

A4: The ideal solvent should:

  • Dissolve the starting materials to a reasonable extent.

  • Be inert to the reaction conditions.

  • Have a boiling point that allows for good temperature control.

  • Facilitate product isolation (e.g., by allowing the product to precipitate upon cooling).

  • Be cost-effective and have a favorable safety and environmental profile.

Commonly used solvents for the Reissert-Henze reaction include dichloromethane and acetonitrile.[11][12]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methylquinoline-2-carbonitrile via Reissert-Henze Reaction

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • 6-Methylquinoline N-oxide

  • Benzoyl chloride

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Appropriate reaction vessel with overhead stirring, dropping funnel, and temperature control.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-methylquinoline N-oxide (1.0 equivalent) in dichloromethane.

  • Cyanide Solution: In a separate flask, carefully dissolve sodium cyanide (1.5 equivalents) in water. Caution: Handle sodium cyanide with extreme care in a well-ventilated hood.

  • Reagent Addition: Cool the solution of 6-methylquinoline N-oxide to 0-5 °C. To this, add the aqueous sodium cyanide solution.

  • Acylation: Slowly add benzoyl chloride (1.2 equivalents) dropwise to the biphasic mixture while maintaining the temperature between 0-5 °C and ensuring vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol_Workflow Setup 1. Reaction Setup: Dissolve 6-Methylquinoline N-oxide in DCM Cyanide_Prep 2. Prepare Aqueous NaCN Solution Setup->Cyanide_Prep Addition 3. Add NaCN solution to reactor and cool to 0-5 °C Cyanide_Prep->Addition Acylation 4. Slowly add Benzoyl Chloride Addition->Acylation Monitoring 5. Stir at RT and Monitor by TLC Acylation->Monitoring Workup 6. Aqueous Workup: Separate layers, wash with H₂O and NaHCO₃ Monitoring->Workup Drying 7. Dry and Concentrate Organic Layer Workup->Drying Purification 8. Purify by Recrystallization or Chromatography Drying->Purification

Caption: Step-by-step workflow for the synthesis of 6-methylquinoline-2-carbonitrile.

V. Conclusion

The successful scale-up of 6-methylquinoline-2-carbonitrile production requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to troubleshooting. By anticipating challenges related to yield, purity, and isolation, and by implementing the strategies outlined in this guide, researchers and production chemists can navigate the complexities of scaling up this important synthesis. Always prioritize safety, especially when handling hazardous reagents like cyanides.

VI. References

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). MDPI. [Link]

  • Sodium Cyanide Risks: What You Need to Know. (2025). United Chemical. [Link]

  • COntentS. (n.d.). HETEROCYCLES. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. [Link]

  • Sodium Cyanide. (n.d.). TAE KWANG INDUSTRIAL Co., Ltd.[Link]

  • Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. (n.d.). ResearchGate. [Link]

  • Reissert Reaction. (n.d.). Cambridge University Press. [Link]

  • Purification of Quinoline. (n.d.). LookChem. [Link]

  • SODIUM CYANIDE HAZARD SUMMARY. (1998). NJ.gov. [Link]

  • Sodium Cyanide 30% Solution - UN3414. (2016). Australian Gold Reagents. [Link]

  • Sodium Cyanide. (n.d.). National Toxicology Program. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES. [Link]

  • Reissert reaction. (n.d.). chemeurope.com. [Link]

  • Reissert reaction. (n.d.). Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • 2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. (n.d.). Otto Meth-Cohn. [Link]

  • Process for purification of quinoline yellow. (n.d.). Google Patents.

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (n.d.). PMC. [Link]

  • Reissert reaction. (n.d.). Grokipedia. [Link]

  • Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. (2025). ResearchGate. [Link]

  • Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles. (2017). ResearchGate. [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE. [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube. [Link]

  • The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Reissert‐Henze reaction. (2020). ResearchGate. [Link]

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Optimization

Stability of 6-Methylquinoline-2-carbonitrile under acidic conditions

Welcome to the technical support center for 6-methylquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-methylquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 6-methylquinoline-2-carbonitrile in acidic media?

The main stability issue for 6-methylquinoline-2-carbonitrile under acidic conditions is the hydrolysis of the nitrile functional group (-C≡N).[1][2][3] This reaction typically proceeds in two stages: first, the nitrile is converted to a 6-methylquinoline-2-carboxamide intermediate, which is then further hydrolyzed to the final product, 6-methylquinoline-2-carboxylic acid.[2][3][4]

Q2: What conditions typically promote the degradation of 6-methylquinoline-2-carbonitrile?

Degradation is generally promoted by the presence of strong mineral acids (e.g., sulfuric acid, hydrochloric acid) and elevated temperatures.[5][6] The rate of hydrolysis is dependent on several factors, including the concentration of the acid, the reaction temperature, and the solvent system employed. Prolonged exposure to these conditions will increase the extent of degradation.

Q3: How can I minimize the hydrolysis of the nitrile group during my experiments?

To minimize unwanted hydrolysis, consider the following strategies:

  • Temperature Control: Whenever possible, conduct reactions at lower temperatures.

  • Milder Acids: If your reaction chemistry allows, use weaker acids or a buffered acidic solution.

  • Reduced Reaction Time: Monitor your reaction closely and minimize the time the compound is exposed to acidic conditions.

  • Anhydrous Conditions: In non-aqueous systems, the absence of water will prevent hydrolysis.

Q4: How can I monitor the stability of 6-methylquinoline-2-carbonitrile in my reaction mixture?

The stability can be effectively monitored using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent compound, the carboxamide intermediate, and the final carboxylic acid product.[6][7] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment, where the formation of the more polar carboxylic acid will be visible as a new spot with a lower Rf value.[6]

Troubleshooting Guide

Problem 1: An unexpected, more polar spot is appearing on my TLC plate.
  • Possible Cause: This is a strong indication that the 6-methylquinoline-2-carbonitrile is hydrolyzing to 6-methylquinoline-2-carboxylic acid. The carboxylic acid is significantly more polar than the starting nitrile and will therefore have a lower Rf value on the TLC plate.[6]

  • Troubleshooting Steps:

    • Confirm Identity: If a standard of 6-methylquinoline-2-carboxylic acid is available, co-spot it on the TLC plate to confirm if the new spot corresponds to the degradation product.

    • LC-MS Analysis: For unambiguous identification, analyze a sample of your reaction mixture by LC-MS. The mass of the new peak should correspond to that of 6-methylquinoline-2-carboxylic acid (MW: 187.19 g/mol ).[8][9]

    • Mitigation: If hydrolysis is confirmed and undesirable, refer to the mitigation strategies in Q3 of the FAQ section (e.g., lower temperature, shorter reaction time).

Problem 2: My reaction yield is consistently low when using 6-methylquinoline-2-carbonitrile in an acidic step.
  • Possible Cause: The low yield is likely due to the loss of your starting material through hydrolysis to the carboxylic acid byproduct.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use HPLC to quantify the amount of remaining 6-methylquinoline-2-carbonitrile and the amount of 6-methylquinoline-2-carboxylic acid formed over the course of the reaction. This will give you a clear picture of the degradation kinetics.

    • Optimize Conditions: Systematically vary the reaction conditions. Create a small experimental design where you test different acids, temperatures, and reaction times to find a balance that favors your desired reaction while minimizing hydrolysis.

    • Alternative Synthetic Route: If hydrolysis is unavoidable under the required acidic conditions, you may need to consider a different synthetic strategy where the nitrile group is introduced at a later stage in the synthesis, after the acidic step.

Problem 3: I am observing an intermediate peak in my HPLC analysis that is not the starting material or the final carboxylic acid.
  • Possible Cause: This intermediate peak is likely the 6-methylquinoline-2-carboxamide, the intermediate in the nitrile hydrolysis pathway.[1][2][3] While often transient, under certain conditions, it can accumulate.

  • Troubleshooting Steps:

    • LC-MS Identification: Use LC-MS to determine the mass of the intermediate peak. It should correspond to the mass of 6-methylquinoline-2-carboxamide.

    • Force Hydrolysis: To confirm, you can take an aliquot of your reaction mixture and heat it for an extended period or add a stronger acid. If the intermediate peak decreases while the carboxylic acid peak increases, this supports its identity as the amide intermediate.

    • Purification Strategy: If the amide intermediate is present in your final crude product, you may need to adjust your purification method. It may be possible to either fully hydrolyze the remaining amide to the carboxylic acid and then separate the desired product, or to find a chromatographic method that separates the amide from your product.

Quantitative Data Summary

Acid ConditionTemperature (°C)Time (hours)% 6-Methylquinoline-2-carbonitrile Remaining (Hypothetical)% 6-Methylquinoline-2-carboxylic acid Formed (Hypothetical)
1N HCl252498%2%
1N HCl60675%25%
1N H₂SO₄60665%35%
0.1N HCl60690%10%

Experimental Protocols

Protocol 1: Forced Degradation Study of 6-Methylquinoline-2-carbonitrile

This protocol outlines a general procedure for assessing the stability of 6-methylquinoline-2-carbonitrile under acidic stress.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-methylquinoline-2-carbonitrile in acetonitrile.

  • Acidic Stress:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 1N hydrochloric acid.

    • The final concentration of the compound will be approximately 0.5 mg/mL.

  • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the solution.

  • Quenching: Immediately neutralize the aliquot with an equal volume of 1N sodium hydroxide to stop the degradation.

  • Sample Preparation for HPLC: Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the primary degradation product formed at each time point.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This is a general-purpose HPLC method that can be used as a starting point for monitoring the hydrolysis of 6-methylquinoline-2-carbonitrile. Method optimization will likely be required.

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[7]

  • Quantification: Create a calibration curve using standard solutions of 6-methylquinoline-2-carbonitrile and, if available, 6-methylquinoline-2-carboxylic acid.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis of 6-Methylquinoline-2-carbonitrile A 6-Methylquinoline-2-carbonitrile B Protonated Nitrile A->B + H⁺ C Intermediate after H₂O attack B->C + H₂O D Protonated Amide C->D Proton Transfer E 6-Methylquinoline-2-carboxamide (Intermediate) D->E - H⁺ F Protonated Carbonyl E->F + H⁺ G Tetrahedral Intermediate F->G + H₂O H 6-Methylquinoline-2-carboxylic acid (Final Product) G->H - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Caption: Workflow for troubleshooting unexpected results.

References

  • Reissert reaction - Grokipedia. (n.d.).
  • Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • Reissert reaction. (n.d.). Wikipedia.
  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Pearson+.
  • Reissert reaction. (n.d.). chemeurope.com.
  • Reissert Reaction. (n.d.). Organic Chemistry Portal.
  • Reissert Reaction. (n.d.). Cambridge University Press.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps.
  • 6-Chloro-2-methylquinoline-4-carbonitrile. (n.d.). Benchchem.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025, December). Benchchem.
  • Quinoline-2-carbonitrile. (n.d.). PMC - NIH.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. (n.d.). PubMed.
  • 6-Bromoquinoline-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols: Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile to 6. (n.d.). Benchchem.
  • A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors. (n.d.). PMC.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • 2-Methylquinoline-6-carbonitrile. (n.d.). Fluorochem.
  • Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions. (n.d.). Benchchem.
  • 6-Methylquinoline-2-carboxylic acid. (n.d.). ChemScene.
  • 6-Methylquinoline-2-carboxylic acid | 15733-84-3. (n.d.). Sigma-Aldrich.

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Reference Data & Comparative Studies

Comparative

High-Resolution Mass Spectrometry Characterization of 6-Methylquinoline-2-carbonitrile

Executive Summary In the realm of pharmaceutical synthesis and impurity profiling, 6-Methylquinoline-2-carbonitrile (CAS: 153966-24-6) serves as a critical heterocyclic intermediate. Its structural integrity—defined by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical synthesis and impurity profiling, 6-Methylquinoline-2-carbonitrile (CAS: 153966-24-6) serves as a critical heterocyclic intermediate. Its structural integrity—defined by a bicyclic quinoline core substituted with a methyl group at the C6 position and a nitrile moiety at C2—presents unique mass spectrometric challenges compared to its non-substituted or regioisomeric analogs.

This guide provides an in-depth technical analysis of the fragmentation patterns of 6-Methylquinoline-2-carbonitrile.[1] Unlike standard spectral libraries that offer static peak lists, this document compares the ionization efficiency, fragmentation stability, and diagnostic ion generation of the target compound against two key structural alternatives: 6-Methylquinoline (denitrilated precursor) and Quinoline-2-carbonitrile (demethylated analog).

Structural Context & Physicochemical Basis

Understanding the fragmentation requires a foundational grasp of the molecule's electronic environment.

  • Molecular Formula:

    
    
    
  • Exact Mass: 168.0687 Da

  • Ring Double Bond Equivalents (RDBE): 8 (Bicyclic aromatic system + Nitrile group)

  • Key Lability Points:

    • C2-CN Bond: Strong

      
      -hybridized bond; however, the nitrile group is a primary site for neutral loss (HCN).
      
    • C6-Methyl Group: Benzylic-like position; susceptible to radical cleavage or H-loss to form a tropylium-like expanded ring cation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol synthesizes best practices for analyzing cyano-substituted quinolines. This workflow is designed to be self-validating by using the "Nitrogen Rule" and isotopic abundance checks.

Instrumentation & Conditions
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity phase.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source Temp: 230 °C.

  • Electron Energy: 70 eV.

Validation Criteria
  • Nitrogen Rule Check: The molecular ion (

    
    ) must be an even number  (m/z 168), confirming the presence of an even number of nitrogen atoms (2).
    
  • Isotopic Pattern: The

    
     peak (m/z 169) should be approximately 12-13% of the parent peak intensity, consistent with 11 carbon atoms (
    
    
    
    ).

Fragmentation Analysis: The Core Mechanism

The fragmentation of 6-Methylquinoline-2-carbonitrile under Electron Ionization (EI) is driven by the stability of the aromatic quinoline core. The pathways differ significantly from aliphatic nitriles.

Primary Pathway: The HCN Elimination

The dominant feature in the mass spectrum of nitrogen heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Precursor: Molecular Ion (

    
     168).
    
  • Mechanism: The nitrile nitrogen or the ring nitrogen facilitates the elimination of HCN.

  • Product:

    
     141 (
    
    
    
    ).
    • Note: This ion retains the methyl group and one nitrogen atom, likely reforming a contracted aromatic system (e.g., an indole-like or isoquinoline-like radical cation).

Secondary Pathway: Methyl Group Involvement

Unlike simple alkyl chains, the aromatic methyl group at C6 rarely cleaves as a methyl radical (


, 15 Da) immediately. Instead, it undergoes H-loss  to form a stabilized cation.
  • Transition:

    
     168 
    
    
    
    
    
    167 (
    
    
    ).
  • Stability: The resulting cation is stabilized by resonance with the aromatic ring (quinolyl-methyl cation).

Deep Fragmentation

Sequential losses occur from the


 141 fragment.
  • Second HCN Loss:

    
     141 
    
    
    
    
    
    114 (Loss of the second nitrogen as HCN).
  • Result: The ion at

    
     114 corresponds to a hydrocarbon fragment 
    
    
    
    , likely a radical cation related to the indenyl system.

Visualization: Fragmentation Pathway Diagram

The following directed graph illustrates the logical flow of fragmentation, color-coded by ion stability (Blue = Molecular Ion, Green = Major Fragment, Red = Neutral Loss).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 168 [C11H8N2]+. Frag_167 [M - H]+ m/z 167 Stabilized Cation M_Ion->Frag_167 - H• (1 Da) Frag_141 [M - HCN]+. m/z 141 [C10H7N]+. M_Ion->Frag_141 - HCN (27 Da) Primary Path Frag_114 [M - 2HCN]+. m/z 114 [C9H6]+. Frag_141->Frag_114 - HCN (27 Da) Frag_115 [M - HCN - C2H2]+. m/z 115 Alternative Path Frag_141->Frag_115 - C2H2 (26 Da)

Caption: Proposed EI-MS fragmentation tree for 6-Methylquinoline-2-carbonitrile, highlighting the sequential loss of HCN moieties.

Comparative Performance Analysis

To validate the identity of 6-Methylquinoline-2-carbonitrile, it must be differentiated from its closest "alternatives"—compounds that may co-exist in synthesis or degradation.

Table 1: Diagnostic Ion Comparison
FeatureTarget: 6-Methylquinoline-2-carbonitrile Alt 1: 6-Methylquinoline Alt 2: Quinoline-2-carbonitrile
Molecular Weight 168 Da 143 Da154 Da
Base Peak (Likely) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

168 (

)

143 (

)

154 (

)
Primary Loss -27 Da (HCN)

141
-27 Da (HCN)

116
-27 Da (HCN)

127
Secondary Loss -27 Da (HCN)

114
-H (1 Da)

142
-26 Da (CN/C2H2)

101
Differentiation Unique

at 168; Fragment at 141.
Lacks Nitrile;

is 25 Da lower.
Lacks Methyl;

is 14 Da lower.
Performance Insights
  • Specificity: The target molecule is easily distinguished from 6-Methylquinoline (Alt 1) by the mass shift of +25 Da (replacement of H with CN).

  • Regioisomer Risk: The most challenging alternative is 4-Methylquinoline-2-carbonitrile (an isomer). Mass spectrometry alone yields identical

    
     values (168).
    
    • Differentiation Strategy: The "Ortho Effect" is absent in the 6-methyl isomer. However, a 3-methyl isomer might show a stronger

      
       peak due to steric crowding or interaction with the C2-nitrile. For 6-methyl vs 4-methyl, chromatographic retention time  is the only reliable discriminator (6-methyl typically elutes later on non-polar columns due to linearity).
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Quinoline Derivatives. NIST Standard Reference Data. [Link]

  • PubChem. Compound Summary for CID 7059 (6-Methylquinoline). National Library of Medicine. [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitrogen Heterocycles. Structural Analysis of Quinoline Derivatives. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

A Senior Application Scientist's Guide to Comparing and Optimizing HPLC Retention Times of Quinoline Nitrile Isomers

The separation of structural isomers presents a significant, yet common, challenge in analytical chemistry, particularly within drug discovery and development. Quinoline nitriles, a class of compounds pivotal as building...

Author: BenchChem Technical Support Team. Date: March 2026

The separation of structural isomers presents a significant, yet common, challenge in analytical chemistry, particularly within drug discovery and development. Quinoline nitriles, a class of compounds pivotal as building blocks in medicinal chemistry, exemplify this challenge. Their isomers often possess nearly identical physicochemical properties, such as molecular weight and hydrophobicity, making their differentiation by standard chromatographic techniques a non-trivial pursuit. The subtle differences in the position of the nitrile group on the quinoline scaffold lead to nuanced variations in polarity and electronic distribution, which must be expertly exploited for successful separation.

This guide provides a comprehensive framework for researchers and scientists to systematically compare and optimize the High-Performance Liquid Chromatography (HPLC) retention times of quinoline nitrile isomers. Moving beyond a simple recitation of methods, we will delve into the causal relationships between chromatographic parameters and separation outcomes, empowering you to develop robust, self-validating analytical protocols.

The Science of Separation: Manipulating Interactions for Resolution

Achieving separation between isomers is a matter of amplifying the subtle differences in their molecular structure into measurable differences in their interaction with the stationary and mobile phases. In reversed-phase HPLC (RP-HPLC), the most common mode for these analytes, retention is primarily driven by hydrophobic interactions. However, for isomers, secondary interactions are often the key to unlocking resolution.

Pillar 1: Strategic Stationary Phase Selection

The choice of stationary phase is the foundation of the separation method. While a standard C18 (octadecyl silica) column is the workhorse of many labs, it may not provide sufficient selectivity for closely related isomers, as it separates primarily on the basis of hydrophobicity.[1][2]

  • Standard C18: Offers strong hydrophobic retention. Isomers with minimal differences in hydrophobicity may co-elute.

  • Phenyl-Hexyl Phases: These columns are an excellent alternative. The phenyl groups provide π-π stacking interactions with the aromatic quinoline ring system.[1] The position of the electron-withdrawing nitrile group can subtly alter the electron density of the aromatic rings, leading to differential π-π interactions and, consequently, a difference in retention times.

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity through dipole-dipole interactions.[1]

  • Chiral Stationary Phases (CSPs): For separating enantiomers of chiral quinoline derivatives, a CSP is essential.[3][4][5] These phases create diastereomeric complexes with the enantiomers, leading to different retention times.

Pillar 2: The Power of the Mobile Phase

The mobile phase is the most versatile tool for optimizing selectivity. Its composition directly influences the partitioning of the analyte between the mobile and stationary phases.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[6] ACN is generally a stronger solvent (leading to shorter retention times) and provides different selectivity compared to MeOH due to its distinct interaction mechanisms. Systematically varying the percentage of the organic modifier is a primary step in method development.[1][7] An increase in the organic modifier concentration reduces the polarity of the mobile phase, thereby decreasing the retention time of non-polar analytes.[7]

  • Mobile Phase pH: This is arguably the most critical parameter for ionizable compounds like quinoline nitriles. The quinoline nitrogen is basic, with a pKa around 4.9.[1] Operating the mobile phase at a pH at least 2 units below the pKa will ensure the molecule is in its protonated, more polar, cationic form. Conversely, a pH above this value will keep it in its neutral, more hydrophobic form. This change in ionization state dramatically alters retention. The subtle pKa differences between isomers can be exploited by carefully controlling the pH to achieve separation.[1][8][9]

  • Buffers: To maintain a consistent pH and ensure reproducible retention times, the use of a buffer (e.g., phosphate, acetate) is crucial, especially when operating near the analyte's pKa.[1]

Systematic Method Development: An Experimental Workflow

A haphazard "guess and check" approach to method development is inefficient. A systematic, logical workflow ensures a robust and optimized separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytes (Quinoline Nitrile Isomers) Col_Select Select Initial Column (e.g., C18, 250x4.6mm, 5µm) Start->Col_Select Grad_Elution Run Broad Gradient (e.g., 5-95% ACN in 20 min) Col_Select->Grad_Elution Eval_Res Evaluate Resolution (Rs) Grad_Elution->Eval_Res Opt_Gradient Optimize Gradient Slope or Switch to Isocratic Eval_Res->Opt_Gradient Rs < 1.5 Fine_Tune Fine-Tune (Flow Rate, Temperature) Eval_Res->Fine_Tune Rs >= 1.5 Opt_pH pH Scouting (e.g., pH 3.0, 4.5, 6.0) Opt_Gradient->Opt_pH Opt_pH->Eval_Res Alt_Column Test Alternative Column (e.g., Phenyl-Hexyl) Opt_pH->Alt_Column No Improvement Alt_Column->Grad_Elution Validation Method Validation (Robustness, Reproducibility) Fine_Tune->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A logical workflow for HPLC method development.

Experimental Protocol Example: Isocratic Separation

This protocol provides a starting point for separating quinoline nitrile isomers.

  • Sample Preparation:

    • Prepare a stock solution of each isomer and a mixed standard solution at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Instrumentation & Initial Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[10]

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 40% Acetonitrile, 60% 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).[11][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific isomers).

    • Injection Volume: 10 µL.

  • Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

    • Inject the mixed standard solution and record the chromatogram.

    • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for adjacent peaks.

  • Optimization Steps:

    • Adjust Organic Modifier: Increase or decrease the acetonitrile percentage in 5% increments to move the retention times into the desired window (ideally k between 2 and 10).

    • Adjust pH: If co-elution persists, prepare mobile phases with identical buffer/ACN ratios but at different pH values (e.g., 2.5, 3.5) to observe the impact on selectivity.

Comparative Data Analysis

To illustrate the impact of different parameters, the following table presents hypothetical but realistic retention time data for three positional isomers: 2-cyanoquinoline, 4-cyanoquinoline, and 6-cyanoquinoline.

Parameter Condition Retention Time (min) - 2-CNQ Retention Time (min) - 4-CNQ Retention Time (min) - 6-CNQ Resolution (Rs) between 2-CNQ & 4-CNQ
Column C18 (150 x 4.6mm)8.528.619.150.85 (Poor)
Phenyl-Hexyl (150 x 4.6mm) 9.23 9.88 10.54 1.85 (Good)
Mobile Phase 50% ACN / pH 3.0 Buffer6.456.957.401.60
40% ACN / pH 3.0 Buffer 9.23 9.88 10.54 1.85
pH 40% ACN / pH 4.5 Buffer10.1110.2511.010.95 (Poor)
40% ACN / pH 3.0 Buffer 9.23 9.88 10.54 1.85

Analysis of Data:

  • Column Choice: The Phenyl-Hexyl column provides significantly better resolution than the C18 column, highlighting the importance of π-π interactions for separating these aromatic isomers.

  • Organic Content: Decreasing the acetonitrile from 50% to 40% increases retention times for all isomers and improves the resolution, demonstrating the trade-off between analysis time and separation quality.

  • pH Control: Adjusting the pH from 4.5 (closer to the pKa) to 3.0 (ensuring full protonation) dramatically improves the resolution. At pH 4.5, the isomers are partially ionized, leading to peak broadening and poor separation.

G cluster_0 Input Parameters cluster_1 Interaction Mechanisms cluster_2 Output Metrics Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Hydrophobic Hydrophobic Interactions Stationary_Phase->Hydrophobic Pi_Pi π-π Interactions Stationary_Phase->Pi_Pi Dipole_Dipole Dipole-Dipole Stationary_Phase->Dipole_Dipole Mobile_Phase Mobile Phase (% Organic, pH) Mobile_Phase->Hydrophobic Ionization Analyte Ionization Mobile_Phase->Ionization Physical_Params Physical Parameters (Temp, Flow Rate) Retention_Time Retention Time (tR) Hydrophobic->Retention_Time Pi_Pi->Retention_Time Dipole_Dipole->Retention_Time Ionization->Retention_Time Resolution Resolution (Rs) Retention_Time->Resolution

Caption: Key parameter relationships in HPLC separation.

Conclusion

The successful separation of quinoline nitrile isomers via HPLC is not a matter of chance but a result of the systematic application of chromatographic principles. By moving beyond standard C18 columns and leveraging the unique selectivities of phases like Phenyl-Hexyl, and by carefully controlling the mobile phase pH to manipulate the analytes' ionization state, researchers can effectively resolve these challenging compounds. The workflow and principles outlined in this guide provide a robust framework for developing and validating methods that are not only effective but also scientifically sound, ensuring data of the highest quality and integrity.

References

  • Benchchem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Guillarme, D., & Veuthey, J. L. (n.d.). Mechanisms of retention in HPLC. University of Geneva.
  • Samara National Research University. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
  • reposiTUm. (n.d.). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.
  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Guillarme, D., & Veuthey, J. L. (n.d.). Mechanisms of retention in HPLC. University of Geneva.
  • Ruziev, I.Kh., et al. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. Neliti.
  • Shirodkar, R.G., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results.
  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • PubMed. (n.d.). Retention behaviour of quinolone derivatives in high-performance liquid chromatography. Effect of pH and evaluation of ionization constants.
  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.

Sources

Comparative

A Comparative Guide to 13C NMR Chemical Shifts: 2-Cyano vs. 6-Methyl Carbons on a Pyridine Scaffold

For researchers engaged in drug development and molecular characterization, a precise understanding of spectroscopic data is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and molecular characterization, a precise understanding of spectroscopic data is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of a molecule, and the chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment. This guide offers an in-depth comparison of the 13C NMR chemical shifts for two common substituents on a pyridine ring: the electron-withdrawing cyano group (-CN) and the electron-donating methyl group (-CH₃).

Using 2-cyano-6-methylpyridine as our primary model, we will explore the fundamental principles that govern the significant divergence in their spectral positions, provide validated experimental data, and detail a robust protocol for data acquisition.

The Underlying Science: Electronic Effects on Chemical Shifts

The position of a signal in a 13C NMR spectrum, its chemical shift, is determined by the magnetic field experienced by the nucleus. This effective magnetic field is modulated by the surrounding electron density—a phenomenon known as nuclear shielding.

  • High Electron Density (Shielding): Electrons circulate in the presence of the external magnetic field, inducing a small, secondary magnetic field that opposes the main field. This "shields" the nucleus, which then requires a lower frequency to achieve resonance. The resulting signal appears at a lower ppm value, termed upfield .

  • Low Electron Density (Deshielding): When electron density is withdrawn from around a nucleus, it is "deshielded" and experiences a greater effective magnetic field. A higher frequency is needed to induce resonance, shifting the signal to a higher ppm value, termed downfield .

The chemical shift of a carbon atom is primarily influenced by three factors: its hybridization state, the electronegativity of adjacent atoms (inductive effects), and resonance effects.[1][2]

  • The 2-Cyano Carbon (-C≡N): The carbon atom of a nitrile group is sp-hybridized . With 50% s-character, sp-hybridized orbitals hold electrons closer to the nucleus than sp² (33%) or sp³ (25%) orbitals. This inherent electronegativity of the orbital itself deshields the carbon nucleus. Furthermore, the nitrogen atom is highly electronegative, withdrawing electron density from the carbon through the sigma bond (an inductive effect). The cyano group also acts as a powerful electron-withdrawing group via resonance, pulling electron density from the aromatic ring. These combined effects lead to significant deshielding, shifting the cyano carbon signal far downfield.[3][4]

  • The 6-Methyl Carbon (-CH₃): In contrast, the methyl carbon is sp³-hybridized . It is bonded to three hydrogen atoms, which are less electronegative than carbon, and to an sp²-hybridized ring carbon. The methyl group is a weak electron-donating group through induction. This relative abundance of electron density creates a strongly shielded environment for the methyl carbon nucleus, causing its signal to appear far upfield in the aliphatic region of the spectrum.[5]

Visualizing Electronic Influence

The following diagram illustrates the opposing electronic forces exerted by the cyano and methyl groups on the pyridine ring, which dictate the chemical shifts of their respective carbons.

Caption: Electronic factors influencing cyano and methyl carbon chemical shifts.

Experimental Data: A Head-to-Head Comparison

To substantiate our theoretical analysis, we turn to experimental data from the Spectral Database for Organic Compounds (SDBS), a comprehensive and freely accessible database managed by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[6][7] The table below summarizes the experimentally observed ¹³C NMR chemical shifts for the carbons of interest in 2-methylpyridine, 2-cyanopyridine, and our target molecule, 2-cyano-6-methylpyridine.

CompoundSDBS No.Substituent CarbonChemical Shift (δ, ppm)Solvent
2-Methylpyridine4548-C H₃24.5CDCl₃
2-Cyanopyridine251-C N117.8CDCl₃
2-Cyano-6-methylpyridine10077-C H₃24.1CDCl₃
-C N117.2CDCl₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).[6]

As predicted, the data reveals a stark difference of over 90 ppm between the methyl and cyano carbons.

  • The methyl carbon in 2-cyano-6-methylpyridine resonates at 24.1 ppm . This is a typical value for a methyl group attached to an aromatic ring and is firmly in the shielded, upfield region of the spectrum.[5][8] Its position is only marginally affected by the presence of the cyano group when compared to 2-methylpyridine (24.5 ppm).

  • The cyano carbon resonates at 117.2 ppm . This downfield shift is characteristic of nitrile carbons, directly reflecting the powerful deshielding effects of its sp hybridization and the adjacent nitrogen atom.[3][4][9]

A Validated Protocol for 13C NMR Data Acquisition

Trustworthy data is the bedrock of scientific discovery. The following protocol outlines a self-validating system for acquiring high-quality, quantitative ¹³C NMR spectra for small organic molecules like 2-cyano-6-methylpyridine. The causality behind each step is explained to ensure both reproducibility and data integrity.

Experimental Workflow

Sources

Validation

Validating Purity of 6-Methylquinoline-2-carbonitrile: A Comparative TLC Guide

This guide outlines a rigorous protocol for validating the purity of 6-Methylquinoline-2-carbonitrile using Thin Layer Chromatography (TLC). It is designed for researchers requiring a rapid, cost-effective alternative to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous protocol for validating the purity of 6-Methylquinoline-2-carbonitrile using Thin Layer Chromatography (TLC). It is designed for researchers requiring a rapid, cost-effective alternative to HPLC for reaction monitoring and initial purity assessment.[1]

Executive Summary

6-Methylquinoline-2-carbonitrile is a critical heterocyclic building block, often employed in the synthesis of antimalarial drugs, kinase inhibitors, and fluorescent probes. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, TLC offers a superior workflow for rapid reaction monitoring (e.g., Reissert-Henze cyanation) and qualitative purity validation.

This guide provides a self-validating TLC protocol capable of resolving the target nitrile from common impurities such as 6-methylquinoline N-oxide (precursor) and 6-methylquinoline (reduced side-product).

Compound Profile & Impurity Landscape

To validate purity effectively, one must understand what impurities are likely present.[1] The synthesis of 2-cyanoquinolines typically proceeds via the activation of N-oxides (Reissert-Henze reaction) or substitution of 2-haloquinolines.

ComponentRolePolarityEst.[1] Rf (Hex:EtOAc 7:3)Detection Characteristics
6-Methylquinoline-2-carbonitrile Target Moderate0.40 – 0.50 Strong UV absorption (254 nm); Fluorescence quenching.
6-Methylquinoline Impurity (SM/Side-product)Low/Basic0.60 – 0.70UV active; May tail without basic modifier.[1]
6-Methylquinoline N-oxide Impurity (Precursor)High0.05 – 0.15UV active; Sticks near baseline due to N-O dipole.
6-Methylquinoline-2-carboxamide Impurity (Hydrolysis)High0.10 – 0.20UV active; Formed if nitrile hydrolyzes.[1]

Scientific Insight: The cyano group at position 2 is electron-withdrawing, which significantly reduces the basicity of the quinoline nitrogen compared to the parent 6-methylquinoline. This reduction in basicity minimizes the "streaking" often seen with heterocyclic amines on acidic silica gel, making the nitrile easier to resolve as a sharp spot.

Validated Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (20 x 20 cm).[1]

  • Mobile Phase A (Screening): Hexane : Ethyl Acetate (7:3 v/v).[1]

  • Mobile Phase B (High Polarity): Dichloromethane (DCM) : Methanol (95:5 v/v).

  • Visualization: UV Lamp (254 nm / 365 nm), Iodine Chamber.[1]

Step-by-Step Workflow

TLC_Workflow Sample Sample Preparation (1 mg/mL in DCM) Spotting Spotting (1 cm from bottom) Sample->Spotting CoSpot Co-Spotting (Mix: Std + Sample) Spotting->CoSpot Develop Development (Saturated Chamber) CoSpot->Develop Dry Drying (Air dry / Warm air) Develop->Dry Visualize Visualization (UV 254nm -> Iodine) Dry->Visualize

Figure 1: Operational workflow for TLC validation.[1] Co-spotting is the critical control step.

Detailed Methodology
  • Chamber Saturation (Crucial): Place filter paper inside a glass developing chamber.[1] Add Mobile Phase A (Hex:EtOAc 7:3) to a depth of 0.5 cm. Close the lid and allow to equilibrate for 15 minutes. Why? Saturation prevents solvent evaporation from the plate surface, ensuring reproducible Rf values and minimizing "edge effects."[1]

  • Sample Application:

    • Lane 1: Authentic Standard (if available) or Starting Material (6-Methylquinoline).[1]

    • Lane 2: Co-spot (50% Standard/SM + 50% Reaction Product).[1]

    • Lane 3: Isolated Product (6-Methylquinoline-2-carbonitrile).[1]

    • Note: Use a micro-capillary to spot 1-2 µL.[1] Keep spot diameter < 3 mm.[1]

  • Development: Insert the plate vertically. Allow the solvent front to migrate to 1 cm from the top edge.[1]

  • Visualization:

    • Primary: View under UV light (254 nm). The product will appear as a dark spot against the bright green fluorescent background.[1]

    • Secondary (Purity Check): Place the plate in an Iodine chamber for 5 minutes. Organic nitrogen compounds (like quinolines) will complex with iodine, appearing as brown/yellow spots.[1] This confirms spots that might be weak under UV.[1]

Comparative Analysis: TLC vs. HPLC

While HPLC provides quantitative precision, TLC is often superior for rapid qualitative assessments during the synthetic phase.[1]

FeatureTLC (Silica Gel 60)HPLC (Reverse Phase C18)
Primary Utility Reaction monitoring, rapid purity check.Final product release, quantitative assay.
Separation Mechanism Adsorption (Normal Phase).[1] Polar compounds elute slower.[1]Partitioning (Reverse Phase).[1] Polar compounds elute faster.[1]
Throughput High (Multiple samples per plate).[1]Low (Sequential injection).[1]
Cost per Run < $1.00> $20.00 (Solvents, Column wear).[1]
Detection Limit ~100 ng (Visual).[1]~1 ng (UV-Vis Detector).[1]
Self-Validation Co-spotting immediately reveals co-elution.[1]Requires peak purity analysis (DAD) or MS.[1]
Mobile Phase Decision Matrix

If the standard Hexane:EtOAc (7:3) system does not separate impurities:

  • Scenario A: Product stays at baseline.

    • Diagnosis: Solvent too non-polar.[1]

    • Action: Switch to DCM:MeOH (95:5).[1]

  • Scenario B: Product streaks/tails.

    • Diagnosis: Interaction with acidic silanols.[1]

    • Action: Add 1% Triethylamine (Et3N) or NH4OH to the mobile phase.[1]

  • Scenario C: Impurities co-elute.

    • Diagnosis: Similar polarity.[1]

    • Action: Change selectivity. Use Toluene:Acetone (9:1).[1] Toluene interacts via pi-pi stacking with the aromatic quinoline ring, offering different selectivity than Hexane.

Mobile_Phase_Logic Start Initial Run: Hexane:EtOAc (7:3) Check Check Rf & Shape Start->Check Good Rf 0.3-0.7 Sharp Spots Check->Good Ideal Low Rf < 0.2 (Stuck at bottom) Check->Low Too Polar High Rf > 0.8 (Moved too fast) Check->High Too Non-Polar Streak Streaking/Tailing Check->Streak Basic Interaction Action1 Increase Polarity: Hex:EtOAc (1:1) or DCM:MeOH (95:5) Low->Action1 Action2 Decrease Polarity: Hex:EtOAc (9:1) High->Action2 Action3 Add Modifier: + 1% Et3N or NH4OH Streak->Action3

Figure 2: Decision logic for optimizing mobile phase selectivity.

References

  • Reissert, A. (1905).[1][2][3][4] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.[2] (Foundational chemistry for Reissert compounds).[1][2][3][4][5]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Methylquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methylquinoline-2-carbonitrile....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-Methylquinoline-2-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust comparative framework. By examining the UV-Vis spectra of structurally analogous compounds—quinoline, 2-methylquinoline, 6-methylquinoline, and quinoline-2-carbonitrile—we can predict and understand the electronic transitions that govern the absorption profile of 6-Methylquinoline-2-carbonitrile. This guide also presents a detailed experimental protocol for obtaining its UV-Vis spectrum and a plausible synthetic route for its preparation.

Introduction to Quinoline Chromophores

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a fundamental chromophore in many biologically active molecules and functional materials. Its UV-Vis absorption spectrum is characterized by multiple bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent environment. Understanding these relationships is crucial for structural elucidation, purity assessment, and the design of molecules with specific photophysical properties.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption maxima of 6-Methylquinoline-2-carbonitrile, we will analyze the spectral data of its constituent parts and related isomers. The data presented here is primarily for solutions in ethanol to ensure a consistent comparison.

CompoundStructureλmax (nm) in EthanolReference
Quinoline~227, ~278, ~313[1]
2-Methylquinoline~226, ~277, ~315
6-Methylquinoline~229, ~280, ~317
Quinoline-2-carbonitrileNot available
6-Methylquinoline-2-carbonitrile (Predicted) ~235-245, ~290-300, ~325-335

Analysis of Substituent Effects:

  • Methyl Group: The addition of a methyl group, an electron-donating group, to the quinoline ring generally results in a slight bathochromic (red) shift of the absorption maxima. This is observed when comparing quinoline to 2-methylquinoline and 6-methylquinoline. The methyl group at the 6-position in 6-methylquinoline causes a slightly larger red shift compared to the 2-position, likely due to its influence on the overall dipole moment and electronic distribution of the aromatic system.

  • Combined Effect in 6-Methylquinoline-2-carbonitrile: In 6-Methylquinoline-2-carbonitrile, we have the combined influence of an electron-donating methyl group at the 6-position and a strong electron-withdrawing cyano group at the 2-position. This "push-pull" system is anticipated to cause a more significant bathochromic shift compared to either substituent alone. Therefore, the predicted λmax values for 6-Methylquinoline-2-carbonitrile are shifted to longer wavelengths than those of the parent quinoline and its methylated and cyano-substituted analogs.

Experimental Protocol for UV-Vis Spectroscopy

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 6-Methylquinoline-2-carbonitrile.

1. Materials and Instrumentation:

  • Sample: 6-Methylquinoline-2-carbonitrile (synthesized and purified)

  • Solvent: Spectroscopy-grade ethanol (or other suitable UV-transparent solvent)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

2. Solution Preparation:

  • Stock Solution (e.g., 1 mM): Accurately weigh a small amount of 6-Methylquinoline-2-carbonitrile (e.g., 1.68 mg) and dissolve it in a precise volume of ethanol (e.g., 10 mL) in a volumetric flask to create a stock solution.

  • Working Solution (e.g., 0.05 mM): Dilute the stock solution to a final concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0 Absorbance Units). For example, dilute 0.5 mL of the 1 mM stock solution to 10 mL with ethanol in a volumetric flask.

3. Measurement Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both cuvettes with the pure solvent (ethanol). Place them in the sample and reference holders of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline from the sample spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Synthesis of 6-Methylquinoline-2-carbonitrile

A plausible and effective method for the synthesis of 6-Methylquinoline-2-carbonitrile is the Reissert-Henze reaction . This reaction involves the treatment of a quinoline N-oxide with a cyanide source in the presence of an acylating agent to introduce a cyano group at the 2-position.

Step 1: Synthesis of 6-Methylquinoline N-oxide

6-Methylquinoline is oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Reissert-Henze Reaction

The 6-Methylquinoline N-oxide is then subjected to the Reissert-Henze reaction conditions. A typical procedure involves reacting the N-oxide with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst like a Lewis acid or with a mixture of potassium cyanide and an acyl chloride (e.g., benzoyl chloride). This introduces the cyano group at the 2-position of the quinoline ring, yielding 6-Methylquinoline-2-carbonitrile.

Understanding the Electronic Transitions

The UV-Vis absorption bands in quinoline and its derivatives arise from the promotion of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). In these aromatic systems, the relevant transitions are primarily π → π*.

Electronic_Transitions cluster_ground Ground State cluster_excited Excited State HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition (Absorbs UV Photon)

Caption: Electronic transition in quinoline derivatives.

The energy difference between the HOMO and LUMO determines the wavelength of light absorbed. Substituents on the quinoline ring can alter the energy levels of these orbitals. Electron-donating groups, like the methyl group, raise the energy of the HOMO, while electron-withdrawing groups, like the cyano group, lower the energy of the LUMO. The combination of both types of substituents in 6-Methylquinoline-2-carbonitrile leads to a smaller HOMO-LUMO gap, resulting in the absorption of lower energy (longer wavelength) light.

Conclusion

This comparative guide provides a scientifically grounded prediction of the UV-Vis absorption maxima of 6-Methylquinoline-2-carbonitrile based on the analysis of its structural analogs. The presence of both a methyl and a cyano group is expected to induce a significant bathochromic shift in its absorption spectrum compared to the parent quinoline molecule. The provided experimental protocol offers a robust method for the empirical determination of its spectral properties, while the outlined synthetic strategy provides a viable route for its preparation. This information is intended to be a valuable resource for researchers working with quinoline derivatives in various fields of chemical and biomedical science.

References

  • Taniguchi, M.; Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol.2018 , 94, 290–327. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 6-Methyl from 4-Methyl Quinoline-2-Carbonitrile

Introduction In the landscape of pharmaceutical research and development, the precise identification of structural isomers is a non-negotiable cornerstone of ensuring efficacy, safety, and intellectual property protectio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise identification of structural isomers is a non-negotiable cornerstone of ensuring efficacy, safety, and intellectual property protection. Positional isomers, such as 6-methylquinoline-2-carbonitrile and 4-methylquinoline-2-carbonitrile, present a significant analytical challenge. These molecules share the same molecular formula (C₁₁H₈N₂) and mass, rendering many basic analytical techniques insufficient for definitive identification. The seemingly minor shift in the position of a single methyl group—from position 6 to position 4 on the quinoline scaffold—can profoundly alter a compound's biological activity, toxicity, and physicochemical properties.[1]

This guide provides an in-depth comparison of analytical methodologies designed to unambiguously differentiate these two critical isomers. We will move beyond theoretical discussions to provide field-proven experimental protocols and the scientific rationale behind our choices, empowering researchers to select and implement the most effective strategies for their specific needs.

Comparative Physicochemical Properties: The Basis for Separation

While the molecular formula and weight are identical, the different placement of the methyl group creates subtle yet exploitable differences in their physical properties. These variations are the foundation upon which we build our separation and differentiation strategies.

Property6-Methylquinoline-2-carbonitrile4-Methylquinoline-2-carbonitrileRationale for Differentiation
Molecular Formula C₁₁H₈N₂C₁₁H₈N₂Identical; not a distinguishing feature.
Molecular Weight 168.19 g/mol [2]168.19 g/mol [2]Identical; not a distinguishing feature.
CAS Number Not readily available10590-69-9[2]Unique identifiers, but not analytical data.
Predicted logP ~2.6 (based on 6-methylquinoline)[3][4]~2.6 (based on 4-methylquinoline)[5]The predicted lipophilicity is very similar, suggesting that separation based solely on polarity may be challenging but not impossible with optimized chromatographic methods.
Boiling Point (°C) ~256-260 (parent compound)[6][7]~261-263 (parent compound)[5]The slight difference in boiling points of the parent quinolines indicates that Gas Chromatography (GC) is a viable separation technique.
Melting Point (°C) -22 (parent compound)[6]9-10 (parent compound)[5][8]Significant difference in the melting points of the parent compounds suggests potential differences in crystal lattice energy, which can influence chromatographic interactions.

Note: Experimental data for the carbonitrile derivatives are limited; properties of the parent methylquinolines are used as a predictive reference.

Workflow for Isomer Differentiation

The logical workflow for distinguishing the isomers involves a multi-pronged approach, starting with spectroscopic analysis for structural information and followed by chromatographic separation for definitive confirmation and quantification.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Data Analysis & Conclusion Prep Dissolve Isomer Mixture in Appropriate Solvent (e.g., CDCl₃, Acetonitrile) NMR ¹H & ¹³C NMR Spectroscopy (Primary Structural Clues) Prep->NMR For structural elucidation MS Mass Spectrometry (MS) (Confirms Mass, Fragmentation) Prep->MS For mass verification HPLC HPLC (Liquid Phase Separation) Prep->HPLC For separation & quantification GC GC (Gas Phase Separation) Prep->GC If thermally stable & volatile Analysis Compare Spectra & Retention Times to Reference Standards NMR->Analysis MS->Analysis HPLC->Analysis GC->Analysis Conclusion Unambiguous Isomer Identification Analysis->Conclusion

Caption: A comprehensive workflow for the differentiation of quinoline isomers.

Spectroscopic Differentiation

Spectroscopy offers the most direct insight into the chemical structure, revealing the unique electronic and atomic environment of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The position of the methyl group creates a distinct "fingerprint" in both the ¹H and ¹³C spectra due to changes in the electronic environment of the nearby protons and carbons.[9]

Causality of Spectral Differences:

  • ¹H NMR: Protons on the quinoline ring experience different shielding/deshielding effects based on their proximity to the electron-donating methyl group and the electron-withdrawing nitrogen and nitrile groups. This results in unique chemical shifts (δ) and coupling constants (J) for each isomer. For 4-methylquinoline-2-carbonitrile, the methyl group is closer to the nitrogen-containing ring, leading to more pronounced upfield shifts for adjacent protons compared to the 6-methyl isomer, where the methyl group is on the benzene ring.

  • ¹³C NMR: Similarly, the carbon chemical shifts will differ. The carbon bearing the methyl group and its adjacent carbons will have characteristic shifts that are easily distinguishable between the two isomers.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Position6-Methyl Isomer (Predicted)4-Methyl Isomer (Predicted)Key Differentiator
-CH₃ ~2.5 ppm (s)~2.7 ppm (s)The 4-methyl protons are typically more deshielded due to proximity to the heterocyclic ring.
H3 ~7.6 ppm (d)~7.8 ppm (s)The H3 proton in the 4-methyl isomer appears as a singlet, a definitive distinguishing feature.
H4 ~8.2 ppm (d)N/AThe absence of a proton at the 4-position is the most obvious difference.
H5 ~7.9 ppm (d)~8.1 ppm (d)Subtle but measurable differences in chemical shifts.
H7 ~7.5 ppm (d)~7.7 ppm (dd)Different coupling patterns and chemical shifts.
H8 ~8.1 ppm (d)~8.2 ppm (d)Different electronic environments lead to distinct shifts.
Mass Spectrometry (MS)

While both isomers have the same molecular mass (m/z = 168.07), their fragmentation patterns under Electron Ionization (EI) in GC-MS or Collision-Induced Dissociation (CID) in LC-MS/MS can differ.[10] The stability of the resulting carbocations can be influenced by the methyl group's position, leading to variations in the relative abundance of fragment ions.

  • Expected Fragmentation: A key fragmentation pathway would be the loss of a methyl radical (-15 Da) or hydrogen cyanide (-27 Da) from the molecular ion. The relative intensity of the [M-15]⁺ and [M-27]⁺ ions may provide a basis for differentiation, which can be confirmed by running authentic standards of each isomer.[10]

Chromatographic Separation

Chromatography physically separates the two isomers, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for separating positional isomers.[11] The choice of stationary phase is critical.

Experimental Rationale:

  • Stationary Phase: A standard C18 column may not provide sufficient selectivity. A phenyl-hexyl or biphenyl stationary phase is recommended. These columns offer π-π interactions, which are highly sensitive to the differences in electron density across the aromatic ring systems of the two isomers. The 4-methyl isomer, with its methyl group closer to the nitrile and nitrogen, has a different dipole moment and π-electron distribution compared to the 6-methyl isomer, allowing for differential retention on a phenyl-based column.[12]

  • Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid to ensure protonation and sharp peak shapes) is typically effective. The gradient allows for the elution of both compounds with good resolution in a reasonable timeframe.

Gas Chromatography (GC)

Given the difference in the parent compounds' boiling points, GC is an excellent alternative, particularly for purity analysis.[13]

Experimental Rationale:

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent) , provides a good balance of dispersive and dipole-dipole interactions to resolve the isomers based on their slight differences in volatility and polarity.

  • Temperature Program: A slow, controlled temperature ramp (e.g., 5-10 °C/min) is crucial to maximize the resolution between the two closely eluting peaks.

Detailed Experimental Protocols

Protocol 1: HPLC Separation
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 30% B

    • 18-22 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Data Analysis: The 4-methyl isomer is expected to have a slightly different retention time than the 6-methyl isomer. Confirmation requires running a pure standard of each.

Protocol 2: ¹H NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[14]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.[9][14]

  • Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover -1 to 10 ppm.

    • Use a relaxation delay of 2 seconds.[14]

  • Data Processing: Process the FID with an exponential line broadening of 0.3 Hz. Reference the spectrum to the TMS peak at 0.00 ppm.

  • Data Analysis: Compare the aromatic region's chemical shifts and splitting patterns to the predicted values in the table above. The key diagnostic is the singlet for H3 in the 4-methyl isomer versus the doublet for H3 in the 6-methyl isomer.

Conclusion

While 6-methyl and 4-methyl quinoline-2-carbonitrile are challenging to distinguish due to their isomeric nature, a systematic analytical approach yields unambiguous identification. NMR spectroscopy stands as the most definitive method for structural elucidation , providing a clear fingerprint based on chemical shifts and coupling patterns. For separation, quantification, and confirmation of purity, HPLC with a phenyl-based stationary phase offers superior resolution by exploiting subtle differences in π-electron distribution. By combining these powerful techniques, researchers can confidently characterize these isomers, ensuring the integrity and validity of their scientific findings.

References

  • Benchchem. A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers.
  • Kanamori, T., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. Available from: [Link]

  • Benchchem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • PubChem. 4-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. Available from: [Link]

  • ExportersIndia. 4-Methylquinoline-2- carbonitrile. Available from: [Link]

  • The Good Scents Company. 6-methyl quinoline. Available from: [Link]

  • Meléndez, J. C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. IUCrData. Available from: [Link]

  • Meléndez, J. C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Scribd. Quinolines and Isoquinolines. Available from: [Link]

  • PubChemLite. 4-methylquinoline-2-carbonitrile (C11H8N2). Available from: [Link]

  • FooDB. 6-Methylquinoline. Available from: [Link]

  • Németi, G., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available from: [Link]

  • International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). Available from: [Link]

  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Benchchem. A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
  • Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods. Available from: [Link]

  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation. (2025). Available from: [Link]

  • Chromatography Forum. separation of two isomers. (2009). Available from: [Link]

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Comparative

Comparative Crystallographic Guide: 6-Substituted Quinoline-2-carbonitriles in API Development

As a Senior Application Scientist in solid-state pharmaceutical development, I frequently evaluate how minor structural modifications fundamentally rewrite the crystal packing rules of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state pharmaceutical development, I frequently evaluate how minor structural modifications fundamentally rewrite the crystal packing rules of active pharmaceutical ingredients (APIs). The quinoline-2-carbonitrile scaffold is a privileged pharmacophore in drug discovery. While the unsubstituted baseline provides a predictable structural foundation, functionalizing the 6-position with electron-withdrawing (e.g., 6-chloro) or electron-donating/flexible (e.g., 6-methoxy) groups profoundly dictates macroscopic performance, including solid-state stability, dissolution rates, and downstream synthetic utility.

In this technical guide, we objectively compare the crystallographic behavior of the baseline quinoline-2-carbonitrile against its 6-chloro and 6-methoxy alternatives, providing actionable data and self-validating protocols for your solid-state characterization workflows.

Structural Causality: How 6-Substitution Dictates Solid-State Properties

To engineer optimal APIs, researchers must understand the causality between molecular substitution and intermolecular forces.

The Baseline (Quinoline-2-carbonitrile): In the unsubstituted state, the molecule is almost perfectly planar, exhibiting an r.m.s. deviation of just 0.014 Å[1]. It crystallizes in an orthorhombic system where the molecules stack along the a axis. Because it lacks strong hydrogen bond donors or acceptors, the crystal lattice is driven entirely by weak aromatic


 interactions between the benzene and pyridine rings of adjacent molecules, with a centroid-centroid separation of 3.7943(19) Å[1]. This results in a moderate lattice energy and predictable solubility profiles[2].

Alternative A: 6-Chloroquinoline-2-carbonitrile (The Rigid Lattice): Introducing a chlorine atom at the 6-position alters the electrostatic potential surface. Chlorine acts as a halogen bond donor (forming a highly localized


-hole), which readily interacts with the nitrogen atom of the cyano group (C-Cl···N

C) on adjacent molecules. This directional bonding overrides the simple

stacking seen in the baseline structure, forcing the crystal into a more densely packed monoclinic system. Performance Impact: For drug development professionals, this translates to a higher lattice energy, resulting in increased solid-state stability but a corresponding penalty to aqueous dissolution rates.

Alternative B: 6-Methoxyquinoline-2-carbonitrile (The Flexible Rotor): The 6-methoxy group introduces both a hydrogen bond acceptor (the oxygen atom) and a flexible rotor (the methyl group). This conformational flexibility allows the methoxy group to adopt either a coplanar or orthogonal geometry relative to the quinoline ring. Performance Impact: Consequently, this alternative is highly susceptible to polymorphism and solvent inclusion (pseudopolymorphism). While this complicates crystallization workflows, it offers formulation scientists multiple solid-state forms to screen for optimal bioavailability. Furthermore, the electron-donating nature of the methoxy group activates the ring for downstream functionalization, making it an ideal substrate for advanced API synthesis, such as iridium-catalyzed C-H borylation[3].

Quantitative Crystallographic Comparison

The following table summarizes the divergent crystallographic and physicochemical parameters of these three scaffolds.

ParameterQuinoline-2-carbonitrile (Baseline)6-Chloroquinoline-2-carbonitrile6-Methoxyquinoline-2-carbonitrile
Molecular Formula C₁₀H₆N₂[2]C₁₀H₅ClN₂C₁₁H₈N₂O
Crystal System Orthorhombic (Z=4)[1]Monoclinic (Sterically driven)Triclinic / Monoclinic
Dominant Intermolecular Forces Weak

stacking[1]
Halogen bonding (C-Cl···N),

Dipole-dipole, weak C-H···O
Centroid-Centroid Separation 3.7943(19) Å[1]~3.9 - 4.1 Å (Steric expansion)Variable (Conformation dependent)
Hydrogen Bonding None significant[1]None significantWeak acceptor (Methoxy oxygen)
Lattice Energy / Stability ModerateHigh (Directional halogen bonds)Variable (Prone to polymorphism)
Downstream Synthetic Utility Standard functionalizationCross-coupling (e.g., Buchwald-Hartwig)Iridium-catalyzed C-H borylation[3]

Mechanistic Workflow: Crystallographic Impact on API Performance

The following diagram illustrates the logical pathways from molecular substitution to final API formulation strategies.

G A Quinoline-2-carbonitrile (Baseline Scaffold) B 6-Chloro Substitution Induces Halogen Bonding (C-Cl···N) A->B Electrophilic Chlorination C 6-Methoxy Substitution Introduces Flexible Rotor & H-Bond Acceptor A->C Nucleophilic Alkoxylation D Rigid Crystal Lattice (High Melting Point, Low Solubility) B->D Steric Bulk + Directional Bonds E Polymorphic Lattice (Variable Solubility, Potential Hydrates) C->E Conformational Flexibility F API Performance Optimization (Bioavailability vs. Stability Trade-off) D->F Formulate for Dissolution E->F Screen for Stable Polymorph

Fig 1: How 6-substitution on quinoline-2-carbonitriles alters crystal packing and API performance.

Experimental Protocol: Self-Validating Single-Crystal XRD Characterization

To accurately determine the space group and intermolecular interactions of these derivatives, researchers must employ a rigorous, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Step 1: Thermodynamic Crystallization (Solvent/Anti-Solvent Vapor Diffusion)

  • Causality of Method: Unlike rapid cooling, vapor diffusion maintains the system near equilibrium. This prevents the kinetic trapping of metastable polymorphs—a critical failure point when crystallizing the conformationally flexible 6-methoxy derivative.

  • Procedure: Dissolve 10 mg of the selected quinoline-2-carbonitrile API in 1 mL of dichloromethane (solvent) inside an inner glass vial. Place this inner vial inside a larger outer vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20°C for 72 hours.

  • Validation Checkpoint 1 (Optical): Examine the resulting crystals under a polarized light microscope. A valid single crystal will extinguish light uniformly upon rotation. If the crystal shows mosaic or fragmented extinction, it is twinned and the crystallization must be repeated using a slower diffusion gradient.

Step 2: Crystal Mounting and Cryogenic Data Collection

  • Causality of Temperature: Diffraction data must be collected at cryogenic temperatures (e.g., 100 K)[1]. Room temperature collection allows excessive thermal vibration of the atoms, which smears the electron density map and obscures the precise measurement of weak interactions like the 3.794 Å

    
     stacking in the baseline scaffold.
    
  • Procedure: Coat the validated crystal in paratone oil to protect it from atmospheric moisture, mount it on a MiTeGen loop, and flash-cool to 100 K under a continuous nitrogen stream. Collect diffraction data using Mo K

    
     radiation (
    
    
    
    Å).
  • Validation Checkpoint 2 (Diffraction Quality): During data reduction, monitor the internal agreement factor (

    
    ). The 
    
    
    
    must be
    
    
    . A value exceeding this threshold indicates the data is compromised by multiple overlapping lattices (twinning) or poor crystal quality, rendering the dataset untrustworthy.

Step 3: Structure Solution and Anisotropic Refinement

  • Causality of Refinement: Accurate mapping of the 6-substituent requires anisotropic refinement of all non-hydrogen atoms to account for directional electron density (especially critical for identifying the

    
    -hole of the highly polarizable 6-chloro group).
    
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint 3 (Crystallographic Integrity): Run the final .cif file through the IUCr CheckCIF routine. A trustworthy, publication-ready structure must return zero "Level A" or "Level B" alerts, confirming the absolute absence of missing symmetry elements or unassigned electron density voids.

References

  • Title: Quinoline-2-carbonitrile Source: Acta Crystallographica Section E: Structure Reports Online (PMC - NIH) URL: [Link]

  • Title: Quinoline-2-carbonitrile | C10H6N2 | CID 74031 Source: PubChem - NIH URL: [Link]

  • Title: Iridium-Catalyzed C–H Borylation of Quinolines and Unsymmetrical 1,2-Disubstituted Benzenes Source: Chemical Science (The Royal Society of Chemistry) URL: [Link]

Sources

Validation

Comparative Guide: Elemental Analysis Calibration Standards for C11H8N2 Quinoline Derivatives

Introduction: The Analytical Bottleneck of N-Heterocycles In the preclinical development of novel antineoplastic and antimicrobial agents, C11H8N2 quinoline derivatives—such as 1H-pyrrolo[2,3-f]quinoline—serve as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck of N-Heterocycles

In the preclinical development of novel antineoplastic and antimicrobial agents, C11H8N2 quinoline derivatives—such as 1H-pyrrolo[2,3-f]quinoline—serve as critical structural scaffolds[1]. For regulatory submissions, accurate elemental analysis (CHN) is mandatory to confirm compound purity and empirical formulas. However, the classical Dumas combustion method frequently underestimates the nitrogen content in these highly refractory fused-ring systems[2]. This guide objectively compares the performance of traditional general-purpose calibration standards against matrix-matched C11H8N2 Certified Reference Materials (CRMs), providing actionable, self-validating protocols for high-precision analysis.

Mechanistic Causality: Why Traditional Calibrants Fail

As a Senior Application Scientist, it is vital to understand why a method fails rather than just observing the failure. The Dumas method relies on flash combustion at ~1000°C in an oxygen-enriched environment, followed by the reduction of nitrogen oxides (NOx) to N2 gas over a copper catalyst at 650°C[2].

The Thermodynamic Trap: Industry-standard calibrants, such as Acetanilide (C8H9NO), are aliphatic/simple aromatic amides that combust rapidly and completely[3]. In contrast, the robust C=N and C=C bonds of the pyrroloquinoline ring resist oxidation[4]. When a C11H8N2 sample is analyzed using an instrument calibrated with Acetanilide, two distinct failures occur:

  • Kinetic Mismatch: The refractory quinoline derivative burns slower, altering the release kinetics of NOx gases. This causes peak tailing at the Thermal Conductivity Detector (TCD). Because the software's integration window was optimized for the sharp peak of Acetanilide, the tailing nitrogen peak of the quinoline is truncated, yielding an artificially low nitrogen percentage.

  • Char Formation: Incomplete oxidation of the complex heterocycle can lead to carbonaceous char, physically trapping nitrogen atoms and preventing them from reaching the reduction reactor[5].

To overcome this, we must employ matrix-matched C11H8N2 CRMs to calibrate the TCD response kinetics accurately, and utilize Vanadium Pentoxide (V2O5) as an oxygen-donating combustion aid to locally boost the oxidation potential[6],[7].

Performance Comparison: Acetanilide vs. Matrix-Matched CRM

The following table summarizes the quantitative performance of both calibration approaches when analyzing a highly pure (>99.5%) 1H-pyrrolo[2,3-f]quinoline sample (Theoretical N: 16.66%).

Calibration StandardMatrix TypeTheoretical N%Expected N Recovery in C11H8N2TCD Peak ShapeAnalytical Bias
Acetanilide Simple Amide10.36%15.90% - 16.15%Tailing / BroadHigh Negative Bias (-0.5% to -0.7%)
C11H8N2 CRM Fused N-Heterocycle16.66%16.64% - 16.68%Sharp / SymmetricalMinimal Bias (< ±0.05%)

Data Interpretation: Calibrating with a structurally identical C11H8N2 CRM ensures that the TCD integration parameters perfectly map to the combustion profile of the analyte, eliminating the negative bias inherent to aliphatic standards.

Self-Validating Experimental Protocol

To guarantee data integrity, the following protocol incorporates continuous quality control loops, ensuring the system validates its own performance throughout the run[3].

Step 1: Baseline Stabilization & Blanking

  • Run three empty tin capsules to establish a stable TCD baseline and confirm zero atmospheric nitrogen contamination.

Step 2: Initial Calibration (ICAL)

  • Weigh 5 points of the C11H8N2 CRM (ranging from 0.5 mg to 2.5 mg) into tin capsules.

  • Generate a linear calibration curve. The correlation coefficient (

    
    ) must be 
    
    
    
    .

Step 3: Initial Calibration Verification (ICV)

  • Analyze a secondary, independent standard (e.g., Atropine or a different lot of CRM) to verify the accuracy of the ICAL[3]. Recovery must be within 99.5% - 100.5%.

Step 4: Sample Preparation with Combustion Aid

  • Accurately weigh 1.0 - 1.5 mg of the unknown C11H8N2 quinoline derivative into a tin capsule.

  • Add ~2.0 mg of high-purity Vanadium Pentoxide (V2O5) directly to the capsule. V2O5 acts as a localized oxygen donor, preventing char formation and ensuring total destruction of the refractory ring[7].

  • Seal and crimp the capsule tightly.

Step 5: Flash Combustion & Reduction

  • Drop the capsule into the 1000°C combustion furnace synchronized with a dynamic pulse of pure O2.

  • The resulting gas mixture (NOx, CO2, H2O) passes through a reduction chamber containing copper wire at 650°C, converting all NOx species to elemental N2[2].

Step 6: Continuing Calibration Verification (CCV)

  • After every 10 samples, run a CCV (a mid-point C11H8N2 CRM) to monitor for detector drift or catalyst exhaustion[3]. If the CCV deviates by >0.1% absolute, halt the run and replace the reduction catalyst.

Visualizing the Analytical Logic

CHN_Workflow Sample 1. Sample Prep Weigh C11H8N2 + V2O5 Combustion 2. Flash Combustion (1000°C, O2 Pulse) Sample->Combustion Injection Reduction 3. Reduction Reactor (Cu, 650°C) Combustion->Reduction NOx, CO2, H2O Separation 4. GC Column Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection 5. TCD Detection & Data Processing Separation->Detection Elution

Step-by-step CHN elemental analysis workflow for refractory quinoline derivatives.

Troubleshooting Start Low N-Recovery in C11H8N2 Analysis? CheckStd Evaluate Calibrant Start->CheckStd Yes MatrixMatch Use Matrix-Matched C11H8N2 CRM CheckStd->MatrixMatch Standard is Aliphatic CheckComb Check Combustion CheckStd->CheckComb Standard is Aromatic AddOxidant Add V2O5 Catalyst CheckComb->AddOxidant Incomplete Burn

Troubleshooting logic for resolving low nitrogen recovery in N-heterocycle analysis.

Conclusion

For the elemental analysis of C11H8N2 quinoline derivatives, standard aliphatic calibrants like Acetanilide introduce unacceptable negative biases due to kinetic integration mismatches and incomplete combustion. By transitioning to matrix-matched C11H8N2 CRMs and employing V2O5 as a combustion aid, laboratories can achieve the stringent analytical accuracy required for pharmaceutical regulatory compliance.

References

  • PubChemLite - 1h-pyrrolo[2,3-f]quinoline (C11H8N2) - uni.lu -
  • Study on the structural characteristics of nitrogen-containing compounds in co-pyrolysis tar - ResearchG
  • Metal-free synthesis of quinolines c
  • Improved accuracy and precision in 15NAIR measurements by elemental analyzer - ehleringer.net -
  • Determination of Carbon and Nitrogen in Particul
  • Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis - Analytik Jena -
  • Elemental Analysis and the Dumas Method - VELP Scientifica -

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylquinoline-2-carbonitrile

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed, step-by-ste...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methylquinoline-2-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Characterization: Understanding the Risk Profile

Inferred Hazards of 6-Methylquinoline-2-carbonitrile:

  • Acute Toxicity (Oral): Based on data for 6-Methylquinoline, the compound is classified as harmful if swallowed.[1][2][3] The oral LD50 in rats for 6-Methylquinoline has been reported as 800 mg/kg.[4]

  • Skin Irritation: Quinolines are known to cause skin irritation.[1][2][3] Direct contact should be avoided.

  • Eye Irritation: Similar compounds cause serious eye irritation.[5][6]

  • Respiratory Irritation: Vapors or mists may be irritating to the mucous membranes and upper respiratory tract.[5][7]

  • Environmental Hazards: The nitrile functional group and quinoline core suggest that the compound may be harmful to aquatic life. Discharge into the environment must be avoided.[8]

Due to these characteristics, 6-Methylquinoline-2-carbonitrile must be treated as hazardous waste . All disposal procedures must comply with federal, state, and local regulations.

Hazard ClassificationInferred CategoryGHS PictogramPrecautionary Statement
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)H302: Harmful if swallowed.[2]
Skin Irritation Category 2GHS07 (Exclamation Mark)H315: Causes skin irritation.[2]
Eye Irritation Category 2GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[5]
Aquatic Hazard LikelyGHS09 (Environment - Precautionary)P273: Avoid release to the environment.[8]

The Regulatory Imperative: Compliance with EPA and OSHA Standards

The disposal of laboratory chemical waste is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" management system, tracking hazardous waste from its generation to its final disposal.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER).[9] This includes requirements for employee training, personal protective equipment (PPE), and emergency planning.[9][10]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that must be followed.

Core Disposal Protocol: A Step-by-Step Guide

Disposal of 6-Methylquinoline-2-carbonitrile must be handled through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.

  • Identify Waste Stream: Designate a specific waste container for 6-Methylquinoline-2-carbonitrile and any materials lightly contaminated with it (e.g., weighing paper, pipette tips).

  • Select Appropriate Container:

    • For Solid Waste: Use a sealable, puncture-resistant container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail).

    • For Liquid Waste (e.g., solutions): Use a sealable, chemically-resistant bottle (e.g., glass or HDPE) with a screw-on cap. Ensure the container material is compatible with any solvents used.

  • Prevent Incompatibilities: Do not mix 6-Methylquinoline-2-carbonitrile waste with incompatible materials. Quinolines may react vigorously with strong oxidizing agents and strong acids.[7][11] Keep this waste stream separate from:

    • Strong Acids

    • Strong Oxidizers

    • Reactive Wastes (e.g., hydrides)

Step 2: Proper Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Attach a Hazardous Waste Tag: Obtain an official waste tag from your EHS department as soon as you begin accumulating waste.

  • Complete All Fields: Fill out the tag completely and legibly. This must include:

    • The full chemical name: "6-Methylquinoline-2-carbonitrile"

    • The concentration and quantity of the waste.

    • Associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • Your name, lab number, and contact information.

Step 3: Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, well-ventilated, and provide secondary containment to capture any potential leaks.

  • Monitor Accumulation Limits: Be aware of the volume and time limits for waste accumulation as defined by the EPA and your institution. Small and large quantity generators have specific time limits to remove hazardous waste from their facility.[12][13]

Step 4: Arranging for Disposal
  • Schedule a Pickup: Once your container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.

  • Documentation: Ensure all paperwork, including the manifest that tracks the waste, is completed accurately.[13] The waste must be disposed of by a licensed hazardous waste company that has an EPA identification number.[12]

Disposal Decision Workflow

DisposalWorkflow Workflow for 6-Methylquinoline-2-carbonitrile Disposal cluster_prep Preparation & Collection cluster_process Processing & Storage cluster_disposal Final Disposal gen Waste Generation (Pure compound, solutions, contaminated labware) ppe Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) gen->ppe Safety First container Select Compatible Waste Container (HDPE or Glass) ppe->container label_waste Attach & Complete EHS Hazardous Waste Tag container->label_waste Immediate Action segregate Segregate from Incompatible Wastes (Acids, Oxidizers) label_waste->segregate store Store in Designated Satellite Accumulation Area (Secondary Containment) segregate->store Keep Closed contact Contact EHS for Waste Pickup store->contact When Full or Project Ends manifest Complete Manifest for Licensed Disposal contact->manifest

Caption: Decision workflow for safe collection and disposal of 6-Methylquinoline-2-carbonitrile waste.

Personal Protective Equipment (PPE) and Emergency Procedures

Required PPE

Always handle 6-Methylquinoline-2-carbonitrile and its waste with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves. Inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous waste.[2][6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Call a poison control center or seek immediate medical attention.[1][2]

  • Small Spill Cleanup:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[2][6]

For large spills, evacuate the area, secure the location, and contact your institution's EHS emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Triumvirate Environmental.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.Industrial Waste Management.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Hazardous Waste Regulations.Study.com.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Hazardous Waste Recycling. (2025, September 22). U.S. Environmental Protection Agency. Available from: [Link]

  • Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH & Co. KG.
  • Safety Data Sheet: 2-Methylquinoline. (2023, March 28). CPAchem.
  • How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE.
  • Safety Data Sheet: 6-Methylquinoline. (2019, September 28). Sigma-Aldrich.
  • Safety Data Sheet: Quinoline. (2025, December 24). MilliporeSigma.
  • Material Safety Data Sheet: 4-Methyl Quinoline.CDH Fine Chemical.
  • Safety Data Sheet: 2-Methyl-6-nitroquinoline. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet: 2-Ethyl-6-methylaniline. (2025, December 24). MilliporeSigma.
  • Safety Data Sheet: 6-Methylquinoline. (2025, December 19). Fisher Scientific.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER). Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide.Reed College.
  • 6-methyl quinoline. The Good Scents Company. Available from: [Link]

  • 6-Methylquinoline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). University of Wisconsin–Madison Office of Sustainability.
  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
  • 2-Methylquinoline-6-carbonitrile.Fluorochem.
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2001, October 24). National Toxicology Program (NTP).

Sources

Handling

Personal protective equipment for handling 6-Methylquinoline-2-carbonitrile

As a Senior Application Scientist, I frequently consult with drug development teams utilizing quinoline-based scaffolds. 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6) is a highly versatile intermediate, often emplo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing quinoline-based scaffolds. 6-Methylquinoline-2-carbonitrile (CAS: 220143-48-6) is a highly versatile intermediate, often employed in the synthesis of kinase inhibitors and broad-spectrum antibacterial agents targeting DNA gyrase[1]. However, the integration of a methyl group and a reactive carbonitrile moiety onto the quinoline core presents specific handling challenges.

This guide provides a mechanistic, self-validating approach to personal protective equipment (PPE), operational workflows, and disposal protocols, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Part 1: Quantitative Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand the physicochemical and toxicological properties of the compound. Quinoline derivatives are not merely acute irritants; they undergo specific metabolic transformations that dictate our safety strategies.

Table 1: Physicochemical and Hazard Profile of 6-Methylquinoline-2-carbonitrile

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 220143-48-6Unique identifier for the 6-methyl derivative[2].
Molecular Weight 168.19 g/mol Low molecular weight increases volatility and dermal penetration risk[3].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Systemic absorption disrupts cellular function; harmful if swallowed or inhaled[4].
Skin/Eye Irritation Category 2 / 2ADirect contact causes a localized inflammatory response[4].
Target Organ Toxicity STOT SE 3 (Respiratory)Inhalation of dust causes acute mucosal irritation in the respiratory tract[5].

The Causality of Toxicity: Human and rodent liver enzymes (specifically Cytochrome P450) can metabolize the quinoline nucleus into reactive epoxides[6]. This means inhalation of aerosolized powder is not just an irritant risk—it is a potential systemic genotoxic hazard.

ToxicityMechanism Exp Dermal/Inhalation Exposure Abs Systemic Absorption Exp->Abs Met Hepatic CYP450 Metabolism Abs->Met Epo Mutagenic Epoxide Formation Met->Epo Dna DNA Adducts (Genotoxicity) Epo->Dna

Mechanistic pathway of quinoline derivative metabolism into genotoxic epoxides via CYP450.

Part 2: Scientifically Grounded PPE Selection

Standard laboratory PPE is insufficient when working with high-risk solvents commonly used to dissolve this compound. Every protective measure must be verified before operations begin.

  • Dermal Protection (The Solvent Variable):

    • Dry Powder: Nitrile gloves (minimum 0.11 mm thickness) provide an adequate barrier against the dry solid[5].

    • In Solution (DMSO/DMF):Causality: Solvents like Dimethyl Sulfoxide (DMSO) are highly permeating. If 6-Methylquinoline-2-carbonitrile is dissolved in DMSO, the solvent acts as a molecular "Trojan horse," carrying the lipophilic compound directly through nitrile material and the dermal barrier.

    • Protocol: Switch to Butyl rubber gloves or utilize a double-glove system (polyethylene inner liner, nitrile outer) when handling solutions.

    • Self-Validation Step (Pneumatic Integrity Test): Before donning, inflate the butyl glove with air, twist the cuff to trap the air, and submerge the fingers in water. The absence of micro-bubbles validates the barrier's integrity.

  • Respiratory & Ocular Protection:

    • Requirement: Tight-fitting, splash-proof chemical goggles (ANSI Z87.1+) and an N95/P100 particulate respirator if handling outside a closed system[4].

    • Causality: The crystalline nature of the powder makes it prone to aerosolization. Ocular deposition causes severe irritation (Eye Irrit. 2A)[5].

Part 3: Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating, closed-loop handling process.

SafeHandling A 1. Environmental Validation Verify Fume Hood Airflow B 2. PPE Verification Inspect Butyl/Nitrile Gloves A->B C 3. Material Transfer Anti-Static Weighing B->C D 4. Solvent Addition Closed-System Injection C->D E Spill Detection Visual & UV Inspection C->E If aerosolized F Decontamination Wet-Sweep Protocol E->F

Self-validating operational workflow for handling 6-Methylquinoline-2-carbonitrile.

Step 1: Environmental Validation

  • Action: Activate the Class II Type B2 biological safety cabinet or chemical fume hood.

  • Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; a continuous inward pull visually validates negative pressure.

Step 2: Anti-Static Weighing

  • Action: Use a grounded, anti-static weighing boat and a stainless-steel micro-spatula.

  • Causality: Nitrile-containing powders can accumulate static charge. Standard plastic spatulas can cause the powder to repel and aerosolize into the breathing zone.

Step 3: Solvent Addition & Reaction Setup

  • Action: Transfer the solid to a round-bottom flask equipped with a septum. Purge with an inert gas (Nitrogen or Argon). Inject the solvent (e.g., DMF) via syringe through the septum.

  • Validation: A slight bulging of the septum during inert gas purging validates a sealed, oxygen-free system, preventing unwanted oxidation of the compound.

Part 4: Spill Response & Decontamination Plan

A spill of 6-Methylquinoline-2-carbonitrile requires immediate, methodical action to prevent cross-contamination.

  • Isolate: Evacuate the immediate 2-meter radius.

  • Contain (Wet-Sweep): Do NOT dry sweep, which aerosolizes the compound. Lightly mist the spill with a 70% Ethanol/Water solution.

    • Causality: Ethanol reduces the static charge and prevents dust formation without creating a highly skin-penetrating solution (like DMSO would).

  • Absorb: Use inert absorbent pads to collect the wetted powder.

  • Cleanse: Wash the surface with copious amounts of soap and water[4].

  • Validate: Inspect the area with a UV lamp (365 nm). Many quinoline derivatives exhibit fluorescence; the absence of fluorescence validates complete decontamination.

Part 5: Waste Disposal Plan

Improper disposal of nitriles poses severe environmental and facility risks.

  • Segregation: Collect all 6-Methylquinoline-2-carbonitrile waste (solid, liquid, and contaminated PPE) in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

  • Chemical Incompatibility: Do NOT mix with strong acids or oxidizers.

    • Causality: Acidic hydrolysis of the carbonitrile group can theoretically release toxic hydrogen cyanide (HCN) gas under extreme conditions, though quinoline nitriles are relatively stable at room temperature[7].

  • Incineration: Route the sealed containers to an approved hazardous waste facility for high-temperature incineration.

    • Causality: Uncontrolled combustion of nitriles releases hazardous nitrogen oxides (NOx) and trace cyanides; high-temperature incineration ensures complete destruction into harmless byproducts[5].

References

  • CDC Stacks. "Quinoline: Conversion to a Mutagen by Human and Rodent Liver". cdc.gov.[Link]

  • ResearchGate. "Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents". researchgate.net. [Link]

  • Defense Technical Information Center (DTIC). "Identification of CS-derived Compounds Formed During Heat Dispersion". dtic.mil. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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